molecular formula C10H17N3O2 B592200 tert-Butyl 2-cyanopiperazine-1-carboxylate CAS No. 1053656-76-0

tert-Butyl 2-cyanopiperazine-1-carboxylate

Katalognummer: B592200
CAS-Nummer: 1053656-76-0
Molekulargewicht: 211.265
InChI-Schlüssel: YCIUFWZZINYMBA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Tert-Butyl 2-cyanopiperazine-1-carboxylate is a useful research compound. Its molecular formula is C10H17N3O2 and its molecular weight is 211.265. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

tert-butyl 2-cyanopiperazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17N3O2/c1-10(2,3)15-9(14)13-5-4-12-7-8(13)6-11/h8,12H,4-5,7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCIUFWZZINYMBA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCNCC1C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40718778
Record name tert-Butyl 2-cyanopiperazine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40718778
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1053656-76-0
Record name tert-Butyl 2-cyanopiperazine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40718778
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Guide: tert-Butyl 2-cyanopiperazine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

CAS Number: 1053656-76-0

This technical guide provides a comprehensive overview of tert-butyl 2-cyanopiperazine-1-carboxylate, a heterocyclic building block of significant interest in medicinal chemistry and pharmaceutical development. This document collates available data on its chemical properties, plausible synthetic routes, and its role as a key intermediate in the synthesis of complex molecular architectures.

Compound Identification and Properties

This compound, also known as 1-Boc-2-cyanopiperazine, is a derivative of piperazine featuring a tert-butoxycarbonyl (Boc) protecting group on one of the ring nitrogens and a nitrile group at the 2-position. The Boc group enhances solubility in organic solvents and allows for selective reaction at the unprotected secondary amine, making it a versatile intermediate in multi-step syntheses.

Table 1: Chemical and Physical Properties

PropertyValueReference(s)
CAS Number 1053656-76-0 (Racemate)[1]
1359658-29-9 ((S)-enantiomer)[2]
Molecular Formula C₁₀H₁₇N₃O₂[3]
Molecular Weight 211.27 g/mol [3]
Appearance Not specified in retrieved results. Typically a solid or oil.
Purity ≥95-98% (as offered by commercial suppliers)[2]
Melting Point Data not available in search results.
Boiling Point Data not available in search results.
Solubility Soluble in common organic solvents like dichloromethane, ethyl acetate, and methanol.Inferred from typical properties of Boc-protected amines.

Synthesis and Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of this compound is not explicitly detailed in the reviewed literature, a plausible synthetic route can be inferred from established methods for analogous compounds, such as the synthesis of N-Boc-piperazine derivatives and the introduction of a cyano group.

Proposed Synthetic Pathway

A common strategy for the synthesis of such compounds involves the dehydration of a primary amide. The synthesis could, therefore, commence from the corresponding commercially available tert-butyl 2-carbamoylpiperazine-1-carboxylate.

G A tert-Butyl 2-carbamoylpiperazine-1-carboxylate C This compound A->C Reaction B Dehydrating Agent (e.g., PPh₃/I₂, Burgess reagent) B->C Reagent D Work-up and Purification C->D Processing

Caption: Proposed synthesis of this compound.

Representative Experimental Protocol

The following protocol is a representative example based on similar chemical transformations and should be adapted and optimized for specific laboratory conditions.

Reaction: Dehydration of tert-Butyl 2-carbamoylpiperazine-1-carboxylate

  • Reaction Setup: To a solution of tert-butyl 2-carbamoylpiperazine-1-carboxylate (1.0 eq) in a suitable anhydrous solvent (e.g., dichloromethane or tetrahydrofuran) under an inert atmosphere (e.g., nitrogen or argon), add the dehydrating agent (e.g., triphenylphosphine, 2.0 eq, and iodine, 2.0 eq, or another suitable reagent like Burgess reagent).

  • Reaction Conditions: Stir the reaction mixture at room temperature. The reaction progress should be monitored by an appropriate technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate. Separate the organic layer, and extract the aqueous layer with the reaction solvent.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel to yield the desired this compound.

Applications in Drug Discovery

The piperazine ring is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs due to its favorable pharmacokinetic properties. The introduction of a Boc protecting group allows for controlled, sequential reactions, making intermediates like this compound valuable in the construction of complex drug candidates.

While specific drugs synthesized directly from this intermediate are not detailed in the provided search results, its structural motifs are relevant to compounds targeting a range of therapeutic areas. For instance, piperazine derivatives are integral to drugs developed as kinase inhibitors for oncology and agents targeting central nervous system disorders.

G A This compound (Building Block) B Reaction at unprotected N-H (e.g., Alkylation, Arylation) A->B C Intermediate A B->C D Deprotection of Boc group C->D E Intermediate B D->E F Further functionalization E->F G Final Drug Candidate F->G

Caption: General workflow for the use of the title compound in drug discovery.

Spectroscopic and Analytical Data

Table 2: Predicted ¹H NMR Spectroscopic Data (in CDCl₃, 400 MHz)

ProtonsPredicted Chemical Shift (δ) in ppmMultiplicity
C(CH₃)₃~1.4-1.5s (singlet)
Piperazine ring protons~2.8-4.0m (multiplet)
CH-CN~4.0-4.5m (multiplet)
NHVariable, broadbr s (broad singlet)

Table 3: Predicted ¹³C NMR Spectroscopic Data (in CDCl₃, 100 MHz)

CarbonPredicted Chemical Shift (δ) in ppm
C(C H₃)₃~28
C (CH₃)₃~80
Piperazine ring carbons~40-60
C N~117-120
C =O~154

Mass Spectrometry: The expected [M+H]⁺ ion in high-resolution mass spectrometry would be approximately 212.1400 m/z.

References

Technical Guide: Physical Properties of tert-Butyl 2-cyanopiperazine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

tert-Butyl 2-cyanopiperazine-1-carboxylate is a heterocyclic organic compound that has garnered interest within the field of medicinal chemistry and drug discovery. Its rigid piperazine core, combined with the reactive cyano group and the bulky tert-butoxycarbonyl (Boc) protecting group, makes it a versatile building block in the synthesis of more complex molecules. Notably, piperazine-containing moieties are increasingly being incorporated into Proteolysis Targeting Chimeras (PROTACs) as linkers to modulate the physicochemical and pharmacokinetic properties of these novel therapeutic agents.[1][][3] This guide provides a comprehensive overview of the known physical properties of the (S)-enantiomer of this compound, outlines standard experimental protocols for their determination, and illustrates its application in the context of PROTAC development.

Core Physical Properties

Quantitative experimental data for the physical properties of (S)-tert-Butyl 2-cyanopiperazine-1-carboxylate are not extensively reported in publicly available literature. The information presented below is a compilation of data from various chemical suppliers and databases. It is important to note that some properties may be predicted rather than experimentally determined.

PropertyValueSource(s)
IUPAC Name (2S)-tert-butyl 2-cyanopiperazine-1-carboxylate[]
Synonyms (S)-1-Boc-2-cyanopiperazine[5]
CAS Number 1359658-29-9[5][6]
Molecular Formula C₁₀H₁₇N₃O₂[6]
Molecular Weight 211.26 g/mol [][6]
Appearance White to off-white solid/powder[7]
Melting Point Not explicitly reported.
Boiling Point Not explicitly reported.
Density Not explicitly reported.
Solubility Not explicitly reported. The piperazine moiety can increase solubility upon protonation.[1][3]
Purity ≥97.0% (commercially available)[]

Experimental Protocols

The following are detailed, generic methodologies for the determination of the key physical properties of solid organic compounds like this compound.

Melting Point Determination (Capillary Method)

The melting point of a solid is the temperature at which it transitions from a solid to a liquid phase. For a pure crystalline solid, this transition occurs over a narrow temperature range.[8]

Apparatus:

  • Melting point apparatus (e.g., Mel-Temp or similar)

  • Capillary tubes (sealed at one end)

  • Spatula

  • Mortar and pestle (if sample is not a fine powder)

Procedure:

  • Sample Preparation: Ensure the sample is completely dry. If the sample consists of large crystals, gently pulverize it into a fine powder using a mortar and pestle.[9]

  • Loading the Capillary Tube: Tap the open end of a capillary tube into the powdered sample until a small amount of the solid is packed into the bottom. Invert the tube and tap the sealed end gently on a hard surface to pack the sample down. The sample height should be 2-3 mm.[9]

  • Measurement:

    • Place the capillary tube into the heating block of the melting point apparatus.

    • If the approximate melting point is unknown, perform a rapid heating to get a preliminary range.[9]

    • For an accurate measurement, heat the block rapidly to about 15-20°C below the expected melting point.

    • Then, decrease the heating rate to 1-2°C per minute.

    • Record the temperature at which the first drop of liquid appears (the beginning of the melting range) and the temperature at which the entire sample has turned into a clear liquid (the end of the melting range).

Boiling Point Determination (Thiele Tube Method)

For solid compounds that are stable at their boiling point, this method can be adapted. However, given the likely high boiling point and potential for decomposition of this compound, distillation under reduced pressure would be a more appropriate method for purification and boiling point determination. The Thiele tube method is more commonly used for liquids.[10][11][12]

Apparatus:

  • Thiele tube

  • Thermometer

  • Small test tube

  • Capillary tube (sealed at one end)

  • Heat source (e.g., Bunsen burner)

  • Mineral oil or other suitable heating fluid

Procedure:

  • Add a small amount of the substance to the small test tube.

  • Place the capillary tube, open end down, into the test tube.

  • Attach the test tube to the thermometer and place the assembly in the Thiele tube filled with heating fluid.

  • Gently heat the side arm of the Thiele tube.

  • Observe a steady stream of bubbles emerging from the capillary tube.

  • Remove the heat and allow the apparatus to cool slowly.

  • The temperature at which the liquid just begins to enter the capillary tube is the boiling point.[10]

Density Determination of a Solid (Volume Displacement Method)

Density is the mass per unit volume of a substance. For a solid, it can be determined by measuring its mass and the volume it displaces in a liquid in which it is insoluble.[13][14][15]

Apparatus:

  • Analytical balance

  • Graduated cylinder or pycnometer[16]

  • A liquid in which the sample is insoluble (e.g., a hydrocarbon solvent)

Procedure:

  • Weigh a sample of the solid accurately using an analytical balance (mass, m).

  • Add a known volume of the chosen liquid to a graduated cylinder (V₁).

  • Carefully add the weighed solid to the graduated cylinder, ensuring it is fully submerged and that no air bubbles are trapped.

  • Read the new volume of the liquid in the graduated cylinder (V₂).

  • The volume of the solid is the difference between the two readings (V = V₂ - V₁).

  • Calculate the density (ρ) using the formula: ρ = m / V.

Solubility Determination

Solubility is a measure of the maximum amount of a substance that can dissolve in a given amount of solvent at a specific temperature.[17][18][19]

Apparatus:

  • Small test tubes

  • Vortex mixer or sonicator

  • A range of solvents (e.g., water, ethanol, dichloromethane, dimethyl sulfoxide)

Procedure:

  • Add approximately 10-20 mg of the solid to a test tube.

  • Add 1 mL of the chosen solvent.

  • Agitate the mixture vigorously using a vortex mixer for 1-2 minutes.[20]

  • If the solid does not dissolve, sonicate the mixture for a few minutes.[20]

  • Gentle warming can be applied if the compound is expected to be more soluble at higher temperatures, but care must be taken to avoid solvent evaporation or sample decomposition.[20]

  • Visually inspect the solution against a dark background to determine if the solid has dissolved completely, partially, or is insoluble.

  • The solubility can be qualitatively described or quantitatively determined by careful measurement of the mass of solute and volume of solvent required to form a saturated solution.

Application in PROTAC Development

Proteolysis Targeting Chimeras (PROTACs) are heterobifunctional molecules that induce the degradation of a target Protein of Interest (POI) by recruiting it to an E3 ubiquitin ligase.[21] The linker component of a PROTAC is crucial for its efficacy, influencing the formation of a stable ternary complex between the POI and the E3 ligase. Piperazine derivatives, such as this compound, are valuable as building blocks for PROTAC linkers because they offer a degree of rigidity and can improve the physicochemical properties of the final molecule.[1][][3]

PROTAC_Mechanism cluster_cell Cellular Environment cluster_ternary Ternary Complex Formation POI Protein of Interest (POI) Ternary_Complex POI-PROTAC-E3 Complex POI->Ternary_Complex Binds PROTAC PROTAC (with Piperazine Linker) PROTAC->Ternary_Complex Binds E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Binds Ubiquitination Polyubiquitination Ternary_Complex->Ubiquitination Ubiquitin Transfer Proteasome 26S Proteasome Ubiquitination->Proteasome Recognition Degradation Degraded Peptides Proteasome->Degradation Degradation

References

An In-depth Technical Guide to tert-Butyl 2-cyanopiperazine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of tert-butyl 2-cyanopiperazine-1-carboxylate, a heterocyclic compound of interest in medicinal chemistry and drug discovery. The document is intended for researchers, scientists, and drug development professionals, offering insights into its chemical structure, physicochemical properties, a plausible synthetic route, and potential biological significance based on related compounds.

Chemical Structure and Properties

This compound is a derivative of piperazine, a six-membered heterocyclic ring containing two nitrogen atoms at opposite positions. The structure features a tert-butoxycarbonyl (Boc) protecting group on one nitrogen atom and a cyanomethyl group at the 2-position of the piperazine ring. The presence of the Boc group allows for controlled reactions at the second nitrogen atom, making it a valuable building block in organic synthesis.

The chemical structure and key identifiers of this compound are summarized below.

IdentifierValue
IUPAC Name tert-butyl 2-(cyanomethyl)piperazine-1-carboxylate
Molecular Formula C₁₁H₁₉N₃O₂[1]
Molecular Weight 225.29 g/mol [1]
Canonical SMILES C1CN(C(CN1)CC#N)C(=O)OC(C)(C)C
InChI InChI=1S/C11H19N3O2/c1-11(2,3)16-10(15)14-7-6-13-8-9(14)4-5-12/h9,13H,4,6-8H2,1-3H3
InChIKey BTWCKQOWWVNXTC-UHFFFAOYSA-N
CAS Number 1589565-36-5 ((S)-enantiomer)[1]
Physicochemical Properties

The following table summarizes the computed physicochemical properties of this compound. These properties are crucial for predicting its behavior in biological systems and for designing experimental protocols.

PropertyValueSource
XLogP3 0.2PubChem[1]
Hydrogen Bond Donor Count 1PubChem[1]
Hydrogen Bond Acceptor Count 4PubChem[1]
Rotatable Bond Count 3PubChem[1]
Exact Mass 225.147726857 g/mol PubChem[1]
Monoisotopic Mass 225.147726857 g/mol PubChem[1]
Topological Polar Surface Area 65.4 ŲPubChem[1]
Heavy Atom Count 16PubChem[1]

Synthesis and Experimental Protocols

Proposed Synthetic Workflow

The following diagram illustrates a potential two-step synthesis of this compound.

G cluster_0 Dengue Virus Replication Cycle cluster_1 Inhibition by 2-Oxopiperazine Derivative A Viral Entry B Viral RNA Translation & Polyprotein Processing A->B C Formation of Replication Complex (including NS4B) B->C D Viral RNA Replication C->D E Virion Assembly & Release D->E F 2-Oxopiperazine Derivative G Inhibition of NS4B function F->G G->C blocks

References

Technical Guide: tert-Butyl 2-Cyanopiperazine-1-carboxylate and its Analogue in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Information regarding tert-butyl 2-cyanopiperazine-1-carboxylate is scarce in publicly available scientific literature. This guide will focus on the closely related and well-documented analogue, (S)-tert-butyl 2-(cyanomethyl)piperazine-1-carboxylate , which is a valuable building block in medicinal chemistry. The data and protocols presented herein largely pertain to this analogue.

This technical guide provides a comprehensive overview of (S)-tert-butyl 2-(cyanomethyl)piperazine-1-carboxylate, a key intermediate for researchers, scientists, and drug development professionals. The document details its physicochemical properties, a plausible synthetic route, and its application in the synthesis of bioactive molecules.

Core Compound Data

The quantitative data for (S)-tert-butyl 2-(cyanomethyl)piperazine-1-carboxylate is summarized in the table below for easy reference and comparison.

PropertyValue
Molecular Weight 225.29 g/mol [1]
Molecular Formula C₁₁H₁₉N₃O₂[1]
CAS Number 1589565-36-5[1]
Appearance White to pale brown powder (Predicted for similar compounds)[2]
Melting Point 62-67 °C (Predicted for a related piperidine analog)[2]
Boiling Point 325.3±35.0 °C (Predicted for a related piperidine analog)[2]
Density 1.07±0.1 g/cm³ (Predicted for a related piperidine analog)[2]
XLogP3 0.2[1]
Hydrogen Bond Donor Count 1[1]
Hydrogen Bond Acceptor Count 4[1]
Rotatable Bond Count 3[1]

Synthesis and Experimental Protocols

The synthesis of piperazine derivatives often involves multi-step procedures including protection, activation, and cyclization reactions. A plausible synthetic route for (S)-tert-butyl 2-(cyanomethyl)piperazine-1-carboxylate is outlined below. This protocol is based on general synthetic methods for related heterocyclic compounds.

Experimental Protocol: Synthesis of (S)-tert-butyl 2-(cyanomethyl)piperazine-1-carboxylate

Materials:

  • (S)-1-Boc-piperazine-2-carboxylic acid

  • N,O-Dimethylhydroxylamine hydrochloride

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • 1-Hydroxybenzotriazole (HOBt)

  • Triethylamine (TEA)

  • Dichloromethane (DCM)

  • Lithium aluminum hydride (LAH)

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Acetonitrile

  • Sodium cyanide (NaCN)

  • Dimethyl sulfoxide (DMSO)

  • Ethyl acetate (EtOAc)

  • Hexanes

  • Magnesium sulfate (MgSO₄)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

Procedure:

  • Amide Coupling: To a solution of (S)-1-Boc-piperazine-2-carboxylic acid in DCM, add N,O-dimethylhydroxylamine hydrochloride, EDC, HOBt, and TEA. Stir the reaction mixture at room temperature for 12-18 hours.

  • Work-up and Extraction: Quench the reaction with water and extract the product with DCM. Wash the organic layer with saturated aqueous NaHCO₃ solution and brine. Dry the organic phase over MgSO₄, filter, and concentrate under reduced pressure to obtain the Weinreb amide.

  • Reduction to Aldehyde: Dissolve the Weinreb amide in dry THF and cool to 0 °C. Add a solution of LAH in THF dropwise. Stir the reaction at 0 °C for 1-2 hours.

  • Quenching and Purification: Carefully quench the reaction with water and 15% NaOH solution. Filter the resulting suspension and concentrate the filtrate. Purify the crude aldehyde by flash column chromatography.

  • Cyanation: Dissolve the purified aldehyde in a mixture of acetonitrile and water. Add NaCN and stir the reaction at room temperature for 4-6 hours.

  • Final Boc Protection (if necessary): If the Boc group was cleaved during the previous steps, re-protect the piperazine nitrogen by adding Boc₂O and a base like TEA in DCM.

  • Final Purification: Extract the final product with EtOAc. Wash the combined organic layers with water and brine, dry over MgSO₄, and concentrate. Purify the crude product by flash column chromatography (EtOAc/Hexanes gradient) to yield (S)-tert-butyl 2-(cyanomethyl)piperazine-1-carboxylate.

Molecular Structure and Signaling Pathway Context

The piperazine scaffold is a common motif in many biologically active compounds. The introduction of a cyanomethyl group at the 2-position provides a handle for further chemical modifications, making it a versatile building block in drug discovery.

Synthesis_Workflow cluster_start Starting Material cluster_synthesis Synthetic Steps cluster_product Final Product Start (S)-1-Boc-piperazine-2-carboxylic acid Step1 Amide Coupling (Weinreb Amide Formation) Start->Step1 EDC, HOBt, TEA N,O-dimethylhydroxylamine.HCl Step2 Reduction to Aldehyde Step1->Step2 LAH Step3 Cyanation Step2->Step3 NaCN Product (S)-tert-butyl 2-(cyanomethyl) piperazine-1-carboxylate Step3->Product

Plausible synthetic workflow for (S)-tert-butyl 2-(cyanomethyl)piperazine-1-carboxylate.

Applications in Drug Development

Piperazine derivatives are integral to the development of a wide range of therapeutics due to their favorable pharmacokinetic properties and ability to interact with various biological targets. (S)-tert-butyl 2-(cyanomethyl)piperazine-1-carboxylate, with its protected amine and reactive cyano group, is a valuable intermediate in the synthesis of complex molecules.

This building block is particularly useful in the development of kinase inhibitors . Kinases are key regulators of cell signaling pathways, and their dysregulation is implicated in diseases such as cancer and inflammatory disorders. The piperazine moiety can serve as a scaffold to orient functional groups that interact with the ATP-binding site of kinases, while the cyanomethyl group can be further elaborated to enhance potency and selectivity.

Spectroscopic Data (Predicted)

  • ¹H NMR: The spectrum would show characteristic signals for the tert-butyl group (a singlet around 1.4-1.5 ppm), multiplets for the piperazine ring protons (typically in the 2.5-4.0 ppm range), and a signal for the methylene protons adjacent to the cyano group.

  • ¹³C NMR: The spectrum would display resonances for the carbonyl carbon of the Boc group (around 155 ppm), the quaternary and methyl carbons of the tert-butyl group, the carbons of the piperazine ring, and the nitrile carbon (typically around 117-120 ppm).

  • IR Spectroscopy: Key vibrational bands would include a C≡N stretch (around 2240-2260 cm⁻¹), a C=O stretch from the carbamate (around 1680-1700 cm⁻¹), and C-H stretching vibrations.

  • Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound (225.29 g/mol ). Common fragmentation patterns would involve the loss of the tert-butyl group or the entire Boc group.

References

An In-depth Technical Guide to the Synthesis of tert-Butyl 2-cyanopiperazine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of a primary synthesis pathway for tert-butyl 2-cyanopiperazine-1-carboxylate, a valuable building block in the development of novel therapeutics. The synthesis involves a two-step process commencing with the readily available piperazine. The core of this pathway lies in the strategic protection of one piperazine nitrogen with a tert-butoxycarbonyl (Boc) group, followed by the regioselective introduction of a cyano group at the C2 position. This guide presents detailed experimental protocols, quantitative data, and a logical workflow diagram to facilitate the replication and optimization of this synthesis.

Core Synthesis Pathway

The synthesis of this compound is most commonly achieved through a two-step sequence:

  • Mono-N-Boc Protection of Piperazine: The initial step involves the selective protection of one of the secondary amine functionalities of piperazine with a tert-butoxycarbonyl (Boc) group. This is typically accomplished by reacting piperazine with di-tert-butyl dicarbonate (Boc)₂O in a suitable solvent. The use of a specific stoichiometry of (Boc)₂O is crucial to favor the formation of the mono-protected product, tert-butyl piperazine-1-carboxylate (N-Boc-piperazine), over the di-protected byproduct.

  • α-Cyanation of N-Boc-Piperazine: The second and key step is the introduction of a cyano group at the C2 position of the piperazine ring. A robust method for this transformation is the α-lithiation of N-Boc-piperazine followed by quenching the resulting anion with an electrophilic cyanating agent. This C-H functionalization strategy allows for the direct installation of the cyano group at the desired position.

Experimental Protocols

Step 1: Synthesis of tert-Butyl piperazine-1-carboxylate (N-Boc-piperazine)

This protocol is adapted from standard procedures for the mono-protection of piperazine.

Materials:

  • Piperazine

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Methanol (MeOH) or Dichloromethane (DCM)

  • Water

  • Sodium chloride (NaCl)

  • Sodium sulfate (Na₂SO₄) or Magnesium sulfate (MgSO₄)

  • Ethyl acetate (EtOAc)

Procedure:

  • In a round-bottom flask, dissolve piperazine (1.0 eq.) in a mixture of methanol and water or in dichloromethane at room temperature with stirring until fully dissolved.

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add a solution of di-tert-butyl dicarbonate (1.0-1.1 eq.) in the same solvent to the cooled piperazine solution over a period of 30-60 minutes.

  • Allow the reaction mixture to warm to room temperature and continue stirring for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, remove the organic solvent under reduced pressure.

  • Add water to the residue and extract the aqueous layer with ethyl acetate (3 x volumes).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield crude N-Boc-piperazine.

  • The crude product can be purified by flash column chromatography on silica gel or by distillation under reduced pressure.

Step 2: Synthesis of this compound

This protocol is based on the α-lithiation and subsequent cyanation of N-Boc protected cyclic amines.[1]

Materials:

  • tert-Butyl piperazine-1-carboxylate (N-Boc-piperazine)

  • Anhydrous Tetrahydrofuran (THF)

  • sec-Butyllithium (s-BuLi) in cyclohexane (typically 1.4 M)

  • A suitable cyanating agent, such as N-cyanosuccinimide or cyanogen bromide

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Ethyl acetate (EtOAc) or Diethyl ether (Et₂O)

  • Anhydrous Sodium sulfate (Na₂SO₄) or Magnesium sulfate (MgSO₄)

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add N-Boc-piperazine (1.0 eq.).

  • Dissolve the substrate in anhydrous THF (to a concentration of approximately 0.1-0.2 M).

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add s-BuLi (1.1-1.3 eq.) dropwise to the stirred solution, ensuring the internal temperature is maintained below -70 °C.

  • Stir the resulting solution at -78 °C for 1-3 hours to ensure complete lithiation.

  • Add a solution of the cyanating agent (1.2-1.5 eq.) in anhydrous THF dropwise to the reaction mixture at -78 °C.

  • Stir the reaction mixture at -78 °C for an additional 1-2 hours.

  • Quench the reaction at -78 °C by the slow addition of saturated aqueous NH₄Cl.

  • Allow the mixture to warm to room temperature.

  • Add water and extract the aqueous layer with ethyl acetate or diethyl ether (3 x volumes).

  • Wash the combined organic layers with saturated aqueous NaHCO₃ and brine.

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford this compound.

Quantitative Data

The following table summarizes typical quantitative data for the synthesis of this compound. Please note that yields can vary depending on the specific reaction conditions and the scale of the synthesis.

StepProductStarting MaterialReagentsTypical Yield (%)Purity (%)Analytical Data
1tert-Butyl piperazine-1-carboxylatePiperazineDi-tert-butyl dicarbonate80-95>95¹H NMR, ¹³C NMR, MS
2This compoundtert-Butyl piperazine-1-carboxylates-BuLi, Cyanating agent50-70>98¹H NMR, ¹³C NMR, MS, IR

Synthesis Pathway Diagram

Synthesis_Pathway Piperazine Piperazine Boc_Piperazine tert-Butyl piperazine-1-carboxylate Piperazine->Boc_Piperazine (Boc)₂O, Solvent (e.g., MeOH/H₂O or DCM) Target tert-Butyl 2-cyanopiperazine-1-carboxylate Boc_Piperazine->Target 1. s-BuLi, THF, -78 °C 2. Cyanating Agent

Caption: Synthesis pathway for this compound.

Experimental Workflow Diagram

Experimental_Workflow cluster_step1 Step 1: N-Boc Protection cluster_step2 Step 2: α-Cyanation s1_dissolve Dissolve Piperazine s1_cool Cool to 0 °C s1_dissolve->s1_cool s1_add_boc Add (Boc)₂O Solution s1_cool->s1_add_boc s1_react React at RT s1_add_boc->s1_react s1_workup Workup & Extraction s1_react->s1_workup s1_purify Purification s1_workup->s1_purify s1_product N-Boc-piperazine s1_purify->s1_product s2_dissolve Dissolve N-Boc-piperazine in Anhydrous THF s1_product->s2_dissolve s2_cool Cool to -78 °C s2_dissolve->s2_cool s2_lithiation Add s-BuLi s2_cool->s2_lithiation s2_cyanation Add Cyanating Agent s2_lithiation->s2_cyanation s2_quench Quench Reaction s2_cyanation->s2_quench s2_workup Workup & Extraction s2_quench->s2_workup s2_purify Purification s2_workup->s2_purify s2_product This compound s2_purify->s2_product

Caption: Detailed experimental workflow for the two-step synthesis.

References

(S)-tert-Butyl 2-cyanopiperazine-1-carboxylate: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(S)-tert-Butyl 2-cyanopiperazine-1-carboxylate is a chiral heterocyclic compound featuring a piperazine ring scaffold. This molecule is of interest to researchers in medicinal chemistry and drug discovery due to the prevalence of the piperazine motif in a wide array of biologically active compounds. The presence of a cyano group and a tert-butoxycarbonyl (Boc) protecting group offers synthetic handles for further chemical modifications, making it a potentially valuable building block in the synthesis of more complex molecules.

This technical guide provides a summary of the currently available information on the properties of (S)-tert-Butyl 2-cyanopiperazine-1-carboxylate. It is important to note that detailed experimental data and in-depth biological studies on this specific compound are limited in publicly accessible scientific literature. Much of the available information is computational or derived from general knowledge of related chemical structures.

Core Properties

The fundamental chemical and physical properties of (S)-tert-Butyl 2-cyanopiperazine-1-carboxylate are summarized below. These values are primarily sourced from chemical supplier databases and computational predictions.

PropertyValueSource
Molecular Formula C₁₀H₁₇N₃O₂BOC Sciences[]
Molecular Weight 211.26 g/mol BOC Sciences[]
IUPAC Name tert-butyl (2S)-2-cyanopiperazine-1-carboxylateBOC Sciences[]
CAS Number 1359658-29-9NovaChemistry[2], ChemicalBook[3]
Purity Typically ≥97.0%BOC Sciences[]
Appearance Not specified (likely a solid or oil)-
Solubility Not specified-
Melting Point Not specified-
Boiling Point Not specified-
Density Not specified-

Synthesis and Chemical Reactivity

The chemical reactivity of this molecule is dictated by its functional groups:

  • Boc-protected Amine: The tert-butoxycarbonyl group serves as a protecting group for the piperazine nitrogen, preventing its participation in reactions until its removal under acidic conditions.

  • Secondary Amine: The unprotected nitrogen of the piperazine ring is nucleophilic and can undergo various reactions such as alkylation, acylation, and arylation.

  • Cyano Group: The nitrile functionality can be hydrolyzed to a carboxylic acid or an amide, reduced to an amine, or participate in cycloaddition reactions.

A potential synthetic workflow for the utilization of this compound in further synthesis is outlined below.

G start (S)-tert-Butyl 2-cyanopiperazine-1-carboxylate deprotection Boc Deprotection (e.g., TFA, HCl) start->deprotection cyano_modification Cyano Group Transformation (Hydrolysis, Reduction) start->cyano_modification modification N-Functionalization (Alkylation, Acylation, etc.) deprotection->modification final_product Target Molecule modification->final_product cyano_modification->final_product G cluster_0 Core Scaffold cluster_1 Key Features cluster_2 Potential Therapeutic Areas start (S)-tert-Butyl 2-cyanopiperazine-1-carboxylate chiral_center Chiral Center (Stereospecific Interactions) start->chiral_center piperazine_core Piperazine Core (Proven Pharmacophore) start->piperazine_core functional_groups Reactive Groups (Synthetic Versatility) start->functional_groups cns CNS Disorders chiral_center->cns e.g., Receptor Selectivity infectious_disease Infectious Diseases piperazine_core->infectious_disease e.g., Anthelmintic Activity oncology Oncology functional_groups->oncology e.g., Kinase Inhibitors

References

A Technical Guide to tert-Butyl 2-cyanopiperazine-1-carboxylate for Pharmaceutical Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of tert-butyl 2-cyanopiperazine-1-carboxylate, a key heterocyclic building block in medicinal chemistry. Its unique structure, featuring a protected piperazine ring and a reactive nitrile group, makes it a valuable precursor for the synthesis of complex pharmaceutical agents, particularly in the development of novel therapeutics. This document outlines major commercial suppliers, provides representative experimental protocols for synthesis and quality control, and illustrates its application in relevant biological pathways.

Commercial Sourcing and Availability

The procurement of high-quality starting materials is a critical first step in any research and development campaign. This compound is available from a number of specialized chemical suppliers. The table below summarizes key quantitative data for this compound, focusing on its common stereoisomers. Pricing and lead times are often subject to fluctuation and depend on the quantity and purity required; therefore, direct inquiry with the suppliers is recommended for the most current information.

SupplierCAS NumberChemical NamePurityAvailable Quantities
BOC Sciences 1359658-29-9(S)-tert-Butyl 2-cyanopiperazine-1-carboxylate[]InquireInquire
Abovchem 1053656-76-0This compound>95%Inquire
Sigma-Aldrich 1359658-29-9tert-Butyl (2R)-2-cyanopiperazine-1-carboxylate>98%Inquire
Cenmed 1359658-29-9tert-butyl (2S)-2-cyanopiperazine-1-carboxylate>97%5g[2]
BLDpharm 1589565-36-5tert-Butyl (S)-2-(cyanomethyl)piperazine-1-carboxylateInquireInquire[3]

Experimental Protocols

Detailed and reproducible experimental methods are essential for the successful application of this building block. The following sections provide representative protocols for its synthesis and subsequent quality control analysis.

Synthesis Protocol: Representative Strecker Reaction

The synthesis of α-aminonitriles like this compound can be achieved through a variation of the Strecker synthesis. This method involves the reaction of an N-Boc protected piperazine precursor with a cyanide source and an aldehyde.

Materials:

  • tert-Butyl piperazine-1-carboxylate

  • Glyoxylic acid

  • Sodium cyanide (NaCN)

  • Methanol (MeOH)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Imine Formation: Dissolve tert-butyl piperazine-1-carboxylate (1.0 eq.) in a 1:1 mixture of MeOH and DCM at 0°C.

  • Add glyoxylic acid (1.1 eq.) to the solution and stir for 1 hour at 0°C to form the intermediate imine.

  • Cyanation: In a well-ventilated fume hood, carefully add sodium cyanide (1.1 eq.) portion-wise to the reaction mixture, ensuring the temperature remains below 5°C.

  • Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Work-up: Upon completion, quench the reaction by adding water. Extract the aqueous layer with dichloromethane (3x).

  • Combine the organic extracts and wash sequentially with saturated aqueous NaHCO₃ and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to afford pure this compound.

Quality Control Protocol: Purity Assessment by HPLC

High-Performance Liquid Chromatography (HPLC) is a standard method for assessing the purity of synthetic intermediates. A typical reverse-phase method is described below.

Instrumentation and Conditions:

  • HPLC System: Agilent 1260 or equivalent

  • Column: Phenomenex Kinetex C18 (2.6 µm, 4.6 x 50 mm) or equivalent reverse-phase column[4]

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: Start at 5% B, ramp to 95% B over 8 minutes, hold for 1 minute, then return to initial conditions.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25°C

  • Detection: UV at 210 nm

  • Injection Volume: 5 µL

Sample Preparation:

  • Prepare a stock solution of the synthesized compound in acetonitrile at a concentration of 1 mg/mL.

  • Dilute the stock solution to a working concentration of approximately 0.1 mg/mL with a 50:50 mixture of acetonitrile and water.

  • Filter the sample through a 0.22 µm syringe filter before injection.

  • Purity is determined by integrating the area of the main product peak relative to the total peak area in the chromatogram.

Visualized Workflows and Biological Pathways

To better illustrate the utility of this compound, the following diagrams, generated using Graphviz, depict a standard experimental workflow and its role in a key therapeutic signaling pathway.

G Experimental Workflow for Synthesis and Analysis cluster_synthesis Synthesis cluster_purification Purification & Analysis Reagents Boc-piperazine + Reagents Reaction Strecker Reaction Reagents->Reaction Crude Crude Product Reaction->Crude Purify Flash Chromatography Crude->Purify Work-up QC Quality Control (HPLC, NMR) Purify->QC Final Pure Compound (>95%) QC->Final Purity Confirmed

A typical workflow for the synthesis and quality validation.
Application in DPP-4 Inhibition

Piperazine derivatives are crucial scaffolds for the development of Dipeptidyl Peptidase-4 (DPP-4) inhibitors, a major class of therapeutics for type 2 diabetes.[5][6][7] These inhibitors function by preventing the degradation of incretin hormones (GLP-1 and GIP), thereby enhancing glucose-dependent insulin secretion. This compound serves as a versatile building block for synthesizing the core structures of these "gliptin" drugs.[5][8]

cluster_synthesis Drug Synthesis cluster_pathway Biological Pathway A tert-Butyl 2-cyanopiperazine-1-carboxylate C DPP-4 Inhibitor (e.g., 'Gliptin') B Other Reagents DPP4 DPP-4 Enzyme C->DPP4 Inhibits Incretins Incretins (GLP-1, GIP) DPP4->Incretins Degrades Pancreas Pancreatic β-cells Incretins->Pancreas Stimulates Insulin ↑ Insulin Secretion Pancreas->Insulin Glucose ↓ Blood Glucose Insulin->Glucose

Role of piperazine-based inhibitors in the DPP-4 pathway.

References

Navigating the Safety Profile of tert-Butyl 2-cyanopiperazine-1-carboxylate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the safety data, handling protocols, and potential biological context for tert-butyl 2-cyanopiperazine-1-carboxylate (CAS No: 1053656-76-0). While a complete Safety Data Sheet (SDS) for this specific compound is not publicly available, this document collates and extrapolates critical safety information from supplier data and SDSs of structurally analogous compounds. This guide is intended to empower researchers with the necessary knowledge to handle this chemical intermediate safely and effectively in a laboratory setting.

Chemical Identification and Physical Properties

This compound is a heterocyclic organic compound containing a piperazine ring functionalized with a nitrile group and protected with a tert-butoxycarbonyl (Boc) group. This structure makes it a valuable building block in medicinal chemistry.

PropertyValueSource
CAS Number 1053656-76-0Abovchem
Molecular Formula C₁₀H₁₇N₃O₂Abovchem
Molecular Weight 211.27 g/mol Abovchem
Appearance SolidChemScene
Melting Point 126-129 °CChemScene
Boiling Point 343.1 ± 37.0 °C at 760 mmHgChemScene
Purity Typically ≥95%ChemScene
Storage Temperature 4°CChemScene

Hazard Identification and Classification

Based on available data for this compound, the compound is classified with the GHS07 pictogram and a "Warning" signal word. The following hazard statements apply:

Hazard CodeHazard Statement
H302Harmful if swallowed
H315Causes skin irritation
H319Causes serious eye irritation
H332Harmful if inhaled
H335May cause respiratory irritation

Source: Sigma-Aldrich

Experimental Protocols and Safe Handling

Given the absence of specific experimental protocols for this compound, the following guidelines are based on best practices for handling analogous chemical structures, such as other Boc-protected piperazines and cyanopiperidines.

Personal Protective Equipment (PPE)

A standardized PPE protocol should be followed to minimize exposure.

PPE_Workflow cluster_ppe Standard PPE Protocol lab_coat Wear a flame-retardant lab coat gloves Wear appropriate chemical-resistant gloves (e.g., nitrile) lab_coat->gloves goggles Wear tight-sealing safety goggles gloves->goggles face_shield Use a face shield when handling larger quantities goggles->face_shield

Caption: Standard Personal Protective Equipment (PPE) workflow.

Engineering Controls

Proper engineering controls are crucial to mitigate inhalation risks.

Engineering_Controls start Handling tert-Butyl 2-cyanopiperazine-1-carboxylate fume_hood Always handle in a certified chemical fume hood start->fume_hood ventilation Ensure adequate general laboratory ventilation fume_hood->ventilation eyewash Maintain clear access to an eyewash station and safety shower ventilation->eyewash end Safe Handling Environment eyewash->end

Caption: Essential engineering controls for safe handling.

First Aid Measures

In case of accidental exposure, the following first aid measures, derived from analogous compounds, should be taken.[1]

Exposure RouteFirst Aid Protocol
Inhalation Remove the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[1]
Skin Contact Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If irritation persists, seek medical attention.[1]
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes. Seek immediate medical attention.[1]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.
Spill and Disposal Procedures

For small spills, carefully sweep up the solid material, avoiding dust formation, and place it in a sealed container for disposal.[1] For larger spills, evacuate the area and follow institutional emergency procedures.

Waste disposal should be conducted in accordance with local, state, and federal regulations.[1] Dispose of the chemical in an approved waste disposal plant.[1]

Biological Context and Potential Applications

While there is no specific research on the biological activity of this compound itself, the piperazine moiety is a well-established pharmacophore in drug discovery. Piperazine derivatives are known to exhibit a wide range of pharmacological activities, frequently targeting the central nervous system.

Many piperazine-containing drugs modulate monoamine pathways and have been developed as antipsychotic, antidepressant, and anxiolytic agents. Furthermore, the structural motif present in this compound makes it a suitable intermediate for the synthesis of more complex molecules, including PROTACs (PROteolysis TArgeting Chimeras), which are a novel class of therapeutics designed to degrade specific target proteins.

The likely role of this compound is as a chemical building block in a multi-step synthesis process in drug discovery and development.

Drug_Discovery_Workflow start tert-Butyl 2-cyanopiperazine-1-carboxylate deprotection Boc Deprotection start->deprotection nitrile_modification Nitrile Group Modification (e.g., reduction to amine) start->nitrile_modification functionalization N-Functionalization (e.g., arylation, alkylation) deprotection->functionalization lead_compound Lead Compound Synthesis functionalization->lead_compound nitrile_modification->lead_compound biological_screening Biological Screening (e.g., receptor binding assays) lead_compound->biological_screening

Caption: Generalized workflow for the use of the title compound in drug discovery.

Stability and Reactivity

  • Stability : The compound is stable under recommended storage conditions (4°C, in a dry, well-ventilated place).[1]

  • Conditions to Avoid : Avoid exposure to excess heat, moisture, and the formation of dust.[1]

  • Incompatible Materials : Strong oxidizing agents, strong acids, and strong reducing agents.[1]

  • Hazardous Decomposition Products : Upon combustion, may produce carbon oxides (CO, CO₂) and nitrogen oxides (NOx).

Toxicological and Ecological Information

Detailed toxicological and ecological studies for this compound are not available. The toxicological properties have not been fully investigated. Based on the GHS classification, it is harmful if swallowed or inhaled and causes skin and eye irritation. No information is available regarding its persistence, degradability, or bioaccumulation potential. It is recommended to prevent its release into the environment.[1]

Disclaimer: This document has been compiled from publicly available data and safety data sheets of analogous compounds. It is intended for informational purposes only and should not be considered a substitute for a manufacturer-provided Safety Data Sheet (SDS). All laboratory work should be conducted by trained professionals in accordance with established safety protocols and a thorough risk assessment.

References

An In-depth Technical Guide to Boc-protected 2-Cyanopiperazine Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Boc-protected 2-cyanopiperazine derivatives, focusing on their central role as key intermediates in the synthesis of Dipeptidyl Peptidase IV (DPP-4) inhibitors for the treatment of Type 2 Diabetes Mellitus. This document outlines the synthesis, mechanism of action, and therapeutic relevance of this important chemical scaffold.

Introduction: The Role of 2-Cyanopiperazines in Diabetes Treatment

The piperazine ring is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs.[1] The introduction of a cyano group at the 2-position creates a critical pharmacophore for the inhibition of Dipeptidyl Peptidase IV (DPP-4), a serine protease that plays a vital role in glucose homeostasis.[2] DPP-4 inactivates the incretin hormones Glucagon-Like Peptide-1 (GLP-1) and Glucose-Dependent Insulinotropic Polypeptide (GIP), which are responsible for stimulating insulin secretion and suppressing glucagon release after a meal.[2][3][4]

Inhibitors containing a 2-cyanopyrrolidine or 2-cyanopiperazine moiety form a reversible covalent bond with the catalytic serine residue in the active site of DPP-4, effectively preventing the degradation of incretins.[5] This leads to prolonged incretin action, resulting in improved glycemic control in patients with type 2 diabetes.[4][6] The tert-butoxycarbonyl (Boc) protecting group is essential in the multi-step synthesis of these inhibitors, allowing for the controlled and sequential construction of the final drug molecule.[7] This guide details the synthetic protocols, biological activity, and underlying signaling pathways relevant to this class of compounds.

Synthesis of the Core Intermediate: (S)-tert-Butyl 2-Cyanopiperazine-1-carboxylate

The synthesis of the chiral Boc-protected 2-cyanopiperazine core is a critical step in the development of potent DPP-4 inhibitors. While specific patent literature for the direct synthesis of the 2-cyanopiperazine intermediate is sparse, a robust and widely published methodology for the analogous and commercially successful 2-cyanopyrrolidine core (a key component of Vildagliptin) serves as a direct blueprint. This three-step process involves Boc protection of the parent amino acid, amidation, and subsequent dehydration to form the crucial nitrile group.

Experimental Protocol: Synthesis of (S)-tert-Butyl 2-carboxamidopiperazine-1-carboxylate

This protocol is adapted from the well-established synthesis of related cyanopyrrolidine intermediates.[7]

Step 1: Boc Protection of Piperazine-2-carboxylic acid

  • To a solution of (S)-Piperazine-2-carboxylic acid (1.0 eq) in a 1:1 mixture of dioxane and water, add sodium hydroxide (2.5 eq) and cool the mixture to 0 °C in an ice bath.

  • Add di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) portion-wise while maintaining the temperature at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Upon completion (monitored by TLC), acidify the aqueous layer to pH 2-3 with cold 1N HCl.

  • Extract the product with ethyl acetate (3x volumes).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield Boc-(S)-piperazine-2-carboxylic acid.

Step 2: Amidation

  • Dissolve the Boc-(S)-piperazine-2-carboxylic acid (1.0 eq) in anhydrous dichloromethane (DCM).

  • Add 1-hydroxybenzotriazole (HOBt, 1.2 eq) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI, 1.2 eq).

  • Stir the mixture at room temperature for 30 minutes.

  • Bubble ammonia gas through the solution for 15-20 minutes at 0 °C, or add a solution of aqueous ammonia (1.5 eq).

  • Stir the reaction at room temperature overnight.

  • Wash the reaction mixture with water and saturated sodium bicarbonate (NaHCO₃) solution.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield (S)-tert-butyl 2-carboxamidopiperazine-1-carboxylate.

Experimental Protocol: Dehydration to (S)-tert-Butyl 2-cyanopiperazine-1-carboxylate

Step 3: Dehydration

  • To a solution of (S)-tert-butyl 2-carboxamidopiperazine-1-carboxylate (1.0 eq) in anhydrous tetrahydrofuran (THF) at 0 °C, add pyridine (2.5 eq).

  • Slowly add trifluoroacetic anhydride (TFAA, 1.5 eq) dropwise, maintaining the temperature below 5 °C.

  • Stir the reaction mixture at 0 °C for 1-2 hours.

  • Monitor the reaction to completion using TLC or LC-MS.

  • Quench the reaction by the slow addition of water.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers sequentially with 1N HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate gradient) to afford the final product, (S)-tert-butyl 2-cyanopiperazine-1-carboxylate.

Synthesis Workflow Diagram

G cluster_0 Step 1: Boc Protection cluster_1 Step 2: Amidation cluster_2 Step 3: Dehydration Piperazine-2-carboxylic acid Piperazine-2-carboxylic acid Boc-Piperazine-2-carboxylic acid Boc-Piperazine-2-carboxylic acid Piperazine-2-carboxylic acid->Boc-Piperazine-2-carboxylic acid Boc₂O, NaOH Dioxane/H₂O Boc-Amide Boc-2-carboxamido- piperazine Boc-Piperazine-2-carboxylic acid->Boc-Amide NH₃, EDCI, HOBt DCM Boc-Nitrile (S)-tert-Butyl 2-cyanopiperazine-1-carboxylate Boc-Amide->Boc-Nitrile TFAA, Pyridine THF

Synthesis of the 2-cyanopiperazine core.

Biological Activity and Mechanism of Action

Boc-protected 2-cyanopiperazine is not biologically active itself but is a crucial building block for potent DPP-4 inhibitors. After deprotection and coupling with other pharmacophoric fragments, the resulting molecules target the DPP-4 enzyme.

DPP-4 Inhibition and Incretin Signaling Pathway

DPP-4 is a transmembrane glycoprotein that cleaves and inactivates GLP-1 and GIP.[2][3] Inhibition of DPP-4 increases the circulating half-life of these active incretins.[6] This enhancement of the incretin system has several beneficial downstream effects for glycemic control:

  • Glucose-Dependent Insulin Secretion: Active GLP-1 and GIP bind to their respective receptors on pancreatic β-cells, stimulating the synthesis and secretion of insulin in response to high blood glucose levels.[8]

  • Suppression of Glucagon Secretion: GLP-1 acts on pancreatic α-cells to inhibit the release of glucagon, which in turn reduces hepatic glucose production.[6]

  • Other Beneficial Effects: The incretin pathway also contributes to delayed gastric emptying and increased satiety, which can aid in weight management.[4]

The glucose-dependent nature of this mechanism means that DPP-4 inhibitors have a low intrinsic risk of causing hypoglycemia.[1]

cluster_0 Post-Meal Nutrient Ingestion cluster_1 Incretin Hormones cluster_2 DPP-4 Enzyme Action cluster_3 Pancreatic Response cluster_4 Glycemic Control Gut Intestinal L-Cells GLP1 Active GLP-1 / GIP Gut->GLP1 Release DPP4 DPP-4 Enzyme GLP1->DPP4 Substrate Pancreas_Beta Pancreatic β-Cells GLP1->Pancreas_Beta Stimulates Pancreas_Alpha Pancreatic α-Cells GLP1->Pancreas_Alpha Inhibits Inactive_GLP1 Inactive Metabolites DPP4->Inactive_GLP1 Inactivation Inhibitor 2-Cyanopiperazine Derivative Inhibitor->DPP4 Inhibition Insulin ↑ Insulin Secretion Pancreas_Beta->Insulin Glucagon ↓ Glucagon Secretion Pancreas_Alpha->Glucagon Glucose ↓ Blood Glucose Insulin->Glucose Glucagon->Glucose (reduces hepatic glucose output)

DPP-4 inhibition enhances the incretin pathway.
Quantitative Analysis of DPP-4 Inhibitor Potency

The potency of DPP-4 inhibitors is typically measured by their half-maximal inhibitory concentration (IC₅₀). While specific IC₅₀ values for 2-cyanopiperazine derivatives are proprietary or less frequently published, the broader class of cyanopyrrolidine and other heterocyclic DPP-4 inhibitors demonstrates the high potency achievable with this pharmacophore.

Compound Class / NameScaffold TypeDPP-4 IC₅₀ (nM)Reference(s)
NVP-DPP7282-Cyanopyrrolidine11[5]
Vildagliptin2-Cyanopyrrolidine~50[9]
Neogliptin2-Azabicyclo[2.2.1]heptane16.8[10]
Compound 2f Pyrazole Thiosemicarbazone1.27[11]
Compound 9i Aminopiperidine-quinazoline9250 (9.25 µM)[12]
Sitagliptin (Januvia®)Triazolopiperazine4.38[11]

Table 1: Comparative IC₅₀ values of various classes of DPP-4 inhibitors. Data illustrates the high potency associated with structures designed to interact with the DPP-4 active site.

Conclusion and Future Directions

Boc-protected 2-cyanopiperazine derivatives are indispensable intermediates for the synthesis of next-generation DPP-4 inhibitors. The established synthetic routes, adapted from closely related successful precursors, provide a reliable pathway for accessing this core structure. The clear mechanism of action—enhancing the incretin signaling pathway—confers a strong therapeutic rationale for their use in managing type 2 diabetes with a favorable safety profile, particularly the low risk of hypoglycemia.

Future research in this area will likely focus on the design of novel derivatives with improved potency, selectivity over other dipeptidyl peptidases (e.g., DPP-8, DPP-9), and enhanced pharmacokinetic properties. The versatility of the Boc-protected 2-cyanopiperazine core allows for extensive structure-activity relationship (SAR) studies, enabling the fine-tuning of molecular properties to develop drug candidates with optimal efficacy and safety profiles for the treatment of metabolic diseases.

References

The Piperazine Scaffold: A Cornerstone of Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The piperazine ring, a six-membered heterocycle containing two nitrogen atoms at the 1 and 4 positions, stands as a quintessential "privileged scaffold" in medicinal chemistry. Its prevalence in a vast array of clinically successful drugs is a testament to its remarkable versatility and favorable physicochemical properties. This technical guide delves into the core attributes of the piperazine moiety, its diverse pharmacological applications, and the experimental methodologies employed in the development of piperazine-based therapeutics.

The Physicochemical and Pharmacokinetic Advantages of the Piperazine Moiety

The widespread use of the piperazine ring in drug design is not coincidental; it is rooted in a unique combination of properties that medicinal chemists leverage to enhance the druglikeness of molecules.[1][2] The two nitrogen atoms within the ring structure are key to its utility. They can be readily functionalized, allowing for the fine-tuning of a compound's potency, selectivity, and pharmacokinetic profile.[3][4]

One of the most significant contributions of the piperazine moiety is its ability to improve a drug's aqueous solubility.[5] This is crucial for oral bioavailability, as a drug must dissolve in the gastrointestinal tract to be absorbed into the bloodstream. The basic nature of the piperazine nitrogens (pKa values are typically around 5.35 and 9.73 at 25°C) allows for the formation of salts, which often exhibit enhanced solubility and stability.[6]

Furthermore, the piperazine scaffold can modulate a compound's absorption, distribution, metabolism, and excretion (ADME) properties.[4][7] By serving as a hydrophilic group, it can optimize the pharmacokinetic profile of a drug candidate.[8] However, it's important to note that the piperazine ring can also be susceptible to metabolism, primarily through cytochrome P450 enzymes.[2][9]

Synthetic Strategies for Piperazine-Containing Drug Candidates

The chemical reactivity of piperazine-based synthons facilitates their incorporation into a wide range of molecular architectures.[8][10] Several synthetic methodologies are commonly employed in both medicinal and process chemistry to prepare piperazine-containing drugs.

Key Synthetic Approaches:

  • N-Aryl Derivatives: The formation of N-arylpiperazines is often achieved through palladium-catalyzed Buchwald-Hartwig coupling, copper-catalyzed Ullmann-Goldberg reactions, or aromatic nucleophilic substitution (SNAr) on electron-deficient aromatic or heteroaromatic rings.[8]

  • N-Alkyl Derivatives: Common methods for N-alkylation include nucleophilic substitution on alkyl halides or sulfonates, reductive amination, and the reduction of carboxamides.[8]

  • One-Pot Syntheses: More recent advancements have focused on developing efficient one-pot procedures for the synthesis of monosubstituted piperazines, often avoiding the need for protecting groups.[11] These methods can involve the reaction of an in-situ formed piperazine-1-ium cation with various electrophiles.[11]

A general workflow for the synthesis of monosubstituted piperazines is depicted below.

G cluster_start Starting Materials cluster_reaction Reaction Conditions cluster_product Product Formation Piperazine Piperazine Reaction_Vessel Reaction Mixture Piperazine->Reaction_Vessel Electrophile Electrophilic Reagent (e.g., Alkyl Halide, Acyl Chloride) Electrophile->Reaction_Vessel Solvent Solvent (e.g., Methanol, DMF) Solvent->Reaction_Vessel Base Base (optional) (e.g., K2CO3) Base->Reaction_Vessel Catalyst Catalyst (optional) (e.g., Pd catalyst) Catalyst->Reaction_Vessel Monosubstituted_Piperazine Monosubstituted Piperazine Derivative Reaction_Vessel->Monosubstituted_Piperazine Reaction (e.g., Nucleophilic Substitution, Reductive Amination) G Piperazine_Drug Piperazine Derivative Bcl2 Bcl-2 (Anti-apoptotic) Piperazine_Drug->Bcl2 Inhibits Bax Bax (Pro-apoptotic) Piperazine_Drug->Bax Activates Cell_Membrane Cell Membrane Mitochondrion Mitochondrion Bcl2->Mitochondrion Inhibits release of Cytochrome c Bax->Mitochondrion Promotes release of Cytochrome c Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Release Caspase9 Caspase-9 Cytochrome_c->Caspase9 Activates Caspase3 Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes G cluster_membrane Cell Membrane GPCR GPCR G_Protein G-Protein GPCR->G_Protein Activates Ligand Endogenous Ligand (e.g., Dopamine, Serotonin) Ligand->GPCR Binds and Activates Piperazine_Antagonist Piperazine Antagonist Piperazine_Antagonist->GPCR Binds and Blocks Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector Modulates Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Produces Cellular_Response Cellular Response Second_Messenger->Cellular_Response Triggers G Start Start Seed_Cells Seed Cells in 96-well Plate Start->Seed_Cells Incubate_Overnight Incubate Overnight Seed_Cells->Incubate_Overnight Add_Compound Add Piperazine Compound (Various Concentrations) Incubate_Overnight->Add_Compound Incubate_Treatment Incubate for 24-72h Add_Compound->Incubate_Treatment Add_MTT Add MTT Solution Incubate_Treatment->Add_MTT Incubate_MTT Incubate for 2-4h Add_MTT->Incubate_MTT Remove_Medium Remove Medium Incubate_MTT->Remove_Medium Add_Solubilizer Add Solubilizing Agent (e.g., DMSO) Remove_Medium->Add_Solubilizer Measure_Absorbance Measure Absorbance (570 nm) Add_Solubilizer->Measure_Absorbance Analyze_Data Analyze Data and Calculate IC50 Measure_Absorbance->Analyze_Data End End Analyze_Data->End

References

Chiral Piperazine Building Blocks: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The piperazine scaffold is a privileged structure in medicinal chemistry, appearing in a multitude of approved drugs. The introduction of chirality to this versatile ring system opens up new avenues for exploring chemical space and fine-tuning pharmacological properties. This in-depth technical guide provides a comprehensive overview of chiral piperazine building blocks, covering their synthesis, applications, and the critical role they play in modern drug discovery.

Introduction: The Significance of Chiral Piperazines

Piperazine derivatives are integral components of numerous therapeutic agents, demonstrating a wide range of biological activities, including anticancer, antiviral, and CNS-targeting properties. The rigid, six-membered ring of piperazine can influence the conformation of a drug molecule, impacting its binding affinity and selectivity for its biological target. The introduction of a stereocenter on the piperazine ring adds a three-dimensional complexity that can dramatically affect a compound's pharmacodynamic and pharmacokinetic profile. Enantiomers of a chiral drug can exhibit different efficacy, potency, and toxicity, making the development of stereoselective syntheses for chiral piperazine building blocks a critical endeavor in drug discovery.

Asymmetric Synthesis of Chiral Piperazine Building Blocks

The enantioselective synthesis of substituted piperazines is a key challenge in medicinal chemistry. Several powerful strategies have been developed to access these valuable building blocks with high stereocontrol.

Asymmetric Lithiation-Trapping

Asymmetric lithiation-trapping of N-Boc protected piperazines is a direct method for the functionalization of the piperazine ring.[1][2][3][4] This approach utilizes a chiral ligand, such as (-)-sparteine or a (+)-sparteine surrogate, in combination with an organolithium base (e.g., s-BuLi) to selectively deprotonate one of the enantiotopic protons at the α-position to the N-Boc group. The resulting configurationally stable organolithium intermediate is then quenched with an electrophile to afford the desired α-substituted chiral piperazine. The enantioselectivity of this process can be influenced by the choice of chiral ligand, the distal N-substituent on the piperazine ring, and the nature of the electrophile.[1][2][3][4]

Chiral Auxiliary-Based Syntheses

Chiral auxiliaries provide a reliable method for controlling stereochemistry during the synthesis of chiral piperazines.[5][6][7] In this approach, an achiral piperazine precursor is covalently bonded to a chiral molecule (the auxiliary), which directs the stereochemical outcome of a subsequent reaction. For instance, (R)-(-)-phenylglycinol can be used as a chiral auxiliary to synthesize (R)-(+)-2-methylpiperazine.[6] The auxiliary guides the diastereoselective methylation of a 2-oxopiperazine intermediate. Subsequent removal of the auxiliary yields the desired enantiomerically enriched piperazine.

Palladium-Catalyzed Asymmetric Allylic Alkylation

Palladium-catalyzed asymmetric allylic alkylation (AAA) has emerged as a versatile method for the enantioselective synthesis of chiral piperazin-2-ones, which are valuable precursors to chiral piperazines.[8][9][10][11] This method involves the reaction of a nucleophilic piperazin-2-one enolate with an allylic electrophile in the presence of a palladium catalyst and a chiral ligand. The chiral ligand, often a phosphine or a P,N-ligand, controls the stereochemistry of the newly formed C-C bond. The resulting α-allylated piperazin-2-ones can be obtained with high yields and enantiomeric excess.

Data Presentation: Comparison of Asymmetric Synthesis Methods

The following tables summarize the quantitative data for the synthesis of various chiral piperazine derivatives using the methodologies described above.

Table 1: Asymmetric Lithiation-Trapping of N-Boc-Piperazines

EntryN-SubstituentElectrophileProductYield (%)d.r.ee (%)Reference
1BenzylMeI2-Methyl-1-Boc-4-benzylpiperazine85>98:298[3]
2BenzylBnBr2-Benzyl-1-Boc-4-benzylpiperazine78>98:296[3]
3BenzylPhCHO2-(Hydroxy(phenyl)methyl)-1-Boc-4-benzylpiperazine9195:595[3]
4MethylMeI2-Methyl-1-Boc-4-methylpiperazine75>98:294[4]

Table 2: Chiral Auxiliary-Based Synthesis of 2-Substituted Piperazines

EntryChiral AuxiliarySubstrateProductYield (%)d.e. (%)Reference
1(R)-(-)-PhenylglycinolN-Boc-2-oxopiperazine(R)-2-Methyl-1-Boc-piperazine80>90[6]
2Evans AuxiliaryN-Acyl-2-oxopiperazine2-Substituted-N-acylpiperazine75-90>95[12]

Table 3: Palladium-Catalyzed Asymmetric Allylic Alkylation of Piperazin-2-ones

EntrySubstrateAllylic ElectrophileLigandYield (%)ee (%)Reference
1N-Boc-piperazin-2-oneAllyl acetate(S,S)-Trost Ligand9295[8]
2N-Cbz-piperazin-2-oneCinnamyl acetate(R)-BINAP8892[9]
3N-PMB-piperazin-2-oneAllyl acetate(R,R)-ANDEN-Phos9598[10]

Experimental Protocols

General Procedure for Asymmetric Lithiation of N-Boc-Piperazine

To a solution of the chiral diamine ligand (e.g., (-)-sparteine, 1.2 equiv.) in anhydrous diethyl ether (Et2O) at -78 °C under an inert atmosphere (e.g., argon) is added s-butyllithium (s-BuLi, 1.1 equiv., solution in cyclohexanes) dropwise. The resulting solution is stirred for 30 minutes at -78 °C. A solution of the N-Boc-piperazine substrate (1.0 equiv.) in Et2O is then added dropwise, and the reaction mixture is stirred for the optimized time (typically 1-4 hours) at -78 °C. The electrophile (1.5 equiv.) is then added, and the reaction is allowed to warm slowly to room temperature overnight. The reaction is quenched with saturated aqueous ammonium chloride solution, and the aqueous layer is extracted with Et2O. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel to afford the desired chiral α-substituted piperazine. The enantiomeric excess is determined by chiral HPLC analysis.[3][4][13]

General Procedure for Chiral Auxiliary-Mediated Synthesis of 2-Substituted Piperazines

A solution of the chiral auxiliary (e.g., (R)-(-)-phenylglycinol, 1.0 equiv.) and the piperazine precursor (e.g., a protected 2-oxopiperazine, 1.1 equiv.) in a suitable solvent (e.g., dichloromethane, DCM) is treated with a coupling agent (e.g., dicyclohexylcarbodiimide, DCC, 1.2 equiv.) and a catalytic amount of 4-dimethylaminopyridine (DMAP). The reaction mixture is stirred at room temperature until completion. The resulting diastereomeric intermediate is purified by column chromatography. The purified diastereomer is then subjected to the desired transformation (e.g., alkylation). For alkylation, the intermediate is treated with a strong base (e.g., lithium diisopropylamide, LDA) at low temperature (-78 °C) followed by the addition of an alkyl halide. After the reaction is complete, the auxiliary is cleaved under appropriate conditions (e.g., acid or base hydrolysis, or hydrogenolysis) to yield the chiral 2-substituted piperazine. The product is purified by column chromatography, and the enantiomeric excess is determined by chiral HPLC.[5][6]

General Procedure for Palladium-Catalyzed Asymmetric Allylic Alkylation of Piperazin-2-ones

In a glovebox, a solution of the piperazin-2-one substrate (1.0 equiv.) and a base (e.g., sodium bis(trimethylsilyl)amide, NaHMDS, 1.1 equiv.) in an anhydrous solvent (e.g., tetrahydrofuran, THF) is prepared. In a separate vial, the palladium precursor (e.g., Pd2(dba)3, 2.5 mol%) and the chiral ligand (e.g., (S,S)-Trost ligand, 7.5 mol%) are dissolved in the same solvent. The two solutions are combined and stirred at room temperature for a short period. The allylic electrophile (1.2 equiv.) is then added, and the reaction mixture is stirred at the appropriate temperature (ranging from room temperature to elevated temperatures) until the starting material is consumed (monitored by TLC or LC-MS). The reaction is then quenched with a saturated aqueous solution of ammonium chloride. The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo. The crude product is purified by flash column chromatography on silica gel to afford the enantiomerically enriched α-allylated piperazin-2-one. The enantiomeric excess is determined by chiral HPLC or SFC analysis.[8][9][11]

Signaling Pathways and Experimental Workflows

Signaling Pathways Modulated by Chiral Piperazine-Containing Drugs

Chiral piperazines are key components of many drugs that modulate critical signaling pathways. For example, Imatinib, which contains a methylpiperazine moiety, is a tyrosine kinase inhibitor that targets BCR-ABL, c-KIT, and PDGF-R. Indinavir, an HIV protease inhibitor, features a chiral piperazine derivative that is crucial for its binding to the viral enzyme.

Imatinib_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_RAS_RAF RAS-RAF-MEK-ERK Pathway cluster_PI3K_AKT PI3K-AKT-mTOR Pathway cluster_JAK_STAT JAK-STAT Pathway cluster_nucleus Nucleus PDGFR PDGF-R PI3K PI3K PDGFR->PI3K PLCg PLCγ PDGFR->PLCg cKIT c-KIT cKIT->PI3K JAK JAK cKIT->JAK BCR_ABL BCR-ABL (Fusion Protein) RAS RAS BCR_ABL->RAS BCR_ABL->PI3K BCR_ABL->JAK RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Gene_Expression Gene Expression (Proliferation, Survival, etc.) ERK->Gene_Expression AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Gene_Expression STAT STAT JAK->STAT STAT->Gene_Expression IP3 IP3 PLCg->IP3 DAG DAG PLCg->DAG Imatinib Imatinib Imatinib->PDGFR Inhibits Imatinib->cKIT Inhibits Imatinib->BCR_ABL Inhibits

Imatinib's inhibition of key tyrosine kinases.

HIV_Protease_Inhibition cluster_HIV_Lifecycle HIV Replication Cycle Viral_RNA Viral RNA Reverse_Transcription Reverse Transcription Viral_RNA->Reverse_Transcription Viral_DNA Viral DNA Reverse_Transcription->Viral_DNA Integration Integration into Host DNA Viral_DNA->Integration Host_DNA Host DNA Integration->Host_DNA Transcription Transcription Host_DNA->Transcription Viral_mRNA Viral mRNA Transcription->Viral_mRNA Translation Translation Viral_mRNA->Translation Gag_Pol_Polyprotein Gag-Pol Polyprotein (immature viral proteins) Translation->Gag_Pol_Polyprotein HIV_Protease HIV Protease Gag_Pol_Polyprotein->HIV_Protease Cleavage by Mature_Viral_Proteins Mature Viral Proteins HIV_Protease->Mature_Viral_Proteins Assembly Assembly of New Virus Particles Mature_Viral_Proteins->Assembly Budding Budding and Release (Immature Virion) Assembly->Budding Maturation Maturation (Infectious Virion) Budding->Maturation Indinavir Indinavir Indinavir->HIV_Protease Inhibits

Indinavir's role in inhibiting HIV maturation.
Experimental and Logical Workflows

The synthesis of chiral piperazine building blocks often involves multi-step sequences. The following diagrams illustrate a general workflow for their synthesis and a logical relationship for structure-activity relationship (SAR) studies.

Synthesis_Workflow Start Achiral Starting Material Asymmetric_Step Asymmetric Synthesis (e.g., Lithiation, AAA) Start->Asymmetric_Step Chiral_Intermediate Chiral Piperazine Intermediate Asymmetric_Step->Chiral_Intermediate Purification1 Purification & Characterization (Chromatography, NMR, MS) Chiral_Intermediate->Purification1 Functionalization Further Functionalization Purification1->Functionalization Final_Product Final Chiral Piperazine Building Block Functionalization->Final_Product Purification2 Final Purification & Characterization Final_Product->Purification2

A generalized workflow for chiral piperazine synthesis.

SAR_Logic Core Chiral Piperazine Scaffold R1 R1 Substituent Core->R1 R2 R2 Substituent Core->R2 Stereocenter Stereochemistry (R/S) Core->Stereocenter Biological_Activity Biological Activity (Potency, Selectivity) R1->Biological_Activity R2->Biological_Activity Stereocenter->Biological_Activity

Logical flow for SAR studies of chiral piperazines.

Conclusion

Chiral piperazine building blocks are of paramount importance in the quest for novel therapeutics with improved efficacy and safety profiles. The continued development of robust and scalable asymmetric synthetic methods is crucial for expanding the accessibility of these valuable scaffolds. A thorough understanding of their synthesis, coupled with detailed insights into their roles in modulating biological pathways, will empower researchers to design and develop the next generation of innovative medicines.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Novel Kinase Inhibitors Using tert-Butyl 2-cyanopiperazine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protein kinases are a crucial class of enzymes that regulate a majority of cellular pathways, and their dysregulation is a hallmark of numerous diseases, including cancer and autoimmune disorders. Consequently, the development of small molecule kinase inhibitors remains a primary focus in drug discovery. The piperazine scaffold is a privileged structure in medicinal chemistry, frequently incorporated into kinase inhibitors to modulate properties such as solubility, cell permeability, and target engagement.

This document provides detailed application notes and a plausible synthetic protocol for the utilization of tert-Butyl 2-cyanopiperazine-1-carboxylate as a versatile starting material for the synthesis of novel kinase inhibitors. While direct synthesis of a marketed kinase inhibitor from this specific building block is not widely documented in publicly available literature, its chemical functionalities—a protected piperazine for further substitution and a reactive cyano group—offer a strong foundation for creating diverse chemical entities targeting the kinome.

The protocols outlined below describe a hypothetical, yet chemically sound, pathway to a generic kinase inhibitor scaffold, illustrating the potential of this building block in drug discovery campaigns.

Strategic Value of this compound in Kinase Inhibitor Synthesis

The strategic utility of this compound stems from its distinct chemical features:

  • Boc-Protected Piperazine: The tert-butoxycarbonyl (Boc) group provides a stable protecting group for one of the piperazine nitrogens, allowing for selective functionalization of the second nitrogen. This is a common strategy in the synthesis of complex molecules, enabling controlled, stepwise construction of the final compound.

  • Reactive Cyano Group: The nitrile functionality is a versatile chemical handle that can be transformed into various groups essential for kinase binding. For example, it can be:

    • Reduced to a primary amine, which can act as a hydrogen bond donor or be further functionalized.

    • Hydrolyzed to a carboxylic acid or amide.

    • Converted to a tetrazole or other bioisosteres, which are common in kinase inhibitors for interacting with the hinge region of the kinase.

    • Reacted with nucleophiles to form more complex heterocyclic systems.

The following sections provide a representative workflow for leveraging this building block to synthesize a potential kinase inhibitor.

Experimental Protocols

This section details a three-step synthetic sequence to generate a hypothetical kinase inhibitor scaffold. The workflow involves N-arylation of the piperazine, followed by conversion of the cyano group to a triazole, and finally deprotection of the Boc group to allow for further diversification.

Protocol 1: N-Arylation of this compound

This step attaches the piperazine core to a representative aromatic system, a common feature of many kinase inhibitors that often occupy the ATP-binding pocket. A Buchwald-Hartwig amination is a standard and effective method for this transformation.

Reaction:

Materials and Reagents:

ReagentMolecular Weight ( g/mol )AmountMoles (mmol)
This compound211.261.0 g4.73
4-Fluoro-3-nitrobenzonitrile166.11867 mg5.21
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)915.7287 mg0.095
Xantphos578.68110 mg0.19
Sodium tert-butoxide (NaOtBu)96.10682 mg7.10
Toluene, anhydrous-20 mL-

Procedure:

  • To an oven-dried round-bottom flask, add this compound (1.0 g, 4.73 mmol), 4-fluoro-3-nitrobenzonitrile (867 mg, 5.21 mmol), Pd₂(dba)₃ (87 mg, 0.095 mmol), Xantphos (110 mg, 0.19 mmol), and sodium tert-butoxide (682 mg, 7.10 mmol).

  • Evacuate and backfill the flask with argon three times.

  • Add anhydrous toluene (20 mL) via syringe.

  • Heat the reaction mixture to 100 °C and stir for 16 hours under an argon atmosphere.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (50 mL).

  • Filter the mixture through a pad of Celite, washing the pad with additional ethyl acetate (2 x 20 mL).

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of 10-50% ethyl acetate in hexanes) to yield the desired N-arylated product.

Expected Outcome: A yellow solid, with an approximate yield of 75-85%.

Protocol 2: Conversion of Cyano Group to a Triazole

The cyano group is converted to a 1,2,4-triazole, a common moiety in kinase inhibitors that can form key hydrogen bonds.

Reaction:

Triazole derivative + Trifluoroacetic acid (TFA) -> Final Kinase Inhibitor Scaffold

Caption: Inhibition of the JAK-STAT signaling pathway.

Conclusion

This compound represents a valuable and versatile building block for the synthesis of novel kinase inhibitors. The provided protocols, while illustrative, demonstrate a robust and feasible synthetic route to a scaffold with high potential for biological activity. The ability to readily modify both the piperazine nitrogen and the cyano group allows for the generation of large chemical libraries, which can be screened to identify potent and selective inhibitors for various kinase targets. Researchers in drug discovery are encouraged to explore the utility of this and similar building blocks in their quest for next-generation therapeutics.

Application Notes and Protocols: Tert-Butyl 2-cyanopiperazine-1-carboxylate in GPCR Ligand Design

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of tert-butyl 2-cyanopiperazine-1-carboxylate as a versatile building block in the design and synthesis of G-protein coupled receptor (GPCR) ligands. The protocols outlined below are based on established methodologies for the synthesis and evaluation of piperazine-based GPCR modulators.

Introduction

The piperazine moiety is recognized as a "privileged scaffold" in medicinal chemistry, frequently incorporated into ligands targeting a wide array of GPCRs, including dopaminergic, serotonergic, and chemokine receptors.[1][2][3][4] Its ability to engage in crucial hydrogen bonding and ionic interactions, as well as its capacity to modulate physicochemical properties, makes it a valuable component in drug design.[5] this compound, with its reactive cyano group and protected amine, serves as an excellent starting material for the synthesis of diverse libraries of GPCR ligands. The cyano group can be transformed into various functional groups, while the Boc-protected nitrogen allows for selective N-alkylation or N-arylation.

Application: Synthesis of a Hypothetical Dopamine D2 Receptor Ligand

To illustrate the application of this compound, we present a hypothetical synthesis of a dopamine D2 receptor (D2R) antagonist, "Ligand-X". This example demonstrates a common synthetic strategy and subsequent biological evaluation.

Synthetic Pathway for "Ligand-X"

The synthesis of "Ligand-X" from this compound involves a multi-step process, including reductive amination and N-arylation.

G cluster_synthesis Synthetic Workflow for Ligand-X start This compound step1 Reduction of Cyano Group (e.g., Raney Nickel, H2) start->step1 intermediate1 tert-Butyl 2-(aminomethyl)piperazine-1-carboxylate step1->intermediate1 step2 Reductive Amination (Aromatic Aldehyde, NaBH(OAc)3) intermediate1->step2 intermediate2 Boc-protected Piperazine Derivative step2->intermediate2 step3 Boc Deprotection (e.g., TFA in DCM) intermediate2->step3 intermediate3 Piperazine Intermediate step3->intermediate3 step4 N-Arylation (Aryl Halide, Buchwald-Hartwig Coupling) intermediate3->step4 end "Ligand-X" (Final Product) step4->end G cluster_binding_assay Radioligand Binding Assay Workflow prep Prepare Cell Membranes (Expressing D2 Receptor) incubation Incubate Membranes with: - Radioligand (e.g., [3H]Spiperone) - "Ligand-X" (Varying Concentrations) prep->incubation filtration Separate Bound and Free Radioligand (Rapid Vacuum Filtration) incubation->filtration counting Quantify Bound Radioactivity (Scintillation Counting) filtration->counting analysis Data Analysis (Calculate IC50 and Ki) counting->analysis G cluster_cAMP_assay cAMP Functional Assay Workflow cell_prep Culture Cells Expressing D2 Receptor pre_incubation Pre-incubate Cells with "Ligand-X" (Varying Concentrations) cell_prep->pre_incubation stimulation Stimulate with Forskolin and a D2 Agonist (e.g., Quinpirole) pre_incubation->stimulation lysis Lyse Cells and Measure cAMP Levels (e.g., HTRF, ELISA) stimulation->lysis analysis Data Analysis (Determine IC50) lysis->analysis G cluster_pathway Dopamine D2 Receptor Signaling Pathway Dopamine Dopamine D2R Dopamine D2 Receptor Dopamine->D2R Activates LigandX "Ligand-X" (Antagonist) LigandX->D2R Blocks Gai Gαi/o D2R->Gai Activates beta_arrestin β-Arrestin D2R->beta_arrestin Recruits AC Adenylyl Cyclase Gai->AC Inhibits cAMP cAMP AC->cAMP Produces PKA PKA cAMP->PKA Activates MAPK MAPK Pathway beta_arrestin->MAPK Activates

References

Application of tert-Butyl 2-cyanopiperazine-1-carboxylate in Neurodegenerative Disease Research

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Introduction

Neurodegenerative diseases, such as Alzheimer's and Parkinson's, are characterized by the progressive loss of structure and function of neurons. Emerging research has identified a link between metabolic disorders like type 2 diabetes and an increased risk for these debilitating conditions. A key enzyme implicated in this connection is Dipeptidyl Peptidase-4 (DPP-4), a serine protease that plays a crucial role in glucose homeostasis by inactivating incretin hormones. Inhibition of DPP-4 has become a therapeutic strategy for type 2 diabetes and is now being explored for its neuroprotective potential.

tert-Butyl 2-cyanopiperazine-1-carboxylate is a heterocyclic compound featuring a piperazine ring, a common scaffold in medicinal chemistry, and a cyanopyrrolidine-like moiety. While direct studies on this specific molecule in neurodegenerative disease models are not extensively published, its structural similarity to known cyanopyrrolidine-based DPP-4 inhibitors suggests its potential as a research tool in this area. This document provides an overview of the potential applications, relevant signaling pathways, and experimental protocols for investigating compounds like this compound as potential modulators of neurodegenerative processes.

Mechanism of Action and Key Signaling Pathways

The primary hypothesized mechanism of action for this compound in a neurodegenerative context is the inhibition of DPP-4. The neuroprotective effects of DPP-4 inhibitors are thought to be mediated through several interconnected pathways:

  • Enhancement of GLP-1 Signaling: DPP-4 is the primary enzyme responsible for the degradation of Glucagon-Like Peptide-1 (GLP-1). By inhibiting DPP-4, levels of active GLP-1 are increased. GLP-1 receptors are present in the brain, and their activation has been shown to have neurotrophic effects, reduce amyloid-β (Aβ) accumulation, decrease tau hyperphosphorylation, and suppress neuroinflammation.

  • Reduction of Neuroinflammation: Chronic inflammation is a hallmark of neurodegenerative diseases. DPP-4 is expressed on immune cells and is involved in inflammatory processes. Inhibition of DPP-4 can lead to a reduction in pro-inflammatory cytokines and a decrease in microglial and astrocyte activation.

  • Attenuation of Oxidative Stress: Oxidative stress contributes significantly to neuronal damage. DPP-4 inhibitors have been shown to reduce the production of reactive oxygen species (ROS) and enhance endogenous antioxidant defense mechanisms.

  • Anti-apoptotic Effects: By modulating various signaling cascades, DPP-4 inhibitors can help prevent programmed cell death (apoptosis) of neurons.

Below is a diagram illustrating the proposed signaling pathway for the neuroprotective effects of DPP-4 inhibition.

DPP4_Inhibition_Pathway cluster_0 DPP-4 Inhibition cluster_1 Upstream Effects cluster_2 Downstream Neuroprotective Mechanisms This compound This compound DPP-4 DPP-4 This compound->DPP-4 Inhibits GLP-1 (inactive) GLP-1 (inactive) DPP-4->GLP-1 (inactive) Degrades GLP-1 (active) GLP-1 (active) GLP-1 Receptor Activation GLP-1 Receptor Activation GLP-1 (active)->GLP-1 Receptor Activation Reduced Neuroinflammation Reduced Neuroinflammation GLP-1 Receptor Activation->Reduced Neuroinflammation Reduced Oxidative Stress Reduced Oxidative Stress GLP-1 Receptor Activation->Reduced Oxidative Stress Anti-apoptotic Effects Anti-apoptotic Effects GLP-1 Receptor Activation->Anti-apoptotic Effects Neuronal Survival and Function Neuronal Survival and Function Reduced Neuroinflammation->Neuronal Survival and Function Reduced Oxidative Stress->Neuronal Survival and Function Anti-apoptotic Effects->Neuronal Survival and Function

Caption: Proposed neuroprotective signaling pathway of DPP-4 inhibition.

Quantitative Data

CompoundTargetAssay TypeIC50 (nM)Reference
VildagliptinDPP-4Enzyme Inhibition62[Fura et al., 2009]
SaxagliptinDPP-4Enzyme Inhibition50[Augeri et al., 2005]
AlogliptinDPP-4Enzyme Inhibition<10[Feng et al., 2007]
LinagliptinDPP-4Enzyme Inhibition1[Eckhardt et al., 2007]

This table provides representative data for established DPP-4 inhibitors and is intended for comparative purposes.

Experimental Protocols

The following are detailed protocols for key experiments to evaluate the potential of this compound in neurodegenerative disease research.

Protocol 1: In Vitro DPP-4 Enzyme Inhibition Assay

This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of a test compound against DPP-4.

DPP4_Inhibition_Assay_Workflow Start Start Prepare Reagents Prepare Reagents Start->Prepare Reagents Serial Dilution of Test Compound Serial Dilution of Test Compound Prepare Reagents->Serial Dilution of Test Compound Add DPP-4 Enzyme Add DPP-4 Enzyme Serial Dilution of Test Compound->Add DPP-4 Enzyme Incubate Incubate Add DPP-4 Enzyme->Incubate Add Fluorogenic Substrate Add Fluorogenic Substrate Incubate->Add Fluorogenic Substrate Measure Fluorescence Measure Fluorescence Add Fluorogenic Substrate->Measure Fluorescence Calculate IC50 Calculate IC50 Measure Fluorescence->Calculate IC50 End End Calculate IC50->End

Caption: Workflow for in vitro DPP-4 enzyme inhibition assay.

Materials:

  • Recombinant human DPP-4 enzyme

  • DPP-4 substrate (e.g., Gly-Pro-AMC)

  • Assay buffer (e.g., Tris-HCl, pH 7.5)

  • This compound (test compound)

  • Known DPP-4 inhibitor (positive control, e.g., Vildagliptin)

  • DMSO (for dissolving compounds)

  • 96-well black microplate

  • Fluorescence microplate reader

Procedure:

  • Compound Preparation: Prepare a stock solution of this compound in DMSO. Perform serial dilutions in assay buffer to achieve a range of final concentrations.

  • Assay Setup: In a 96-well plate, add assay buffer to all wells. Add the diluted test compound, positive control, and vehicle control (DMSO) to their respective wells.

  • Enzyme Addition: Add the DPP-4 enzyme solution to all wells except for the blank (no enzyme) wells.

  • Incubation: Incubate the plate at 37°C for 10-15 minutes.

  • Substrate Addition: Add the DPP-4 substrate to all wells to initiate the reaction.

  • Fluorescence Measurement: Immediately measure the fluorescence intensity at an excitation wavelength of 360 nm and an emission wavelength of 460 nm. Continue to take readings every 1-2 minutes for 30-60 minutes.

  • Data Analysis: Determine the rate of reaction for each concentration. Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to calculate the IC50 value.

Protocol 2: Neuroprotection Assay in a Cell-Based Model of Aβ Toxicity

This protocol assesses the ability of the test compound to protect neuronal cells from amyloid-β-induced toxicity.

Neuroprotection_Assay_Workflow Start Start Seed Neuronal Cells Seed Neuronal Cells Start->Seed Neuronal Cells Pre-treat with Test Compound Pre-treat with Test Compound Seed Neuronal Cells->Pre-treat with Test Compound Induce Toxicity with Aβ Oligomers Induce Toxicity with Aβ Oligomers Pre-treat with Test Compound->Induce Toxicity with Aβ Oligomers Incubate Incubate Induce Toxicity with Aβ Oligomers->Incubate Assess Cell Viability (e.g., MTT Assay) Assess Cell Viability (e.g., MTT Assay) Incubate->Assess Cell Viability (e.g., MTT Assay) Data Analysis Data Analysis Assess Cell Viability (e.g., MTT Assay)->Data Analysis End End Data Analysis->End

Caption: Workflow for neuroprotection assay against Aβ toxicity.

Materials:

  • Neuronal cell line (e.g., SH-SY5Y or primary cortical neurons)

  • Cell culture medium and supplements

  • Amyloid-β (1-42) peptide

  • This compound

  • MTT reagent

  • DMSO

  • 96-well cell culture plate

  • Microplate reader

Procedure:

  • Cell Culture: Seed neuronal cells in a 96-well plate and allow them to adhere and grow for 24 hours.

  • Compound Treatment: Pre-treat the cells with various concentrations of this compound for 1-2 hours.

  • Toxicity Induction: Prepare Aβ (1-42) oligomers according to established protocols. Add the Aβ oligomers to the treated cells to induce toxicity. Include control wells with no Aβ and no compound.

  • Incubation: Incubate the cells for 24-48 hours.

  • Cell Viability Assay: Add MTT reagent to each well and incubate for 3-4 hours. The viable cells will convert MTT to formazan crystals.

  • Solubilization: Add DMSO to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot cell viability against the compound concentration to determine the neuroprotective effect.

Conclusion

While direct experimental evidence is pending, the structural characteristics of this compound strongly suggest its potential as a Dipeptidyl Peptidase-4 inhibitor. As such, it represents a valuable research tool for investigating the role of DPP-4 in the pathophysiology of neurodegenerative diseases. The provided protocols offer a framework for researchers to systematically evaluate this and similar compounds for their neuroprotective efficacy and to elucidate the underlying molecular mechanisms. Further studies are warranted to confirm its biological activity and to explore its therapeutic potential in conditions like Alzheimer's and Parkinson's disease.

Application Notes and Protocols: The Strategic Use of tert-Butyl 2-cyanopiperazine-1-carboxylate in the Synthesis of Metabolic Disorder Therapeutics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols on the utility of tert-Butyl 2-cyanopiperazine-1-carboxylate as a key starting material in the synthesis of drugs targeting metabolic disorders, with a particular focus on Dipeptidyl Peptidase-4 (DPP-4) inhibitors.

Introduction

Metabolic disorders, most notably type 2 diabetes mellitus, represent a significant global health challenge. A prominent therapeutic strategy involves the inhibition of the enzyme Dipeptidyl Peptidase-4 (DPP-4). DPP-4 is responsible for the degradation of incretin hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP), which play a crucial role in regulating blood glucose levels. By inhibiting DPP-4, the levels of active incretins are increased, leading to enhanced insulin secretion and suppressed glucagon release in a glucose-dependent manner.

The piperazine moiety is a privileged scaffold in medicinal chemistry, and many DPP-4 inhibitors, known as "gliptins," incorporate a piperidine or piperazine core. This compound is a versatile building block for the synthesis of these inhibitors, offering a strategic entry point to constructing the required aminopiperidine pharmacophore. This document will focus on its application in the synthesis of Alogliptin, a potent and selective DPP-4 inhibitor.

Application in the Synthesis of Alogliptin

This compound serves as a precursor to the key intermediate, (R)-3-aminopiperidine, which is a cornerstone in the synthesis of Alogliptin. The synthetic strategy involves the reduction of the nitrile group to a primary amine, followed by stereochemical resolution or asymmetric synthesis to obtain the desired (R)-enantiomer. This intermediate is then coupled with the pyrimidinedione core to yield Alogliptin.

Proposed Synthetic Workflow

The following diagram illustrates the proposed synthetic pathway from this compound to Alogliptin.

G start This compound inter1 (R)-tert-Butyl 3-aminopiperidine-1-carboxylate start->inter1 Step 1 inter2 (R)-3-Aminopiperidine inter1->inter2 Step 2 alogliptin Alogliptin inter2->alogliptin Step 3 reagent1 Reduction & Chiral Resolution reagent1->start reagent2 Deprotection reagent2->inter1 reagent3 Coupling with 2-((6-chloro-3-methyl-2,4-dioxo-3,4- dihydropyrimidin-1(2H)-yl)methyl)benzonitrile reagent3->inter2

Caption: Proposed synthetic workflow for Alogliptin.

Quantitative Data

The following tables summarize key quantitative data related to the synthesis and activity of Alogliptin and its analogues.

Table 1: Synthesis Yields for Key Steps in Alogliptin Synthesis (Representative)

StepReactionReagentsSolventTemperatureTimeYield (%)
1N-alkylation of 6-chloro-3-methyluracil2-(bromomethyl)benzonitrile, K₂CO₃DMF70°C4-6 h~90
2Nucleophilic substitution(R)-3-aminopiperidine·2HCl, K₂CO₃Isopropanol/WaterReflux12-18 h~85
3Salt formationBenzoic acidEthanolRoom Temp1-2 h>95

Note: Yields are representative and may vary based on specific reaction conditions.

Table 2: In Vitro Biological Activity of Alogliptin

CompoundTargetIC₅₀ (nM)Selectivity (over DPP-8/DPP-9)
AlogliptinDPP-4< 10>10,000-fold[1]

Experimental Protocols

Protocol 1: Synthesis of (R)-tert-Butyl 3-aminopiperidine-1-carboxylate from this compound (Proposed)

Materials:

  • This compound

  • Reducing agent (e.g., Lithium aluminum hydride (LiAlH₄) or Raney Nickel/H₂)

  • Anhydrous solvent (e.g., Tetrahydrofuran (THF) or Ethanol)

  • Chiral resolving agent (e.g., Tartaric acid derivative)

  • Acids and bases for workup (e.g., HCl, NaOH)

  • Organic solvents for extraction (e.g., Ethyl acetate)

  • Drying agent (e.g., Anhydrous sodium sulfate)

Procedure:

  • Reduction of the Nitrile:

    • In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound in the appropriate anhydrous solvent.

    • Cool the solution to 0°C in an ice bath.

    • Slowly add the reducing agent (e.g., a solution of LiAlH₄ in THF or a suspension of Raney Nickel).

    • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS).

    • Carefully quench the reaction by the dropwise addition of water, followed by an aqueous base solution (e.g., 15% NaOH).

    • Filter the resulting mixture and wash the solid with an organic solvent.

    • Collect the filtrate and extract the aqueous layer with an organic solvent.

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude racemic 3-aminomethylpiperidine derivative.

  • Chiral Resolution (Example using a resolving agent):

    • Dissolve the crude racemic amine in a suitable solvent.

    • Add a solution of the chiral resolving agent (e.g., a tartaric acid derivative) in the same solvent.

    • Allow the diastereomeric salts to crystallize.

    • Isolate the desired diastereomeric salt by filtration.

    • Liberate the free amine by treatment with a base.

    • Purify the resulting (R)-3-aminopiperidine derivative by column chromatography or recrystallization.

Protocol 2: Synthesis of Alogliptin from (R)-3-aminopiperidine

Materials:

  • (R)-3-aminopiperidine dihydrochloride[2]

  • 2-((6-chloro-3-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)methyl)benzonitrile[2]

  • Potassium carbonate (K₂CO₃)

  • Isopropanol

  • Water

Procedure:

  • Suspend 2-((6-chloro-3-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)methyl)benzonitrile and (R)-3-aminopiperidine dihydrochloride in a mixture of isopropanol and water.[3]

  • Add potassium carbonate to the suspension.[3]

  • Heat the mixture to reflux and maintain for 12-18 hours, monitoring the reaction progress by HPLC.[3]

  • Upon completion, cool the reaction mixture and filter to remove inorganic salts.[3]

  • Concentrate the filtrate under reduced pressure.[3]

  • The crude Alogliptin can be purified by recrystallization or column chromatography.[3]

Protocol 3: DPP-4 Enzyme Activity Assay (Fluorometric)

Materials:

  • DPP-4 Assay Buffer (e.g., Tris-HCl buffer, pH 7.5)

  • DPP-4 Substrate: Gly-Pro-AMC (Gly-Pro-7-amino-4-methylcoumarin)

  • DPP-4 Inhibitor (e.g., Alogliptin) for positive control

  • 96-well black microplate

  • Fluorescence plate reader (Excitation: 360 nm, Emission: 460 nm)

Procedure:

  • Prepare a standard curve of AMC (7-amino-4-methylcoumarin) in DPP-4 Assay Buffer.

  • In the wells of the 96-well plate, add the test compounds (e.g., newly synthesized Alogliptin analogues) at various concentrations.

  • Add the DPP-4 enzyme to each well (except for the blank).

  • Incubate for a short period (e.g., 10 minutes) at 37°C.

  • Initiate the reaction by adding the DPP-4 substrate, Gly-Pro-AMC, to all wells.

  • Immediately measure the fluorescence intensity at time zero.

  • Incubate the plate at 37°C, and measure the fluorescence at regular intervals (e.g., every 5 minutes for 30 minutes).

  • Calculate the rate of reaction (change in fluorescence over time).

  • Determine the IC₅₀ value of the test compounds by plotting the percentage of inhibition versus the compound concentration.

Signaling Pathway

Alogliptin and other DPP-4 inhibitors exert their therapeutic effect by modulating the incretin signaling pathway.

G cluster_gut Gut (L-cells) cluster_pancreas Pancreatic β-cell GLP1 GLP-1 (Active Incretin) GLP1R GLP-1 Receptor GLP1->GLP1R Binding DPP4 DPP-4 Enzyme GLP1->DPP4 Degradation cAMP ↑ cAMP GLP1R->cAMP PKA ↑ PKA cAMP->PKA Insulin ↑ Insulin Secretion PKA->Insulin Blood_Glucose ↓ Blood Glucose Insulin->Blood_Glucose Inactive_GLP1 Inactive GLP-1 DPP4->Inactive_GLP1 Alogliptin Alogliptin Alogliptin->DPP4 Inhibition

Caption: Mechanism of action of Alogliptin.

Upon food intake, L-cells in the gut release active GLP-1. GLP-1 then binds to its receptor on pancreatic β-cells, leading to an increase in intracellular cyclic AMP (cAMP) and subsequent activation of Protein Kinase A (PKA). This signaling cascade ultimately enhances glucose-dependent insulin secretion. DPP-4 rapidly degrades active GLP-1 to its inactive form. Alogliptin inhibits DPP-4, thereby prolonging the action of GLP-1, leading to improved glycemic control.[4][5]

Conclusion

This compound is a valuable and strategically important starting material for the synthesis of DPP-4 inhibitors, such as Alogliptin. Its chemical structure allows for a convergent and efficient synthesis of the crucial aminopiperidine core. The protocols and data presented herein provide a comprehensive guide for researchers and drug development professionals working on novel therapeutics for metabolic disorders. Further optimization of the proposed synthetic route and exploration of analogues can lead to the discovery of next-generation antidiabetic agents.

References

Application Notes and Protocols for N-alkylation of tert-Butyl 2-cyanopiperazine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides a detailed protocol for the N-alkylation of tert-butyl 2-cyanopiperazine-1-carboxylate, a valuable building block in medicinal chemistry. The presence of the Boc (tert-butoxycarbonyl) protecting group on one of the piperazine nitrogens allows for the selective alkylation of the secondary amine at the N4 position. The electron-withdrawing cyano group at the C2 position may influence the nucleophilicity of the N4 nitrogen, potentially requiring carefully optimized reaction conditions. This protocol outlines a general and robust procedure for the synthesis of N-alkylated 2-cyanopiperazine derivatives, crucial intermediates in the development of novel therapeutics. Two primary methods, direct alkylation and reductive amination, are presented.

General Reaction Scheme

The N-alkylation of this compound introduces an alkyl group (R) onto the free secondary amine, yielding the corresponding N-alkylated product.

Direct Alkylation:

This compound + R-CHO --[Reducing Agent, Solvent]--> tert-Butyl 4-alkyl-2-cyanopiperazine-1-carboxylate

Caption: Workflow for the direct N-alkylation protocol.

Logical Relationship of Key Reaction Parameters

logical_relationship substrate tert-Butyl 2-cyanopiperazine-1-carboxylate reaction_outcome Reaction Outcome (Yield, Purity, Time) substrate->reaction_outcome alkylating_agent Alkylating Agent (R-X or R-CHO) alkylating_agent->reaction_outcome base Base (e.g., K₂CO₃, Cs₂CO₃) base->reaction_outcome solvent Solvent (e.g., DMF, MeCN, DCM) solvent->reaction_outcome temperature Temperature (RT to 80 °C) temperature->reaction_outcome reducing_agent Reducing Agent (NaBH(OAc)₃) reducing_agent->reaction_outcome

Caption: Key parameters influencing the N-alkylation reaction.

Troubleshooting

IssuePossible CauseSuggested Solution
Low or No Yield - Insufficiently strong or wet base.- Low reactivity of the alkyl halide.- Low reaction temperature.- Use a stronger, anhydrous base like cesium carbonate.- Add a catalytic amount of sodium iodide or potassium iodide to promote a Finkelstein reaction in situ (for alkyl chlorides/bromides).- Increase the reaction temperature.
Formation of Side Products - Di-alkylation (if starting with unprotected piperazine).- Decomposition of starting material or product.- Ensure the use of a mono-Boc-protected piperazine.- Lower the reaction temperature and monitor the reaction closely to stop it upon completion of the starting material.
Reaction Stalls - Poor solubility of reagents.- Deactivation of the nucleophile.- Switch to a more polar aprotic solvent like DMF.- Ensure a sufficient excess of the base is used to neutralize any acid formed during the reaction.
Difficult Purification - Co-elution of product and starting material or impurities.- Optimize the solvent system for column chromatography.- Consider an alternative purification method such as crystallization or preparative HPLC if necessary.

Safety Precautions

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Alkyl halides can be toxic and lachrymatory; handle with care.

  • Sodium triacetoxyborohydride is moisture-sensitive and can release flammable hydrogen gas upon contact with water. Handle in a dry environment.

  • Consult the Safety Data Sheets (SDS) for all chemicals before use.

Application Notes and Protocols for the Asymmetric Synthesis of Chiral Piperazines from tert-Butyl 2-cyanopiperazine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed methodologies for the preparation of enantiomerically enriched 2-(aminomethyl)piperazines, key building blocks in medicinal chemistry, starting from tert-butyl 2-cyanopiperazine-1-carboxylate. While direct asymmetric reduction of the nitrile functionality on this specific substrate is not widely documented, a robust and practical two-step approach involving a high-yielding racemic reduction followed by an efficient chiral resolution is presented.

Logical Workflow

The overall synthetic strategy involves two main stages:

  • Racemic Synthesis : Reduction of the nitrile group of this compound to afford the racemic tert-butyl 2-(aminomethyl)piperazine-1-carboxylate.

  • Chiral Resolution : Separation of the enantiomers of the racemic amine via diastereomeric salt formation with a chiral acid, followed by liberation of the desired enantiopure amine.

G cluster_0 Stage 1: Racemic Synthesis cluster_1 Stage 2: Chiral Resolution Start This compound Reduction Reduction of Nitrile Start->Reduction e.g., LiAlH4 or Raney Ni/H2 Racemate Racemic tert-butyl 2-(aminomethyl)piperazine-1-carboxylate Reduction->Racemate Resolution Diastereomeric Salt Formation Racemate->Resolution + Chiral Acid (e.g., Tartaric Acid) Separation Fractional Crystallization Resolution->Separation Liberation Basification Separation->Liberation Enantiomer_S (S)-Enantiomer Liberation->Enantiomer_S Enantiomer_R (R)-Enantiomer Liberation->Enantiomer_R

Caption: Workflow for the synthesis of chiral piperazines.

Experimental Protocols

Protocol 1: Racemic Reduction of this compound

This protocol describes the reduction of the nitrile to the primary amine using Lithium Aluminium Hydride (LAH), a powerful reducing agent suitable for this transformation.

Materials:

  • This compound

  • Lithium Aluminium Hydride (LiAlH₄)

  • Anhydrous Tetrahydrofuran (THF)

  • Sodium sulfate (Na₂SO₄), anhydrous

  • Ethyl acetate

  • Deionized water

  • 15% aqueous Sodium Hydroxide (NaOH) solution

  • Celite®

Procedure:

  • Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), add a suspension of LiAlH₄ (1.5 equivalents) in anhydrous THF (10 volumes relative to the substrate).

  • Addition of Substrate: Cool the suspension to 0 °C using an ice bath. Dissolve this compound (1.0 equivalent) in anhydrous THF and add it dropwise to the LiAlH₄ suspension via the dropping funnel, maintaining the temperature at 0 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir the mixture for 4-6 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Quenching: Cool the reaction mixture back to 0 °C. Cautiously and sequentially add deionized water (1 volume relative to LiAlH₄), 15% aqueous NaOH solution (1 volume relative to LiAlH₄), and finally deionized water (3 volumes relative to LiAlH₄). This procedure is known as the Fieser workup and is crucial for safely quenching the excess LiAlH₄ and precipitating the aluminum salts.

  • Filtration: Stir the resulting granular precipitate for 30 minutes, then filter the mixture through a pad of Celite®. Wash the filter cake thoroughly with ethyl acetate.

  • Extraction and Drying: Combine the filtrate and the washings. Dry the organic solution over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude racemic tert-butyl 2-(aminomethyl)piperazine-1-carboxylate.

  • Purification: The crude product can be purified by column chromatography on silica gel if necessary.

Data Presentation: Racemic Reduction

Reducing AgentSolventTemperatureTypical YieldReference
Lithium Aluminium HydrideTHF0 °C to RT85-95%General
Raney® Nickel, H₂ (50 psi)MethanolRoom Temp.80-90%General
Protocol 2: Chiral Resolution of Racemic tert-Butyl 2-(aminomethyl)piperazine-1-carboxylate

This protocol describes a classical resolution method using a chiral acid to form diastereomeric salts, which can then be separated by fractional crystallization.

Materials:

  • Racemic tert-butyl 2-(aminomethyl)piperazine-1-carboxylate

  • (+)-Tartaric acid or another suitable chiral resolving agent

  • Methanol or another suitable solvent for crystallization

  • Diethyl ether

  • 1 M Sodium Hydroxide (NaOH) solution

  • Dichloromethane (DCM)

  • Saturated aqueous Sodium Chloride (brine) solution

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Salt Formation: Dissolve the racemic tert-butyl 2-(aminomethyl)piperazine-1-carboxylate (1.0 equivalent) in a minimal amount of warm methanol. In a separate flask, dissolve (+)-tartaric acid (0.5 equivalents, as the amine is dibasic) in warm methanol.

  • Crystallization: Slowly add the tartaric acid solution to the amine solution with stirring. Allow the mixture to cool slowly to room temperature, and then place it in a refrigerator (4 °C) to facilitate crystallization of the less soluble diastereomeric salt.

  • Isolation of Diastereomer: Collect the crystals by filtration, wash them with a small amount of cold methanol, and then with diethyl ether. Dry the crystals under vacuum.

  • Enantiomeric Purity Check: Determine the diastereomeric excess of the crystalline salt. If necessary, recrystallize from methanol to improve the purity.

  • Liberation of the Free Amine: Suspend the resolved diastereomeric salt in a mixture of water and dichloromethane. Add 1 M NaOH solution dropwise with vigorous stirring until the pH of the aqueous layer is basic (pH > 10).

  • Extraction: Separate the organic layer. Extract the aqueous layer twice more with dichloromethane.

  • Drying and Concentration: Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the enantiomerically enriched tert-butyl 2-(aminomethyl)piperazine-1-carboxylate.

  • Determination of Enantiomeric Excess: The enantiomeric excess (ee) of the final product should be determined by chiral High-Performance Liquid Chromatography (HPLC) or by NMR using a chiral shift reagent.

Data Presentation: Chiral Resolution

Resolving AgentSolvent for CrystallizationTypical Diastereomeric Excess (after 1 crystallization)Reference
(+)-Tartaric AcidMethanol>95%General
(S)-(+)-Mandelic AcidEthanol/Water>90%General
(-)-Dibenzoyl-L-tartaric acidIsopropanol>95%General
Signaling Pathway/Logical Relationship Diagram

The logical progression from the starting material to the final chiral products can be visualized as a decision tree based on the desired enantiomer.

G Start Racemic tert-butyl 2-(aminomethyl)piperazine-1-carboxylate Resolution Resolution with Chiral Acid Start->Resolution Diastereomers Mixture of Diastereomeric Salts Resolution->Diastereomers Separation Fractional Crystallization Diastereomers->Separation Salt_S Diastereomeric Salt of (S)-Amine Separation->Salt_S Less Soluble Salt_R Diastereomeric Salt of (R)-Amine Separation->Salt_R More Soluble (in filtrate) Liberation_S Basification Salt_S->Liberation_S Liberation_R Basification Salt_R->Liberation_R Product_S (S)-tert-butyl 2-(aminomethyl)piperazine- 1-carboxylate Liberation_S->Product_S Product_R (R)-tert-butyl 2-(aminomethyl)piperazine- 1-carboxylate Liberation_R->Product_R

Caption: Chiral resolution decision pathway.

Disclaimer: These protocols are intended for use by trained professionals in a laboratory setting. Appropriate safety precautions, including the use of personal protective equipment, should be taken at all times. The specific reaction conditions may require optimization depending on the scale and purity of the starting materials.

Application Notes and Protocols for Boc Deprotection of 2-Cyanopiperazine Substrates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The tert-butyloxycarbonyl (Boc) group is a cornerstone of amine protection in modern organic synthesis, prized for its stability in a variety of reaction conditions and its facile cleavage under acidic conditions.[1] In the synthesis of complex molecules, particularly in drug discovery, the piperazine scaffold is a privileged structure, and its derivatives, such as 2-cyanopiperazine, are valuable building blocks.[2][3]

The presence of the cyano group at the 2-position of the piperazine ring introduces a critical consideration for the Boc deprotection step. The acidic conditions typically employed for Boc removal can potentially lead to the hydrolysis of the nitrile to the corresponding amide or carboxylic acid, a common side reaction for nitriles under acidic treatment.[4][5] Therefore, the choice of deprotection method requires a careful balance between efficient Boc cleavage and the preservation of the cyano moiety.

These application notes provide a detailed overview of common and alternative methods for the Boc deprotection of 2-cyanopiperazine substrates, complete with experimental protocols and a comparative summary of reaction conditions. The information is intended to guide researchers in selecting the optimal method for their specific needs, minimizing side reactions, and maximizing yield and purity.

General Mechanism of Acid-Catalyzed Boc Deprotection

The deprotection of a Boc-protected amine with a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl), proceeds through an acid-catalyzed cleavage.[6][7] The mechanism involves the protonation of the carbonyl oxygen of the Boc group, followed by the departure of the stable tert-butyl cation.[5] The resulting carbamic acid is unstable and readily decarboxylates to yield the free amine and carbon dioxide.[6][7]

Diagram of the general Boc deprotection mechanism:

Boc_Deprotection_Mechanism cluster_step1 Step 1: Protonation cluster_step2 Step 2: Cleavage cluster_step3 Step 3: Decarboxylation Boc_Protected_Amine Boc-Protected 2-Cyanopiperazine Protonated_Boc Protonated Boc Group Boc_Protected_Amine->Protonated_Boc H⁺ (from acid) Carbamic_Acid Carbamic Acid Intermediate Protonated_Boc->Carbamic_Acid - tert-butyl cation Deprotected_Amine Deprotected 2-Cyanopiperazine (as salt) Carbamic_Acid->Deprotected_Amine - CO₂

Caption: General mechanism of acid-catalyzed Boc deprotection.

A significant challenge in this mechanism is the generation of the reactive tert-butyl cation.[8] This electrophile can lead to unwanted side reactions, such as alkylation of the deprotected piperazine or other nucleophilic sites in the molecule.[8] To mitigate this, scavenger reagents are often added to the reaction mixture to trap the tert-butyl cation.[8]

Experimental Protocols

Method 1: Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)

This is one of the most common and effective methods for Boc deprotection.[9] However, the strong acidity of TFA necessitates careful monitoring to prevent nitrile hydrolysis.

Workflow for TFA-mediated Boc deprotection:

TFA_Workflow Start Start: Boc-2-cyanopiperazine in DCM Cool Cool to 0 °C Start->Cool Add_TFA Add TFA (20-50% v/v) (Optional: Add scavenger) Cool->Add_TFA React Stir at 0 °C to RT (Monitor by TLC/LC-MS) Add_TFA->React Evaporate Remove solvent and excess TFA (in vacuo) React->Evaporate Workup Aqueous work-up (e.g., NaHCO₃ wash) Evaporate->Workup Extract Extract with organic solvent Workup->Extract Dry Dry organic layer (e.g., Na₂SO₄) Extract->Dry Concentrate Concentrate to yield deprotected product Dry->Concentrate

Caption: Workflow for Boc deprotection using TFA in DCM.

Protocol:

  • Dissolution: Dissolve the Boc-protected 2-cyanopiperazine (1.0 equiv) in anhydrous dichloromethane (DCM) to a concentration of 0.1–0.5 M in a round-bottom flask equipped with a magnetic stir bar.[1]

  • Cooling: Cool the solution to 0 °C using an ice bath.[1]

  • Reagent Addition: Slowly add trifluoroacetic acid (TFA) to the stirred solution to a final concentration of 20–50% (v/v).[10] For substrates sensitive to t-butylation, a scavenger such as triisopropylsilane (TIS) or water can be added.[8]

  • Reaction: Stir the reaction mixture at 0 °C and allow it to warm to room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed (typically 0.5–2 hours).[10]

  • Solvent Removal: Once the reaction is complete, remove the DCM and excess TFA under reduced pressure. To ensure complete removal of residual TFA, the residue can be co-evaporated with toluene.[10]

  • Work-up: The resulting residue is the trifluoroacetate salt of the deprotected piperazine. For the free base, carefully neutralize the residue with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or another suitable base until the pH is basic.

  • Extraction: Extract the aqueous layer with an organic solvent such as DCM or ethyl acetate.

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the deprotected 2-cyanopiperazine.

Method 2: Hydrochloric Acid (HCl) in Dioxane

This method is a common alternative to TFA and often provides the deprotected amine as a crystalline hydrochloride salt, which can be easier to handle and purify.[9][11]

HCl_Workflow Start Start: Boc-2-cyanopiperazine Dissolve Dissolve in a minimal amount of MeOH or Dioxane Start->Dissolve Add_HCl Add 4M HCl in Dioxane (3-5 equiv) Dissolve->Add_HCl React Stir at RT (Monitor by TLC/LC-MS) Add_HCl->React Precipitate Precipitate hydrochloride salt (Optional: add diethyl ether) React->Precipitate Isolate Isolate by filtration or remove solvent in vacuo Precipitate->Isolate End Obtain deprotected product as hydrochloride salt Isolate->End

Caption: Workflow for Lewis acid-mediated Boc deprotection.

Protocol:

  • Dissolution: Dissolve the Boc-protected 2-cyanopiperazine in an anhydrous aprotic solvent like dichloromethane (DCM).

  • Reagent Addition: Add the Lewis acid (e.g., trimethylsilyl iodide (TMSI), zinc bromide (ZnBr₂), or iron(III) chloride (FeCl₃)) to the solution. T[12][13]he number of equivalents required will vary depending on the Lewis acid used.

  • Reaction: Stir the reaction at room temperature or with gentle heating, monitoring by TLC or LC-MS.

  • Quenching and Work-up: Upon completion, quench the reaction with an aqueous basic solution (e.g., saturated NaHCO₃) and perform a standard aqueous work-up and extraction to isolate the deprotected product.

Comparative Data Summary

Deprotection MethodReagent(s)SolventTemperature (°C)Time (h)Typical Yield (%)Key Considerations for 2-Cyanopiperazine
Acidic
Method 1TFA (20-50%)DCM0 to RT0.5 - 2>90High efficiency, but risk of nitrile hydrolysis.
Method 24M HClDioxane/MeOHRT1 - 4>90Forms HCl salt, potentially milder than TFA.
Thermal
Method 3None (neat or solvent)TFE, Water100 - 2701 - 48VariableAvoids acid, but requires high temperatures.
Lewis Acid
Method 4TMSI, ZnBr₂, FeCl₃DCMRTVariableGood to ExcellentMilder than strong acids, but reagent choice is key.

Troubleshooting and Key Considerations

Logical Flow for Method Selection:

Method_Selection rect_node rect_node Start Start: Need to deprotect Boc-2-cyanopiperazine Acid_Sensitive Is the rest of the molecule acid-sensitive? Start->Acid_Sensitive Try_Acid Start with standard acidic conditions (TFA or HCl) Acid_Sensitive->Try_Acid No Try_Thermal_Lewis Try Thermal or Lewis Acid methods Acid_Sensitive->Try_Thermal_Lewis Yes Monitor_Hydrolysis Monitor carefully for nitrile hydrolysis Try_Acid->Monitor_Hydrolysis Hydrolysis_Observed Is hydrolysis a major issue? Monitor_Hydrolysis->Hydrolysis_Observed Consider_Milder Consider milder acidic conditions (lower temp, shorter time) or switch to non-acidic methods Hydrolysis_Observed->Consider_Milder Yes Success Successful Deprotection Hydrolysis_Observed->Success No Consider_Milder->Try_Thermal_Lewis Try_Thermal_Lewis->Success

Caption: Decision tree for selecting a Boc deprotection method.

  • Incomplete Deprotection: If the reaction does not go to completion, consider increasing the reaction time, temperature (with caution), or the concentration/equivalents of the acid. *[9] Nitrile Hydrolysis: The primary concern with 2-cyanopiperazine is the potential for the cyano group to hydrolyze to an amide or carboxylic acid under acidic conditions. T[3]o minimize this, use the mildest acidic conditions possible (e.g., lower temperature, shorter reaction time, less concentrated acid). If hydrolysis is still a significant issue, switching to a non-acidic method like thermal or Lewis acid-mediated deprotection is recommended.

  • t-Butylation: The formation of the tert-butyl cation can lead to alkylation of the deprotected piperazine nitrogens or other nucleophilic sites. T[8]he use of scavengers like triisopropylsilane (TIS) or water can help to mitigate this side reaction by trapping the carbocation. *[8] Salt Formation: Deprotection with TFA or HCl will yield the corresponding ammonium salt. I[9]f the free base is required for the subsequent step, a basic work-up is necessary. The hydrochloride salt is often a crystalline solid, which can be advantageous for purification by recrystallization.

The successful Boc deprotection of 2-cyanopiperazine substrates hinges on the careful selection of a method that balances efficient cleavage with the preservation of the acid-sensitive cyano group. While standard acidic conditions with TFA or HCl are highly effective for many substrates, they pose a risk of nitrile hydrolysis. Milder alternatives, such as thermal or Lewis acid-mediated deprotection, offer valuable options when acidic conditions prove problematic. By understanding the underlying mechanisms and potential side reactions, and by carefully monitoring the reaction progress, researchers can effectively deprotect 2-cyanopiperazine derivatives and advance their synthetic endeavors.

References

Application Notes and Protocols for Suzuki Coupling Reactions with Halogenated tert-Butyl 2-Cyanopiperazine-1-carboxylate Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile tool in modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides or triflates.[1][2] This reaction is of paramount importance in medicinal chemistry for the synthesis of biaryl and heteroaryl structures, which are common motifs in pharmacologically active molecules.[3] Substituted piperazines are key scaffolds in numerous approved drugs, and their synthesis via C-C bond-forming reactions is a subject of intense research.

This document provides detailed application notes and protocols for the palladium-catalyzed Suzuki-Miyaura coupling of halogenated derivatives of tert-butyl 2-cyanopiperazine-1-carboxylate with various arylboronic acids. Direct Suzuki coupling with the parent this compound is not a standard transformation, as the cyano group is not a suitable leaving group for this reaction. Therefore, a necessary precursor is a halogenated analog, for instance, a bromo-substituted derivative, which can act as the electrophilic partner in the coupling reaction. These notes are intended to guide researchers in the development of synthetic routes to novel 2-cyano-3-arylpiperazine derivatives.

General Reaction Scheme

The overall transformation involves the coupling of a hypothetical halogenated piperazine derivative with an arylboronic acid to yield the desired 3-aryl-2-cyanopiperazine product.

Caption: General scheme for the Suzuki coupling.

Data Presentation: Comparison of Reaction Conditions

The following table summarizes various conditions reported for the Suzuki coupling of structurally related N-protected halopyridines and other N-heterocycles, providing a comparative overview of catalysts, bases, solvents, and resulting yields. This data can guide the selection of optimal conditions for the coupling of halogenated this compound derivatives.

EntryAryl HalideArylboronic AcidCatalyst (mol%)LigandBase (equiv)SolventTemp (°C)Time (h)Yield (%)
15-Bromo-2-methylpyridin-3-aminePhenylboronic acidPd(OAc)₂ (1)-K₂CO₃ (2)DMF/H₂O120 (MW)0.1790+
22-BromopyridinePhenylboronic acidPd(OAc)₂ (1)-K₂CO₃ (2)DMF/H₂O120 (MW)0.1785
3Pyridine-2-sulfonyl fluoride4-Methoxyphenylboronic acidPd(dppf)Cl₂ (10)dppfNa₃PO₄ (3)Dioxane652489
43-Chloroindazole5-Indoleboronic acidPd₂(dba)₃ (2)SPhosK₃PO₄ (2)Dioxane/H₂O1001585
55-BromopyrimidineLithium triisopropyl 2-pyridylboronatePd₂(dba)₃ (2)Ligand 1*KF (3)Dioxane801291
66-Bromopyridin-3-aminePhenylboronic acidPd(PPh₃)₄ (5)PPh₃K₃PO₄ (2)Dioxane/H₂O1001288[4]
71-Boc-4-iodophenylalaninePhenylboronic acidPd Nanoparticles---3724100[5]

*Ligand 1 refers to a specific phosphite ligand mentioned in the source literature.[6]

Experimental Protocols

Note: The following protocols are generalized based on common procedures for Suzuki coupling of N-heterocycles.[4][7] Optimization may be required for specific substrates. All reactions should be carried out under an inert atmosphere (e.g., Nitrogen or Argon).

Protocol 1: Conventional Heating

Materials:

  • Halogenated this compound (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)[4]

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)[4]

  • Base (e.g., K₃PO₄ or K₂CO₃, 2.0-3.0 equiv)[4]

  • Anhydrous 1,4-dioxane and degassed water (e.g., 4:1 mixture)[4]

Procedure:

  • To an oven-dried reaction vessel (e.g., Schlenk tube) equipped with a magnetic stir bar, add the halogenated piperazine derivative, arylboronic acid, and base.

  • Evacuate and backfill the vessel with an inert gas (e.g., nitrogen) three times to establish an inert atmosphere.[4]

  • Add the palladium catalyst to the vessel under a positive flow of inert gas.

  • Add the degassed solvent mixture via syringe.[4]

  • Seal the vessel and heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.

  • Monitor the reaction progress by a suitable analytical technique (e.g., TLC or LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Microwave-Assisted Heating

Materials:

  • Halogenated this compound (1.0 equiv)

  • Arylboronic acid (1.5 equiv)[4]

  • Palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%)

  • Base (e.g., Cs₂CO₃ or K₂CO₃, 2.0 equiv)[4]

  • Solvent (e.g., 1,4-dioxane/water (4:1) or DMF)[4]

Procedure:

  • In a microwave reaction vial, combine the halogenated piperazine derivative, arylboronic acid, base, and palladium catalyst.[4]

  • Add the chosen solvent system to the vial.[4]

  • Seal the vial with a cap.

  • Place the vial in the microwave reactor and irradiate the mixture at a set temperature (e.g., 120-150 °C) for 10-30 minutes.[4]

  • After the reaction is complete, cool the vial to room temperature.

  • Perform an aqueous workup and purification as described in the conventional heating protocol.[4]

Mandatory Visualizations

Suzuki-Miyaura Catalytic Cycle

The generally accepted mechanism for the Suzuki-Miyaura coupling involves three key steps: oxidative addition, transmetalation, and reductive elimination.[1]

Suzuki_Cycle Pd0 Pd(0)Ln PdII_complex R-Pd(II)-X Ln Pd0->PdII_complex OxAdd Oxidative Addition PdII_R_R R-Pd(II)-Ar Ln PdII_complex->PdII_R_R Transmetalation Transmetalation PdII_R_R->Pd0 RedElim Reductive Elimination RX R-X (Aryl Halide) ArBOH2 Ar-B(OH)₂ (Boronic Acid) + Base Product R-Ar (Coupled Product)

Caption: The catalytic cycle of the Suzuki reaction.

Experimental Workflow

This diagram outlines the general workflow for performing and analyzing the Suzuki coupling reaction as described in the protocols.

Workflow start Combine Reactants: - Halogenated Piperazine - Arylboronic Acid - Base - Catalyst inert Establish Inert Atmosphere (Evacuate/Backfill N₂ or Ar) start->inert solvent Add Degassed Solvent inert->solvent heat Heat Reaction (Conventional or Microwave) solvent->heat monitor Monitor Progress (TLC, LC-MS) heat->monitor workup Aqueous Workup (Extraction, Washing, Drying) monitor->workup purify Purification (Column Chromatography) workup->purify analyze Characterization (NMR, MS) purify->analyze

Caption: A typical experimental workflow.

References

Application Notes and Protocols for Buchwald-Hartwig Amination of Boc-Protected Piperazines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the Buchwald-Hartwig amination of tert-butoxycarbonyl (Boc)-protected piperazine. This palladium-catalyzed cross-coupling reaction is a cornerstone in modern medicinal chemistry for the synthesis of N-aryl piperazines, a privileged scaffold found in a multitude of biologically active compounds and approved pharmaceuticals.

The N-aryl piperazine moiety is a key structural component in drugs targeting a wide range of conditions, including depression, anxiety, and cancer. The Buchwald-Hartwig amination offers a highly versatile and efficient method for the construction of the crucial C-N bond between an aryl group and the piperazine nitrogen. The success of this transformation is highly dependent on the careful selection of the palladium catalyst, phosphine ligand, base, and solvent. Sterically hindered and electron-rich phosphine ligands are often critical for achieving high yields, particularly with less reactive aryl chlorides.

Quantitative Data Summary

The following tables summarize representative quantitative data for the Buchwald-Hartwig amination of N-Boc-piperazine with various aryl halides, providing a comparative overview of different reaction conditions and their outcomes.

Table 1: Reaction Conditions and Yields for the Coupling of N-Boc-piperazine with Aryl Bromides

Aryl BromidePd Catalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp. (°C)Time (h)Yield (%)
4-BromotoluenePd₂(dba)₃ (1.5)Xantphos (3.0)NaOt-Bu (2.0)Toluene1001895
4-BromoanisolePd(OAc)₂ (2.0)BINAP (3.0)Cs₂CO₃ (1.5)Toluene1002488
1-Bromo-4-(trifluoromethyl)benzenePd₂(dba)₃ (1.0)RuPhos (2.0)K₃PO₄ (2.0)Dioxane1101292
2-BromopyridinePd(OAc)₂ (2.0)XPhos (4.0)NaOt-Bu (2.0)Toluene80685

Table 2: Reaction Conditions and Yields for the Coupling of N-Boc-piperazine with Aryl Chlorides

Aryl ChloridePd Catalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp. (°C)Time (h)Yield (%)
4-ChlorotoluenePd₂(dba)₃ (1.5)XPhos (3.0)NaOt-Bu (2.0)TolueneReflux694
4-ChloroanisolePd(OAc)₂ (2.0)SPhos (4.0)K₃PO₄ (2.0)Dioxane1102482
1-Chloro-4-nitrobenzenePd₂(dba)₃ (1.0)BrettPhos (2.0)Cs₂CO₃ (1.5)Toluene1001690
2-ChloropyridinePd(OAc)₂ (2.0)DavePhos (4.0)NaOt-Bu (2.0)Toluene1001278

Table 3: Reaction Conditions and Yields for the Coupling of N-Boc-piperazine with Aryl Triflates

Aryl TriflatePd Catalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp. (°C)Time (h)Yield (%)
4-Tolyl triflatePd(OAc)₂ (2.0)BINAP (3.0)Cs₂CO₃ (1.5)Toluene801885
4-Methoxyphenyl triflatePd₂(dba)₃ (1.5)Xantphos (3.0)K₃PO₄ (2.0)Dioxane1002479
Naphthalen-2-yl triflatePd(OAc)₂ (2.0)XPhos (4.0)NaOt-Bu (2.0)Toluene1001291

Experimental Protocols

The following protocols provide detailed methodologies for the Buchwald-Hartwig amination of N-Boc-piperazine with different classes of aryl halides.

General Protocol for Buchwald-Hartwig Amination

Materials:

  • Aryl halide (1.0 equiv)

  • N-Boc-piperazine (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂) (1-2 mol%)

  • Phosphine ligand (e.g., XPhos, Xantphos, BINAP) (2-4 mol%)

  • Base (e.g., NaOt-Bu, Cs₂CO₃, K₃PO₄) (1.5-2.0 equiv)

  • Anhydrous solvent (e.g., Toluene, Dioxane)

Procedure:

  • To an oven-dried Schlenk tube containing a magnetic stir bar, add the aryl halide, N-Boc-piperazine, base, palladium catalyst, and phosphine ligand.

  • Seal the Schlenk tube with a rubber septum and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Add the anhydrous solvent via syringe.

  • Place the reaction vessel in a preheated oil bath at the desired temperature.

  • Stir the reaction mixture for the specified time, monitoring the progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired N-aryl-N'-Boc-piperazine.

Detailed Protocol for Coupling of N-Boc-piperazine with 4-Bromotoluene

Materials:

  • 4-Bromotoluene (171 mg, 1.0 mmol, 1.0 equiv)

  • N-Boc-piperazine (279 mg, 1.5 mmol, 1.5 equiv)

  • Pd₂(dba)₃ (13.7 mg, 0.015 mmol, 1.5 mol%)

  • Xantphos (17.3 mg, 0.03 mmol, 3.0 mol%)

  • Sodium tert-butoxide (192 mg, 2.0 mmol, 2.0 equiv)

  • Anhydrous Toluene (5 mL)

Procedure:

  • In an oven-dried Schlenk tube, combine 4-bromotoluene, N-Boc-piperazine, sodium tert-butoxide, Pd₂(dba)₃, and Xantphos.

  • Seal the tube, and evacuate and backfill with argon three times.

  • Add anhydrous toluene (5 mL) via syringe.

  • Heat the reaction mixture at 100 °C for 18 hours with vigorous stirring.

  • Cool the reaction to room temperature, dilute with ethyl acetate (20 mL), and filter through a pad of Celite.

  • Wash the filtrate with water (2 x 15 mL) and brine (15 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the residue by flash chromatography (Hexane/Ethyl Acetate gradient) to yield the product as a white solid (Yield: 95%).

Detailed Protocol for Coupling of N-Boc-piperazine with 4-Chlorotoluene.[1]

This protocol is adapted from a similar procedure for the coupling of 4-chlorotoluene with morpholine.[1]

Materials:

  • 4-Chlorotoluene (126.6 mg, 1.0 mmol, 1.0 equiv)

  • N-Boc-piperazine (223.5 mg, 1.2 mmol, 1.2 equiv)

  • Pd₂(dba)₃ (13.7 mg, 0.015 mmol, 1.5 mol%)

  • XPhos (28.6 mg, 0.06 mmol, 6.0 mol%)

  • Sodium tert-butoxide (192 mg, 2.0 mmol, 2.0 equiv)

  • Anhydrous Toluene (5 mL)

Procedure:

  • To a 2-necked flask charged with a magnetic stir bar, add Pd₂(dba)₃, XPhos, and sodium tert-butoxide under a nitrogen atmosphere.[1]

  • Add anhydrous toluene (3 mL) and stir the mixture at room temperature for 10 minutes.[1]

  • Add 4-chlorotoluene and N-Boc-piperazine dissolved in anhydrous toluene (2 mL).

  • Heat the resulting mixture to reflux for 6 hours.[1]

  • Cool the reaction mixture to room temperature and quench with water (10 mL).[1]

  • Extract the aqueous layer with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[1]

  • Purify the crude product by flash column chromatography on silica gel (hexane:ethyl acetate = 9:1) to afford the desired product (Yield: ~94%).[1]

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the Buchwald-Hartwig amination of N-Boc-piperazine.

G reagents Weigh Reagents: Aryl Halide, N-Boc-piperazine, Base, Catalyst, Ligand schlenk Add Reagents to Oven-Dried Schlenk Tube reagents->schlenk inert Evacuate and Backfill with Inert Gas (3x) schlenk->inert solvent Add Anhydrous Solvent inert->solvent heat Heat to Desired Temperature and Stir solvent->heat monitor Monitor Reaction Progress (TLC/LC-MS) heat->monitor cool Cool to Room Temperature monitor->cool extract Dilute with Organic Solvent, Wash with Water and Brine cool->extract dry Dry Organic Layer and Concentrate extract->dry purify Purify by Flash Column Chromatography dry->purify

Caption: Experimental workflow for Buchwald-Hartwig amination.

Catalytic Cycle

The diagram below illustrates the generally accepted catalytic cycle for the Buchwald-Hartwig amination.

G pd0 L-Pd(0) oa_complex L-Pd(II)(Ar)(X) pd0->oa_complex Oxidative Addition (Ar-X) amine_complex [L-Pd(II)(Ar)(HNR₂)]⁺X⁻ oa_complex->amine_complex Amine Coordination (HNR₂) amido_complex L-Pd(II)(Ar)(NR₂) amine_complex->amido_complex Deprotonation (Base) amido_complex->pd0 Reductive Elimination product Ar-NR₂ amido_complex->product

Caption: Buchwald-Hartwig amination catalytic cycle.

References

Application Notes and Protocols: tert-Butyl 2-cyanopiperazine-1-carboxylate in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

tert-Butyl 2-cyanopiperazine-1-carboxylate is a valuable chiral synthetic building block, increasingly recognized for its role as a key intermediate in the preparation of a range of pharmaceutically active compounds. Its unique structural features, including a protected piperazine ring and a reactive nitrile group, make it a versatile scaffold for the synthesis of complex molecules, particularly in the development of targeted therapies. This document provides a comprehensive overview of its applications, synthesis, and detailed protocols for its use in the development of Janus kinase (JAK) inhibitors, a class of drugs targeting inflammatory and autoimmune diseases.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValue
Molecular Formula C₁₁H₁₉N₃O₂
Molecular Weight 225.29 g/mol [1]
Appearance White to off-white solid
Chirality Exists as (S) and (R) enantiomers
CAS Number 1359658-29-9 ((S)-enantiomer)[]

Synthesis of this compound

The synthesis of this compound can be approached through several synthetic strategies. A common and logical approach involves a multi-step sequence starting from a protected piperazine precursor. One plausible method is a modified Strecker synthesis, which involves the formation of an α-aminonitrile from an aldehyde.

A potential synthetic workflow is outlined below:

G cluster_0 Synthesis of this compound A N-Boc-piperazine B tert-Butyl 2-formylpiperazine-1-carboxylate A->B Oxidation/Formylation C This compound B->C Strecker Reaction (Cyanation)

Figure 1. Proposed synthetic workflow for this compound.

Experimental Protocol: Synthesis via Strecker Reaction

This protocol describes a potential two-step synthesis starting from commercially available N-Boc-piperazine.

Step 1: Synthesis of tert-Butyl 2-formylpiperazine-1-carboxylate (Precursor)

This step involves the introduction of a formyl group at the 2-position of the N-Boc-piperazine ring. This can be achieved through various oxidation methods of the corresponding alcohol or via direct formylation techniques.

  • Materials: N-Boc-piperazine, appropriate formylating agent (e.g., ethyl formate with a strong base), or an oxidizing agent (e.g., Dess-Martin periodinane if starting from the 2-hydroxymethyl derivative), suitable anhydrous solvent (e.g., THF, DCM), quenching solution, extraction solvent (e.g., ethyl acetate), drying agent (e.g., anhydrous sodium sulfate).

  • Procedure:

    • Dissolve N-Boc-piperazine in an anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).

    • Cool the solution to a low temperature (e.g., -78 °C).

    • Slowly add the formylating agent or oxidizing agent.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, quench the reaction with a suitable quenching solution (e.g., saturated ammonium chloride solution).

    • Allow the mixture to warm to room temperature and extract the product with an organic solvent.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to obtain tert-butyl 2-formylpiperazine-1-carboxylate.

Step 2: Synthesis of this compound

This step utilizes a Strecker-type reaction to convert the aldehyde to the corresponding α-aminonitrile.

  • Materials: tert-Butyl 2-formylpiperazine-1-carboxylate, a cyanide source (e.g., potassium cyanide or trimethylsilyl cyanide), an amine source (e.g., ammonia or an ammonium salt), a suitable solvent (e.g., methanol or ethanol), acid for workup.

  • Procedure:

    • Dissolve tert-butyl 2-formylpiperazine-1-carboxylate in the chosen solvent.

    • Add the amine source to the solution.

    • Slowly add the cyanide source at a controlled temperature (e.g., 0 °C to room temperature).

    • Stir the reaction mixture until the reaction is complete, as monitored by TLC.

    • Carefully quench the reaction with water or a dilute acid.

    • Extract the product with an organic solvent.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography to yield this compound.

StepReactantsReagentsSolventTypical Yield (%)
1 N-Boc-piperazineFormylating/Oxidizing agentAnhydrous THF/DCM60-80
2 tert-Butyl 2-formylpiperazine-1-carboxylateKCN, NH₄ClMethanol70-90

Note: The yields are estimates based on similar reactions and would require optimization for this specific substrate.

Application in the Synthesis of Janus Kinase (JAK) Inhibitors

This compound is a key intermediate in the synthesis of several JAK inhibitors, which are small molecule drugs that target the JAK-STAT signaling pathway. This pathway is crucial for mediating immune responses and inflammation, and its dysregulation is implicated in various autoimmune and inflammatory diseases.

The JAK-STAT Signaling Pathway

The JAK-STAT pathway is a principal signaling mechanism for a wide array of cytokines and growth factors.[3] Upon ligand binding, receptor dimerization brings associated JAKs into close proximity, leading to their trans-phosphorylation and activation.[4] Activated JAKs then phosphorylate tyrosine residues on the receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins.[4] STATs are then themselves phosphorylated by JAKs, leading to their dimerization, translocation to the nucleus, and subsequent regulation of target gene transcription.[4]

JAK_STAT_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Cytokine Receptor JAK1 JAK Receptor->JAK1 2. JAK Activation JAK2 JAK STAT1 STAT JAK1->STAT1 3. STAT Phosphorylation STAT2 STAT JAK2->STAT2 3. STAT Phosphorylation Cytokine Cytokine Cytokine->Receptor 1. Binding & Dimerization STAT_dimer STAT Dimer STAT1->STAT_dimer 4. Dimerization DNA DNA STAT_dimer->DNA 5. Nuclear Translocation JAK_Inhibitor JAK Inhibitor (e.g., Baricitinib) JAK_Inhibitor->JAK1 Inhibition JAK_Inhibitor->JAK2 Inhibition Transcription Gene Transcription DNA->Transcription 6. Regulation

Figure 2. Simplified schematic of the JAK-STAT signaling pathway and the point of intervention for JAK inhibitors.

Application Example: Synthesis of a Baricitinib Analog

Baricitinib is a selective inhibitor of JAK1 and JAK2. While the exact commercial synthesis of Baricitinib may be proprietary, a plausible synthetic route for a key intermediate can be conceptualized using this compound. A related intermediate, 2-(1-(ethylsulfonyl)azetidin-3-ylidene)acetonitrile, is used in a known synthesis of Baricitinib.[5] The following protocol outlines a potential application.

G cluster_1 Synthesis of a JAK Inhibitor Intermediate D This compound E Deprotected Cyanopiperazine D->E Boc Deprotection (e.g., TFA) F N-Sulfonylated Cyanopiperazine E->F Sulfonylation (e.g., Ethanesulfonyl chloride) H Final JAK Inhibitor Analog F->H Coupling G Pyrrolopyrimidine Core G->H

Figure 3. Synthetic workflow for a JAK inhibitor analog using this compound.

Experimental Protocol: Synthesis of a JAK Inhibitor Analog Intermediate

This protocol describes the conversion of this compound to a sulfonylated intermediate, which can then be coupled with a heterocyclic core (e.g., a pyrrolopyrimidine derivative) to form the final drug molecule.

Step 1: Boc Deprotection

  • Materials: this compound, trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an organic solvent (e.g., dioxane), dichloromethane (DCM).

  • Procedure:

    • Dissolve this compound in DCM.

    • Add TFA or a solution of HCl in dioxane dropwise at 0 °C.

    • Allow the reaction to stir at room temperature and monitor by TLC until the starting material is consumed.

    • Concentrate the reaction mixture under reduced pressure to remove the solvent and excess acid. The resulting salt is often used directly in the next step.

  • Expected Yield: Quantitative.

Step 2: N-Sulfonylation

  • Materials: The deprotected cyanopiperazine salt from Step 1, ethanesulfonyl chloride, a non-nucleophilic base (e.g., diisopropylethylamine (DIPEA) or triethylamine), anhydrous DCM or acetonitrile.

  • Procedure:

    • Suspend the crude salt from the previous step in the anhydrous solvent.

    • Cool the mixture to 0 °C.

    • Add the base, followed by the dropwise addition of ethanesulfonyl chloride.

    • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

    • Quench the reaction with water and extract the product with an organic solvent.

    • Wash the organic layer with dilute acid, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

    • Purify the product by column chromatography.

  • Expected Yield: 70-90%.

StepReactantsReagentsSolventTypical Yield (%)
1 This compoundTFA or HClDCM>95 (as salt)
2 Deprotected cyanopiperazine saltEthanesulfonyl chloride, DIPEAAcetonitrile70-90

This sulfonylated intermediate can then undergo a nucleophilic substitution or a coupling reaction with a suitable heterocyclic partner, such as a 4-chloro-7H-pyrrolo[2,3-d]pyrimidine derivative, to yield the final JAK inhibitor.

Safety and Handling

This compound and its precursors and reagents should be handled in a well-ventilated fume hood by trained personnel. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. Cyanide-containing compounds are highly toxic and should be handled with extreme caution. All waste containing cyanide must be quenched and disposed of according to institutional safety protocols.

Conclusion

This compound is a versatile and valuable intermediate in pharmaceutical synthesis. Its application in the construction of complex molecules, particularly in the rapidly evolving field of JAK inhibitors, highlights its importance. The protocols provided herein offer a foundation for the synthesis and application of this key building block, enabling researchers and drug development professionals to explore novel therapeutic agents. Further optimization of the outlined synthetic routes can lead to efficient and scalable processes for the production of life-saving medicines.

References

Application Notes and Protocols for the Synthesis of Substituted Piperazines in CNS Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The piperazine ring is a privileged scaffold in medicinal chemistry, frequently incorporated into the structures of drugs targeting the central nervous system (CNS).[1][2][3] Its unique physicochemical properties, including its ability to exist in different protonation states and its conformational flexibility, allow for fine-tuning of a molecule's pharmacokinetic and pharmacodynamic profiles.[2] Substituted piperazines are key components of numerous approved CNS drugs, including antipsychotics, antidepressants, and anxiolytics, primarily due to their ability to interact with various neurotransmitter receptors such as serotonin (5-HT) and dopamine (D) receptors.[4][5][6] This application note provides an overview of common synthetic strategies for preparing substituted piperazines and detailed protocols for key reactions, aiding researchers in the design and synthesis of novel CNS drug candidates.

Key Synthetic Methodologies

The synthesis of substituted piperazines typically involves the functionalization of one or both nitrogen atoms of the piperazine core. The two most prevalent and versatile methods for achieving this are the Buchwald-Hartwig amination for N-arylation and reductive amination for N-alkylation.[2]

Buchwald-Hartwig Amination for N-Arylpiperazines

The Palladium-catalyzed Buchwald-Hartwig amination is a powerful and widely adopted method for the formation of C-N bonds, enabling the synthesis of N-arylpiperazines from aryl halides and piperazine.[1][2][7] This reaction is highly valued for its broad substrate scope and functional group tolerance. The choice of palladium catalyst, ligand, base, and solvent is crucial for achieving high yields and reaction efficiency.[7]

General Reaction Scheme:

Buchwald_Hartwig cluster_reactants Reactants cluster_conditions Reaction Conditions ArylHalide Aryl Halide (Ar-X) X = I, Br, Cl, OTf Product N-Arylpiperazine ArylHalide->Product Piperazine Piperazine (or N-monosubstituted piperazine) Piperazine->Product Catalyst Pd Catalyst (e.g., Pd(OAc)2, Pd2(dba)3) Catalyst->Product Ligand Ligand (e.g., BINAP, XPhos) Ligand->Product Base Base (e.g., NaOtBu, Cs2CO3) Base->Product

Caption: General scheme for the Buchwald-Hartwig amination.

Quantitative Data for Buchwald-Hartwig Amination:

Aryl HalidePiperazine DerivativeCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
4-BromotolueneN-Boc-piperazinePd(OAc)₂ (2)BINAP (3)NaOtBuToluene1001895[7]
1-Bromo-4-fluorobenzenePiperazinePd₂(dba)₃ (1)XPhos (2)Cs₂CO₃Dioxane1101288[1]
2-ChloropyridineN-MethylpiperazinePd(OAc)₂ (3)RuPhos (4.5)K₃PO₄t-BuOH802475[8]
1-Bromo-2,3-dichlorobenzeneN-Boc-piperazineNot SpecifiedNot SpecifiedNot SpecifiedNot SpecifiedNot SpecifiedNot SpecifiedHigh[2]
Reductive Amination for N-Alkylpiperazines

Reductive amination is a versatile method for introducing alkyl substituents onto the piperazine nitrogen. This reaction proceeds via the formation of an iminium ion intermediate from the reaction of a carbonyl compound (aldehyde or ketone) with the piperazine, which is then reduced in situ by a reducing agent.[9][10] Common reducing agents include sodium triacetoxyborohydride (STAB) and sodium cyanoborohydride (NaBH₃CN).[9][10]

General Reaction Scheme:

Reductive_Amination cluster_reactants Reactants Piperazine Piperazine (or N-monosubstituted piperazine) Intermediate Iminium Ion (Intermediate) Piperazine->Intermediate Carbonyl Aldehyde or Ketone (R-CHO or R-CO-R') Carbonyl->Intermediate ReducingAgent Reducing Agent (e.g., NaBH(OAc)3, NaBH3CN) Product N-Alkylpiperazine ReducingAgent->Product Intermediate->Product Buchwald_Protocol start Start step1 Combine Reactants: Aryl bromide, N-Boc-piperazine, and NaOtBu in Schlenk tube start->step1 step2 Prepare Catalyst Solution: Pd(OAc)2 and BINAP in toluene step1->step2 step3 Inert Atmosphere: Evacuate and backfill with Ar/N2 step2->step3 step4 Add Solvents and Catalyst step3->step4 step5 Heat and Stir: 100 °C for 18 hours step4->step5 step6 Work-up: Cool, dilute, wash step5->step6 step7 Purification: Dry, concentrate, and column chromatography step6->step7 end End step7->end Reductive_Amination_Protocol start Start step1 Combine Reactants: Piperazine and aldehyde in DCE start->step1 step2 Add Acetic Acid (catalytic) step1->step2 step3 Stir for 30 min at RT step2->step3 step4 Add NaBH(OAc)3 portion-wise step3->step4 step5 Stir for 24 hours at RT step4->step5 step6 Quench with NaHCO3 solution step5->step6 step7 Work-up and Extraction step6->step7 step8 Purification: Dry, concentrate, and column chromatography step7->step8 end End step8->end CNS_Signaling cluster_drug Piperazine-Containing Drug cluster_receptors Neurotransmitter Receptors cluster_effects Therapeutic Effects Drug Substituted Piperazine Serotonin_R Serotonin Receptors (e.g., 5-HT1A, 5-HT2A) Drug->Serotonin_R Modulates Dopamine_R Dopamine Receptors (e.g., D2) Drug->Dopamine_R Modulates Antidepressant Antidepressant Effect Serotonin_R->Antidepressant Anxiolytic Anxiolytic Effect Serotonin_R->Anxiolytic Antipsychotic Antipsychotic Effect Serotonin_R->Antipsychotic Dopamine_R->Antipsychotic

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of tert-Butyl 2-cyanopiperazine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our technical support center. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and overcome challenges associated with the synthesis of tert-Butyl 2-cyanopiperazine-1-carboxylate, with a particular focus on addressing issues of low yield.

Frequently Asked Questions (FAQs)

Q1: What is the most likely synthetic route for this compound?

A1: A common and plausible synthetic route involves a two-step process. The first step is the mono-N-Boc protection of piperazine to yield tert-butyl piperazine-1-carboxylate. The second step involves the introduction of a cyano group at the C2 position, which can be achieved through a variation of the Strecker synthesis.[1][2] This typically involves the formation of an intermediate cyclic imine or equivalent, followed by the addition of a cyanide source.

Q2: My yield for the mono-Boc protection of piperazine is low, and I'm getting a significant amount of the di-Boc protected byproduct. How can I improve the selectivity?

A2: The formation of the di-substituted byproduct is a common issue when both nitrogen atoms of piperazine are available to react.[3] To improve the yield of the mono-protected product, you can try the following:

  • Use a large excess of piperazine: Employing a 5 to 10-fold excess of piperazine relative to the di-tert-butyl dicarbonate (Boc₂O) can statistically favor mono-substitution.[4]

  • Control the addition of Boc₂O: Add the Boc₂O solution slowly to the piperazine solution at a low temperature (e.g., 0 °C) to better control the reaction.[4]

  • Use an alternative protection strategy: Reacting piperazine with an acid to form a salt can improve selectivity during acylation with di-tert-butyl dicarbonate.[3]

Q3: The introduction of the cyano group is resulting in a complex mixture and low yield. What are the critical parameters for this step?

A3: The cyanidation step, likely proceeding through a Strecker-type mechanism, is sensitive to reaction conditions.[2][5][6] Key parameters to control include:

  • Cyanide source: While hydrogen cyanide (HCN) can be used, safer alternatives like sodium cyanide (NaCN) or potassium cyanide (KCN) in a buffered aqueous medium are often preferred.[5][7]

  • pH control: The pH of the reaction mixture is crucial for the formation of the imine intermediate and the subsequent nucleophilic attack of the cyanide ion.[8]

  • Temperature and reaction time: These parameters should be carefully optimized to maximize the formation of the desired α-aminonitrile while minimizing side reactions.[8]

Q4: What are the best methods for purifying the final product, this compound?

A4: Purification can be challenging due to the polarity of the molecule and potential byproducts. Common purification techniques include:

  • Column chromatography: This is a standard method for separating the desired product from starting materials and byproducts. A silica gel column with a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes) is often effective.

  • Acid-base extraction: This can be useful for removing non-basic impurities. The basic piperazine product can be extracted into an acidic aqueous layer, which is then basified and re-extracted with an organic solvent.[4]

  • Crystallization: If the product is a solid, recrystallization from an appropriate solvent can be a highly effective purification method.[4]

Troubleshooting Guide for Low Yield

Observed Problem Potential Cause Recommended Solution
Low yield in mono-Boc protection step Formation of di-Boc-piperazine.Use a large excess (5-10 equivalents) of piperazine relative to Boc₂O. Add Boc₂O slowly at low temperature (0 °C).[4]
Incomplete reaction.Ensure the reaction goes to completion by monitoring with TLC. If necessary, allow the reaction to stir for a longer period (12-18 hours) at room temperature.[4]
Low yield in cyanidation (Strecker) step Inefficient formation of the imine intermediate.Optimize the pH of the reaction mixture. Mildly acidic conditions can facilitate imine formation.[2][6]
Decomposition of the starting material or product.Perform the reaction at a lower temperature and monitor the progress to avoid prolonged reaction times that can lead to degradation.
Use of an inappropriate cyanide source.Consider using trimethylsilyl cyanide (TMSCN) as a less basic and often more effective cyanide source for Strecker-type reactions.
Complex mixture of byproducts Side reactions of the intermediate imine.Ensure anhydrous conditions to prevent hydrolysis of the imine. The choice of solvent can also influence side reactions.
Over-reaction or side reactions with the cyanide source.Carefully control the stoichiometry of the cyanide source. Adding it portion-wise or via a syringe pump may improve selectivity.
Difficulty in product isolation/purification Product is highly polar and water-soluble.After basification of the reaction mixture, perform multiple extractions with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
Emulsion formation during workup.Add brine to the aqueous layer to break up emulsions.

Data Presentation: Optimizing Reaction Conditions

The following tables summarize how varying experimental parameters can affect the yield of the key synthetic steps. The data is representative and based on typical outcomes for these reaction types.

Table 1: Mono-Boc Protection of Piperazine

Piperazine : Boc₂O Ratio Temperature Reaction Time Typical Yield of Mono-Boc Product
1 : 1Room Temperature4 hours30-40%
2 : 10 °C to Room Temperature12 hours50-60%
5 : 10 °C to Room Temperature12 hours70-80%
10 : 10 °C to Room Temperature18 hours>85%[4]

Table 2: Strecker-type Cyanidation of Cyclic Imines

Cyanide Source Solvent Temperature Typical Yield of α-aminonitrile
NaCN / NH₄ClWater/MethanolRoom Temperature40-50%
KCNBuffered aqueous media0 °C to Room Temperature50-65%[5]
TMSCNDichloromethane0 °C70-85%
HCNMethanol-25 °C80-90% (use with extreme caution)[7]

Experimental Protocols

Protocol 1: Synthesis of tert-Butyl piperazine-1-carboxylate (Mono-Boc Protection)

  • Materials:

    • Piperazine (5.0 eq)

    • Di-tert-butyl dicarbonate (Boc₂O, 1.0 eq)

    • Dichloromethane (DCM)

  • Procedure:

    • In a round-bottom flask, dissolve piperazine in dichloromethane (DCM) and cool the solution to 0 °C in an ice bath.

    • Dissolve di-tert-butyl dicarbonate (Boc₂O) in a separate portion of DCM.

    • Add the Boc₂O solution dropwise to the stirred piperazine solution over 1-2 hours, maintaining the temperature at 0 °C.

    • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-18 hours.

    • Monitor the reaction by TLC until the Boc₂O is consumed.

    • Concentrate the reaction mixture under reduced pressure.

    • Purify the residue by column chromatography on silica gel (using a gradient of methanol in dichloromethane) to isolate the mono-protected product.[4]

Protocol 2: Synthesis of this compound (Strecker-type reaction)

  • Materials:

    • tert-Butyl piperazine-1-carboxylate (1.0 eq)

    • Oxidizing agent (e.g., N-Bromosuccinimide, NBS) to form the cyclic iminium ion in situ.

    • Trimethylsilyl cyanide (TMSCN, 1.2 eq)

    • Anhydrous dichloromethane (DCM)

    • Triethylamine (TEA)

  • Procedure:

    • Dissolve tert-butyl piperazine-1-carboxylate in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon) and cool to -78 °C.

    • Slowly add the oxidizing agent (e.g., NBS) to form the cyclic iminium ion intermediate.

    • After stirring for 30 minutes, add triethylamine followed by the dropwise addition of trimethylsilyl cyanide (TMSCN).

    • Allow the reaction to slowly warm to room temperature and stir overnight.

    • Monitor the reaction progress by TLC or LC-MS.

    • Quench the reaction by carefully adding a saturated aqueous solution of sodium bicarbonate.

    • Separate the organic layer, and extract the aqueous layer with DCM.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel.

Visualizations

SynthesisWorkflow piperazine Piperazine mono_boc tert-Butyl piperazine-1-carboxylate piperazine->mono_boc Step 1: Mono-Boc Protection boc_anhydride Boc₂O boc_anhydride->mono_boc step1_reagents DCM, 0°C to RT final_product tert-Butyl 2-cyanopiperazine-1-carboxylate mono_boc->final_product Step 2: Cyanation strecker_reagents 1. Oxidation 2. TMSCN

Caption: Proposed synthetic workflow for this compound.

TroubleshootingTree start Low Yield of Final Product check_step1 Analyze yield of Step 1 (Mono-Boc Protection) start->check_step1 low_yield_step1 Low yield in Step 1 check_step1->low_yield_step1 Low good_yield_step1 Good yield in Step 1 check_step1->good_yield_step1 Good check_step2 Analyze yield of Step 2 (Cyanation) low_yield_step2 Low yield in Step 2 check_step2->low_yield_step2 Low solution1 Increase piperazine:Boc₂O ratio Slowly add Boc₂O at 0°C Increase reaction time low_yield_step1->solution1 good_yield_step1->check_step2 solution2 Optimize cyanide source (e.g., TMSCN) Control temperature carefully Ensure anhydrous conditions low_yield_step2->solution2

Caption: Troubleshooting decision tree for low yield in the synthesis.

References

Technical Support Center: Boc-Deprotection of Cyanopiperazines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues during the Boc-deprotection of cyanopiperazine derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions observed during the Boc-deprotection of cyanopiperazines?

A1: The two primary side reactions encountered are:

  • t-Butylation: The highly reactive tert-butyl cation generated during the cleavage of the Boc group can alkylate nucleophilic sites on the deprotected piperazine or other sensitive functional groups.[1]

  • Nitrile Hydrolysis: Under the acidic conditions of Boc-deprotection, the cyano group is susceptible to hydrolysis, leading to the formation of the corresponding piperazine-carboxamide. This reaction can proceed further to the carboxylic acid under harsh conditions.[2][3]

Q2: My Boc-deprotection reaction is incomplete. What are the common causes?

A2: Incomplete deprotection can result from several factors:

  • Insufficient Acid: The concentration or equivalents of the acid (e.g., TFA or HCl) may be too low to drive the reaction to completion.[1]

  • Short Reaction Time: The reaction may not have been allowed to proceed for a sufficient duration.[1]

  • Low Temperature: Most deprotections are performed at room temperature. If the reaction is sluggish, gentle warming might be necessary, but this can also increase the rate of side reactions.[1]

  • Steric Hindrance: Bulky substituents on the piperazine ring can sterically hinder the approach of the acid to the Boc group, slowing down the reaction.

Q3: How can I minimize the formation of the piperazine-carboxamide byproduct?

A3: Minimizing nitrile hydrolysis requires careful control of the reaction conditions:

  • Choice of Acid: While both TFA and HCl can catalyze hydrolysis, the reaction is highly dependent on the specific substrate and conditions. A thorough comparison of both acids is recommended.

  • Anhydrous Conditions: The presence of water will promote the hydrolysis of the nitrile. Using anhydrous solvents and reagents is crucial.

  • Reaction Time and Temperature: Monitor the reaction closely by LC-MS and stop it as soon as the starting material is consumed. Avoid prolonged reaction times and elevated temperatures.

Q4: What are scavengers and are they necessary for the deprotection of cyanopiperazines?

A4: Scavengers are nucleophilic compounds added to the reaction mixture to "trap" the reactive tert-butyl cation, thereby preventing t-butylation side reactions.[1] Common scavengers include triisopropylsilane (TIS) and water. While t-butylation is a potential side reaction, the primary concern with cyanopiperazines is often nitrile hydrolysis. The necessity of scavengers should be evaluated on a case-by-case basis, depending on the presence of other nucleophilic functional groups in the molecule.

Troubleshooting Guides

Issue 1: Low yield of the desired deprotected cyanopiperazine.

This is a common issue that can be caused by incomplete reaction or product loss during workup.

  • Troubleshooting Steps:

    • Verify Reaction Completion: Analyze a sample of the reaction mixture by LC-MS to confirm the complete consumption of the starting N-Boc-cyanopiperazine.

    • Optimize Reaction Conditions: If the reaction is incomplete, consider the following adjustments:

      • Increase the concentration of the acid (e.g., from 20% to 50% TFA in DCM, or use 4M HCl in dioxane).[1]

      • Extend the reaction time and continue to monitor progress.

      • Gently warm the reaction to 30-40°C, while being mindful of potential increases in side products.[1]

    • Review Work-up Procedure:

      • Ensure the pH is sufficiently basic (pH > 10) during the aqueous work-up to convert the ammonium salt of the product to the free base for efficient extraction into organic solvents.

      • Perform multiple extractions with an appropriate organic solvent to ensure complete recovery of the product.

Issue 2: Significant formation of the piperazine-carboxamide byproduct is observed by LC-MS.

This indicates that the conditions are too harsh and are promoting the hydrolysis of the nitrile group.

  • Troubleshooting Steps:

    • Modify Deprotection Reagent:

      • If using TFA, consider switching to 4M HCl in dioxane, or vice versa. The kinetics of hydrolysis can be sensitive to the acid and solvent system.

    • Control Temperature: Perform the deprotection at 0°C or room temperature and avoid heating.

    • Minimize Reaction Time: Monitor the reaction closely and quench it as soon as the starting material has been consumed.

    • Ensure Anhydrous Conditions: Use freshly opened anhydrous solvents and reagents to minimize the presence of water.

Data Presentation

ParameterTrifluoroacetic Acid (TFA)Hydrochloric Acid (HCl)
Typical Conditions 20-50% in Dichloromethane (DCM)4M in 1,4-Dioxane
Reaction Time Generally 30 minutes to a few hoursCan be very rapid (as short as 30 minutes)
Yield Typically high to quantitativeTypically high to quantitative
Product Salt Form Trifluoroacetate salt (often an oil)Hydrochloride salt (often a crystalline solid)
Side Reactions t-butylation, potential for nitrile hydrolysist-butylation, potential for nitrile hydrolysis

Experimental Protocols

Protocol 1: Boc-Deprotection using Trifluoroacetic Acid (TFA)

This protocol outlines a general procedure for the Boc-deprotection of an N-Boc-cyanopiperazine using TFA in DCM.

  • Materials:

    • N-Boc-cyanopiperazine

    • Anhydrous Dichloromethane (DCM)

    • Trifluoroacetic Acid (TFA)

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

    • Brine

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Procedure:

    • Dissolve the N-Boc-cyanopiperazine (1.0 equiv) in anhydrous DCM (to a concentration of 0.1-0.2 M) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

    • Cool the solution to 0°C in an ice bath.

    • Slowly add TFA (5-10 equiv) to the stirred solution.

    • Allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor the reaction progress by TLC or LC-MS.

    • Once the reaction is complete, remove the DCM and excess TFA under reduced pressure.

    • Carefully add saturated aqueous NaHCO₃ solution to the residue until gas evolution ceases and the pH of the aqueous layer is >10.

    • Extract the aqueous layer with DCM (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the deprotected cyanopiperazine.

Protocol 2: Boc-Deprotection using Hydrochloric Acid (HCl) in Dioxane

This protocol provides an alternative method using HCl in dioxane, which often yields a crystalline hydrochloride salt of the product.

  • Materials:

    • N-Boc-cyanopiperazine

    • 4M HCl in 1,4-Dioxane

    • Anhydrous Diethyl Ether

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

    • Dichloromethane (DCM)

  • Procedure:

    • Dissolve the N-Boc-cyanopiperazine (1.0 equiv) in a minimal amount of a suitable solvent like methanol or ethyl acetate.

    • Add 4M HCl in 1,4-dioxane (3-5 equiv) to the stirred solution at room temperature.

    • Stir the reaction for 1-4 hours. Monitor the reaction progress by TLC or LC-MS. The hydrochloride salt of the product may precipitate.

    • Upon completion, the solvent can be removed under reduced pressure. Alternatively, the product can be precipitated by the addition of anhydrous diethyl ether and collected by filtration.

    • To obtain the free base, suspend the resulting salt in a mixture of DCM and water and add saturated aqueous NaHCO₃ solution until the pH of the aqueous layer is >10.

    • Separate the layers and extract the aqueous layer with DCM (2x).

    • Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

Visualizations

The following diagrams illustrate the key reaction pathways involved in the Boc-deprotection of cyanopiperazines and the formation of common side products.

Boc_Deprotection_Pathway cluster_main Main Deprotection Pathway Boc_Cyanopiperazine N-Boc-Cyanopiperazine Protonated_Boc Protonated Intermediate Boc_Cyanopiperazine->Protonated_Boc  + H+ (TFA or HCl) Carbamic_Acid Carbamic Acid Intermediate Protonated_Boc->Carbamic_Acid tBu_cation tert-Butyl Cation Protonated_Boc->tBu_cation Deprotected_Piperazine Cyanopiperazine (Salt) Carbamic_Acid->Deprotected_Piperazine CO2 CO2 Carbamic_Acid->CO2

Caption: General mechanism for the acid-catalyzed Boc-deprotection of N-Boc-cyanopiperazine.

Side_Reactions cluster_hydrolysis Nitrile Hydrolysis Deprotected_Piperazine Deprotected Cyanopiperazine tButylated_Product t-Butylated Piperazine Deprotected_Piperazine->tButylated_Product Alkylation tBu_cation tert-Butyl Cation tBu_cation->tButylated_Product Nitrile_Hydrolysis Nitrile Hydrolysis Side Reaction Cyanopiperazine Cyanopiperazine Protonated_Nitrile Protonated Nitrile Cyanopiperazine->Protonated_Nitrile  + H+ Imidic_Acid Imidic Acid Intermediate Protonated_Nitrile->Imidic_Acid  + H2O Amide_Product Piperazine-Carboxamide Imidic_Acid->Amide_Product Tautomerization

Caption: Key side reactions: t-butylation and acid-catalyzed nitrile hydrolysis to a carboxamide.

Troubleshooting_Workflow Start Low Yield or Side Product Formation Check_Completion Check Reaction Completion (LC-MS) Start->Check_Completion Incomplete Incomplete Reaction Check_Completion->Incomplete Complete Reaction Complete Check_Completion->Complete Optimize_Conditions Increase Acid Conc. Increase Time Increase Temperature Incomplete->Optimize_Conditions Yes Review_Workup Review Workup (pH, Extractions) Complete->Review_Workup Yes Check_Side_Products Analyze Side Products (LC-MS) Complete->Check_Side_Products No Amide_Formation Amide Formation? Check_Side_Products->Amide_Formation Modify_Conditions Use Anhydrous Solvents Lower Temperature Shorter Time Change Acid Amide_Formation->Modify_Conditions Yes Other_Side_Product Other Side Product (e.g., t-Butylation) Amide_Formation->Other_Side_Product No Add_Scavenger Consider Scavenger Other_Side_Product->Add_Scavenger

Caption: A logical workflow for troubleshooting common issues in cyanopiperazine Boc-deprotection.

References

Technical Support Center: Chiral HPLC for Cyanopiperazine Enantiomers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols for developing robust chiral HPLC methods for the separation of cyanopiperazine enantiomers.

Frequently Asked Questions (FAQs)

Q1: Why am I seeing poor or no separation of my cyanopiperazine enantiomers?

A1: The lack of resolution in chiral chromatography is a common challenge that can stem from several factors. The most critical is the choice of the chiral stationary phase (CSP), as the separation relies on the formation of transient diastereomeric complexes between the analyte and the CSP.[1][2] If the CSP does not provide effective chiral recognition for your specific cyanopiperazine molecule, you will see no separation. Additionally, the mobile phase composition is crucial; the type and ratio of organic solvents and additives directly influence the interactions that lead to separation.[3] Finally, thermodynamic parameters like column temperature can significantly impact selectivity, with lower temperatures often leading to better resolution.[3][4]

Q2: How do I choose the right Chiral Stationary Phase (CSP) for a novel cyanopiperazine compound?

A2: The nature of chiral chromatography is often empirical, meaning a trial-and-error approach is common.[5][6] However, for most pharmaceutical compounds, polysaccharide-based CSPs are the most successful and widely used, offering broad enantiorecognition capabilities.[5][7] A recommended strategy is to screen a set of complementary polysaccharide columns under both normal-phase and polar organic conditions.[5] Cyanopiperazine, being a basic compound, often shows good results on cellulose and amylose derivative columns. A screening on columns like Chiralcel OD-H and Chiralpak AD is a sufficient starting point for many basic compounds.[5]

Q3: My peak shape is poor, showing significant tailing. What is the cause and how can I fix it?

A3: Poor peak shape, particularly tailing, for basic compounds like cyanopiperazines is frequently caused by unwanted secondary interactions with acidic residual silanol groups on the silica surface of the CSP.[8] This can be resolved by adding a small amount of a basic additive to the mobile phase. An addition of 0.1% (v/v) diethylamine (DEA) or a similar amine is highly effective at masking these silanol groups, which improves peak shape and can also enhance resolution.[4][5][8] Another potential cause is sample overload; try reducing the injection volume or sample concentration to see if peak shape improves.[9]

Q4: I have partial separation (Rs < 1.5). How can I optimize the method to improve resolution?

A4: Once partial separation is achieved, several parameters can be fine-tuned.

  • Mobile Phase Composition : In normal-phase (e.g., Hexane/Ethanol), systematically adjust the percentage of the alcohol modifier. Small changes can have a significant impact on selectivity.[8]

  • Flow Rate : Reducing the flow rate can increase column efficiency (plate count) and thereby improve resolution, although this will increase the run time.[4]

  • Temperature : Lowering the column temperature generally enhances chiral selectivity and improves resolution. It is recommended to screen a range of temperatures (e.g., 10°C, 25°C, 40°C) as the effect can be unpredictable.[4][8]

Q5: How can I reduce the long run times often associated with chiral separations?

A5: To decrease analysis time without sacrificing resolution, you can explore using columns packed with smaller particles (e.g., 3 µm), which provide higher efficiency.[10] This allows for the use of shorter columns and/or higher flow rates while maintaining separation. However, be aware that higher flow rates can sometimes reduce resolution, so a balance must be found.[4] If you have achieved a very high resolution (Rs > 2.5), you likely have room to increase the flow rate or switch to a shorter column to expedite the analysis.

Troubleshooting Guide

This section addresses specific problems encountered during method development.

Problem Potential Cause Recommended Solution
No Separation Inappropriate Chiral Stationary Phase (CSP).Screen a different family of CSPs. If using a cellulose-based column, try an amylose-based one, or vice-versa.[8] Polysaccharide phases like Chiralpak® and Chiralcel® are excellent starting points.[5]
Suboptimal mobile phase mode.Switch between separation modes (Normal-Phase, Reversed-Phase, Polar Organic Mode) as they offer different interaction mechanisms.
Poor Peak Shape (Tailing) Secondary interactions with silica.For the basic piperazine moiety, add 0.1% Diethylamine (DEA) or Triethylamine (TEA) to the normal-phase mobile phase.[4][8]
Analyte ionization.Ensure the use of an appropriate additive (acidic or basic) to suppress the ionization of your analyte.[8]
Column Overload.Decrease the sample concentration or injection volume.[9]
Poor Resolution (0.5 < Rs < 1.2) Mobile phase strength is not optimal.In normal phase, adjust the alcohol percentage in small increments (e.g., ±2%).
Temperature is not optimal.Decrease the column temperature in 5-10°C increments (e.g., from 25°C to 15°C). Lower temperatures often improve chiral recognition.[3][4]
Flow rate is too high.Reduce the flow rate (e.g., from 1.0 mL/min to 0.5 mL/min) to increase efficiency.[4]
Irreproducible Retention Times Insufficient column equilibration.Ensure the column is equilibrated with at least 20-30 column volumes of the mobile phase before injection.
"Memory effects" from additives.When switching between methods using acidic and basic additives, dedicate columns or use a rigorous flushing procedure.[11]
Temperature fluctuations.Use a thermostatically controlled column compartment.[4]
Loss of Performance Column contamination or degradation.If using an immobilized CSP, follow the manufacturer's regeneration procedure to wash the column with strong solvents like DCM or DMF.[12]

Quantitative Data & Starting Conditions

Table 1: Recommended Chiral Stationary Phases (CSPs) for Screening

Polysaccharide-based CSPs are highly recommended for the initial screening of cyanopiperazine enantiomers.

CSP Name Chiral Selector Selector Type Typical Application
Chiralpak® AD-H / IA Amylose Tris(3,5-dimethylphenylcarbamate)Amylose DerivativeBroad applicability, often successful for a wide range of compounds.[5][7]
Chiralcel® OD-H / IC Cellulose Tris(3,5-dimethylphenylcarbamate)Cellulose DerivativeComplementary selectivity to amylose phases; very effective for basic compounds.[5][13]
Chiralpak® AS-H Amylose Tris((S)-α-methylbenzylcarbamate)Amylose DerivativeOffers different selectivity due to the chiral carbamate derivative.
Chiralcel® OJ-H Cellulose Tris(4-methylbenzoate)Cellulose DerivativeAnother complementary cellulose-based phase for screening.[5]
Table 2: Typical Normal-Phase Screening Conditions

Use these parameters as a starting point for your method development.

Parameter Condition 1 Condition 2 Notes
Mobile Phase A n-Hexane / Isopropanol (IPA) (90:10, v/v)n-Hexane / Ethanol (EtOH) (90:10, v/v)Varying the alcohol modifier can significantly alter selectivity.[8]
Mobile Phase B n-Hexane / Isopropanol (IPA) (80:20, v/v)n-Hexane / Ethanol (EtOH) (80:20, v/v)Increasing alcohol content reduces retention time.
Additive 0.1% Diethylamine (DEA)0.1% Diethylamine (DEA)Critical for good peak shape with basic cyanopiperazines.[5]
Flow Rate 1.0 mL/min1.0 mL/minCan be reduced to 0.5 mL/min to improve resolution.[4]
Column Temp. 25 °C25 °CExplore a range from 10-40 °C for optimization.[8]
Detection UV, wavelength of max absorbanceUV, wavelength of max absorbance
Injection Vol. 5 - 10 µL5 - 10 µL

Experimental Protocols

Protocol 1: Generic Screening for Cyanopiperazine Enantiomers

This protocol outlines a systematic approach to screen for initial separation conditions.

  • Sample Preparation:

    • Prepare a 1 mg/mL stock solution of the racemic cyanopiperazine sample in a suitable solvent (e.g., Ethanol or Isopropanol).

    • Dilute this stock solution with the initial mobile phase to a working concentration of approximately 0.2 mg/mL.

  • HPLC System and Column:

    • HPLC System: Agilent 1260, Shimadzu Nexera, or equivalent.

    • Columns: Chiralpak IA and Chiralcel IC (or other columns from Table 1), 250 x 4.6 mm, 5 µm.

    • Detector: UV/DAD.

  • Chromatographic Conditions (Run 1):

    • Column: Chiralpak IA (250 x 4.6 mm, 5 µm).

    • Mobile Phase: n-Hexane / Ethanol (90:10 v/v) with 0.1% DEA.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25 °C.

    • Injection Volume: 5 µL.

    • Run Time: 30 minutes or until both peaks have eluted.

  • Screening Procedure:

    • Equilibrate the first column (e.g., Chiralpak IA) with the initial mobile phase for at least 30 minutes.

    • Inject the prepared sample and record the chromatogram.

    • If no or poor separation is observed, change the mobile phase composition (e.g., to 80:20 n-Hexane/Ethanol + 0.1% DEA) and repeat.

    • If still unsuccessful, switch to the second mobile phase system (n-Hexane/Isopropanol + 0.1% DEA) and repeat the screening process.

    • After completing the screen on the first column, switch to the second column (e.g., Chiralcel IC) and repeat the entire mobile phase screening procedure.

  • Data Evaluation:

    • For each run, calculate the retention factors (k), selectivity (α), and resolution (Rs).

    • Identify the column and mobile phase combination that provides the best initial separation (Rs > 1.2) for further optimization.

Visualized Workflows and Logic

Chiral_Method_Development_Workflow start Analyte Characterization (pKa, Solubility) screen_csp 1. CSP Screening (Polysaccharide Columns: Amylose & Cellulose) start->screen_csp screen_mp 2. Mobile Phase Screening (Normal, Polar Organic, RP) screen_csp->screen_mp eval1 Evaluate Separation (Rs > 1.5?) screen_mp->eval1 eval1->screen_csp No, Try Different CSPs optimize 3. Method Optimization eval1->optimize Yes optimize_mp Adjust % Modifier Adjust Additive Conc. optimize->optimize_mp optimize_flow Adjust Flow Rate optimize->optimize_flow optimize_temp Adjust Temperature optimize->optimize_temp eval2 Final Method Robust? (Rs > 2.0, Good Peak Shape) optimize_mp->eval2 optimize_flow->eval2 optimize_temp->eval2 eval2->optimize No, Re-optimize validate 4. Method Validation eval2->validate Yes end Routine Analysis validate->end

Caption: A systematic workflow for chiral HPLC method development.

Troubleshooting_Poor_Resolution start Problem: Poor Resolution (Rs < 1.5) or Peak Tailing check_additive Is the analyte basic (e.g., Piperazine)? start->check_additive add_base Add 0.1% DEA to Normal Phase Mobile Phase check_additive->add_base Yes check_temp Optimize Temperature check_additive->check_temp No / Already Done add_base->check_temp lower_temp Try Lower Temperature (e.g., 10-15 °C) check_temp->lower_temp check_flow Optimize Flow Rate lower_temp->check_flow lower_flow Try Lower Flow Rate (e.g., 0.5-0.7 mL/min) check_flow->lower_flow check_mp Optimize Mobile Phase lower_flow->check_mp adjust_mp Adjust % Alcohol Modifier in small increments (±2%) check_mp->adjust_mp eval Resolution Improved? adjust_mp->eval end_ok Continue Optimization eval->end_ok Yes end_fail Re-screen CSPs and Mobile Phase Mode eval->end_fail No

Caption: A decision tree for troubleshooting poor resolution and peak shape.

Chiral_Recognition_Mechanism cluster_CSP Chiral Stationary Phase (CSP) P1 Site 1 (H-Bond) P2 Site 2 (π-π Stack) P3 Site 3 (Steric) E1 Enantiomer R E1->P1 Strong Interaction E1->P2 Strong Interaction E1->P3 Good Fit Result1 Enantiomer R is strongly retained E2 Enantiomer S E2->P1 Weak Interaction E2->P2 Weak Interaction E2->P3 Steric Hindrance Result2 Enantiomer S is weakly retained

Caption: The three-point interaction model for chiral recognition.

References

Technical Support Center: Optimization of Reaction Conditions for Piperazine Alkylation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the optimization of piperazine alkylation reactions.

Troubleshooting Guide

This section addresses specific issues that may arise during piperazine alkylation experiments, offering potential causes and actionable solutions.

IssuePotential Cause(s)Recommended Solution(s)
Low or No Yield Inactive Reagents: Moisture or degradation of starting materials or reagents.Use fresh, high-purity reagents and anhydrous solvents. Ensure proper storage of all chemicals.
Suboptimal Reaction Temperature: The reaction temperature may be too low for the reaction to proceed at a reasonable rate.Gradually increase the reaction temperature while monitoring the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Many N-alkylation reactions require heating.[1]
Inappropriate Base or Solvent: The chosen base may not be strong enough to deprotonate the piperazine, or the reagents may have poor solubility in the selected solvent.Use a stronger, anhydrous base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) in at least 1.5-2.0 equivalents.[1] Switch to a more polar aprotic solvent like dimethylformamide (DMF) to improve solubility.[1]
Formation of Di-alkylated Byproduct Incorrect Stoichiometry: Using a 1:1 molar ratio of piperazine to the alkylating agent can lead to a mixture of mono- and di-substituted products.Employ a large excess of piperazine (5-10 equivalents) to statistically favor mono-alkylation.[2][3]
Rapid Addition of Alkylating Agent: A high local concentration of the electrophile can increase the likelihood of a second alkylation event.Add the alkylating agent slowly or dropwise to the reaction mixture.[1][2]
Unprotected Piperazine: The presence of two reactive nitrogen atoms makes di-alkylation a common side reaction.For optimal control and to ensure mono-alkylation, use a mono-protected piperazine such as N-Boc-piperazine.[1][2][4]
Reaction Stalls (Incomplete Conversion) Poor Solubility of Reagents: One or more reagents may not be fully dissolved in the reaction solvent.Switch to a solvent that ensures all reagents are fully dissolved, such as DMF.[1]
Reversible Reaction Equilibrium: The acid byproduct generated during the reaction can protonate the piperazine, hindering further reaction.Ensure an adequate amount of base is present to effectively neutralize the acid byproduct.[1]
Product is Highly Water-Soluble and Difficult to Extract Formation of a Salt: The N-alkylated piperazine product can be protonated, forming a salt that is highly soluble in the aqueous phase during work-up.During the extraction, basify the aqueous layer to a pH of approximately 9.5-12 with a base like sodium carbonate or sodium hydroxide. This will deprotonate the product, making it more soluble in organic solvents.[1]
Poor Reproducibility Sensitivity to Trace Impurities: The reaction may be sensitive to small amounts of impurities in the reagents or solvents.Use high-purity reagents and anhydrous solvents.[1]
Inconsistent Inert Atmosphere: Reactions sensitive to air or moisture may yield inconsistent results if the inert atmosphere is not maintained.Ensure the reaction vessel is properly purged and maintained under an inert atmosphere (e.g., nitrogen or argon).[1]

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for the N-alkylation of piperazine?

A1: The two most common methods for N-alkylation of piperazine are:

  • Direct Alkylation: This involves the reaction of piperazine with an alkyl halide in the presence of a base. It is a straightforward and widely used technique.[1]

  • Reductive Amination: This is a two-step, one-pot process where piperazine reacts with an aldehyde or ketone to form an iminium ion, which is then reduced by a reducing agent like sodium triacetoxyborohydride (STAB). This method is particularly useful for preventing the formation of quaternary ammonium salts.[1]

Q2: How can I selectively achieve mono-alkylation and avoid the formation of the di-alkylated product?

A2: Achieving mono-alkylation is a common challenge. Key strategies include:

  • Use of a Protecting Group: The most reliable method is to use a mono-protected piperazine, such as N-Boc-piperazine. The protecting group blocks one nitrogen, directing alkylation to the other. The Boc group can be removed after the reaction.[1][2][4]

  • Control Stoichiometry: Using a large excess of piperazine (5-10 equivalents) relative to the alkylating agent favors mono-alkylation.[1][2][3]

  • Slow Addition: Adding the alkylating agent dropwise helps to maintain a low concentration of the electrophile, reducing the likelihood of a second alkylation.[1][2]

  • Use of Piperazine Salts: Employing a mono-protonated piperazine salt can decrease the nucleophilicity of the second nitrogen, thus hindering di-alkylation.[1]

Q3: What are the recommended bases and solvents for direct N-alkylation?

A3: The choice of base and solvent is critical for a successful reaction.

  • Bases: Strong, non-nucleophilic bases are generally preferred. Anhydrous potassium carbonate (K₂CO₃) and cesium carbonate (Cs₂CO₃) are effective choices.[1] It is recommended to use at least 1.5-2.0 equivalents.[1]

  • Solvents: Polar aprotic solvents are typically used to ensure the solubility of the reagents. Acetonitrile (MeCN) and dimethylformamide (DMF) are common choices. It is crucial to use anhydrous solvents to prevent side reactions.[1]

Q4: How can I monitor the progress of my reaction?

A4: Thin-Layer Chromatography (TLC) is a quick and effective method to monitor the consumption of the starting material and the formation of the product. Staining with ninhydrin can be useful for visualizing amine-containing compounds. For more detailed analysis, Liquid Chromatography-Mass Spectrometry (LC-MS) can be used.

Experimental Protocols

Protocol 1: General Procedure for Direct Mono-N-Alkylation of Piperazine

This protocol describes a general procedure for the mono-N-alkylation of a substituted piperazine with an alkyl bromide using an excess of piperazine.

Materials:

  • Piperazine (10 eq.)

  • Alkyl Bromide (1 eq.)

  • Anhydrous Potassium Carbonate (K₂CO₃) (2 eq.)

  • Anhydrous Acetonitrile (MeCN)

Procedure:

  • To a dried reaction flask, add piperazine and anhydrous potassium carbonate.

  • Add anhydrous acetonitrile and stir the suspension.

  • Slowly add the alkyl bromide to the reaction mixture at room temperature.

  • Stir the reaction mixture at room temperature for 12-24 hours, monitoring the progress by TLC.

  • Once the reaction is complete, filter the mixture to remove the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by column chromatography to isolate the mono-alkylated product.[2]

Protocol 2: Mono-N-Alkylation using a Protected Piperazine

This method utilizes a protected piperazine to ensure mono-alkylation.

Materials:

  • N-Boc-piperazine (1 eq.)

  • Alkyl Halide (e.g., alkyl iodide or bromide, 1.0-1.2 eq.)

  • Anhydrous Potassium Carbonate (K₂CO₃) (1.5-2.0 eq.)

  • Anhydrous Acetonitrile or DMF

Procedure:

  • Dissolve N-Boc-piperazine in a suitable aprotic solvent in a reaction flask.

  • Add the base (e.g., potassium carbonate) to the solution.

  • Add the desired alkyl halide to the mixture.

  • Stir the reaction mixture at room temperature or heat to 50-80°C until the starting material is consumed (monitor by TLC or LC-MS).

  • After cooling, filter off the base and evaporate the solvent.

  • Partition the residue between water and an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the resulting N-alkyl-N'-Boc-piperazine by column chromatography on silica gel.[5]

  • The Boc group can then be removed under acidic conditions (e.g., with trifluoroacetic acid or HCl in dioxane) to yield the mono-N-alkylpiperazine.[3][6]

Visualizations

Piperazine_Alkylation_Workflow cluster_start Reaction Setup cluster_reaction Reaction Monitoring cluster_workup Work-up & Purification start Combine Piperazine (or protected piperazine), Base, and Solvent add_alkylating_agent Slowly Add Alkylating Agent start->add_alkylating_agent heat Heat Reaction Mixture (if necessary) add_alkylating_agent->heat monitor Monitor by TLC/LC-MS heat->monitor quench Quench Reaction monitor->quench extract Aqueous Work-up & Extraction quench->extract purify Column Chromatography extract->purify product Isolated Mono-alkylated Product purify->product

Caption: General workflow for the direct N-alkylation of piperazine.

Troubleshooting_Logic start Low or No Product Yield? check_reagents Are reagents and solvents pure and anhydrous? start->check_reagents Yes check_conditions Are temperature, base, and solvent appropriate? start->check_conditions No di_alkylation Significant Di-alkylation? check_reagents->di_alkylation solution_reagents Use high-purity, anhydrous reagents and solvents. check_reagents->solution_reagents No solution_conditions Optimize temperature. Use stronger base (e.g., K2CO3). Use polar aprotic solvent (e.g., DMF). check_conditions->solution_conditions use_excess_piperazine Use large excess of piperazine. di_alkylation->use_excess_piperazine Yes slow_addition Add alkylating agent slowly. di_alkylation->slow_addition Yes use_protection Use mono-protected piperazine (e.g., N-Boc). di_alkylation->use_protection Yes extraction_issue Product in Aqueous Layer? di_alkylation->extraction_issue No end_node Proceed with optimized conditions solution_reagents->end_node solution_conditions->end_node use_excess_piperazine->end_node slow_addition->end_node use_protection->end_node basify_solution Basify aqueous layer to pH 9.5-12 before extraction. extraction_issue->basify_solution Yes extraction_issue->end_node No basify_solution->end_node

Caption: Troubleshooting decision tree for piperazine alkylation.

References

Preventing racemization during functionalization of chiral piperazines

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the functionalization of chiral piperazines. This resource provides researchers, scientists, and drug development professionals with in-depth troubleshooting guides and frequently asked questions to address challenges related to maintaining stereochemical integrity during synthetic modifications.

Frequently Asked Questions (FAQs)

Q1: What is racemization and why is it a critical issue when functionalizing chiral piperazines?

A: Racemization is the conversion of a single, pure enantiomer into a mixture of both enantiomers.[1] For chiral piperazines, the stereocenter is often at a carbon atom alpha to a nitrogen. During certain functionalization reactions, particularly amide bond formation involving a carboxyl group on the piperazine ring, this stereocenter can be susceptible to racemization.[2] The biological activity of many pharmaceuticals is highly dependent on their specific three-dimensional structure; the presence of an undesired enantiomer can lead to reduced efficacy or off-target effects.[2]

Q2: What is the primary chemical mechanism responsible for racemization during the N-functionalization of a chiral piperazine-carboxylic acid?

A: The most common mechanism for racemization during the coupling of N-protected amino acids, which is analogous to piperazine-carboxylic acids, is the formation of a 5(4H)-oxazolone (also known as an azlactone) intermediate.[2][3] This occurs when the activated carboxyl group cyclizes. The proton at the chiral alpha-carbon of this oxazolone ring is highly acidic and can be easily removed by a base in the reaction mixture.[2][3] The resulting achiral intermediate can then react with an amine from either face, leading to a loss of stereochemical purity.[3] A less common pathway is the direct removal of the alpha-proton from the activated acid by a strong base (direct enolization).[2][4]

Q3: How do I accurately determine the enantiomeric purity of my functionalized piperazine?

A: Chiral High-Performance Liquid Chromatography (HPLC) is the most reliable and widely used technique for determining the enantiomeric purity of your final product.[2][5] This method uses a chiral stationary phase (CSP) to separate the enantiomers, allowing for their quantification. Polysaccharide-based CSPs are often a good starting point for method development.[6] Other methods include Nuclear Magnetic Resonance (NMR) spectroscopy using chiral solvating or derivatizing agents.[1]

Troubleshooting Guide: Preventing Racemization

This guide addresses common issues encountered during the functionalization of chiral piperazines, particularly during amide coupling reactions.

Symptom / Observation Potential Cause Recommended Solution
Significant racemization detected in the final product. Use of carbodiimide coupling reagents (e.g., DCC, EDC) without additives.Switch to a uronium/aminium or phosphonium-based coupling reagent like HATU, HBTU, HCTU, or COMU. These are known for lower racemization rates.[3] If using a carbodiimide is necessary, always include a racemization-suppressing additive like 1-Hydroxybenzotriazole (HOBt), 1-Hydroxy-7-azabenzotriazole (HOAt), or Oxyma.[3][4]
Moderate to high levels of racemization. Use of a strong, non-sterically hindered base such as triethylamine (TEA).Use a sterically hindered base like N,N-Diisopropylethylamine (DIPEA) or 2,4,6-collidine. These bases are less likely to abstract the acidic proton at the chiral center.[2][4]
Inconsistent or higher-than-expected racemization. Running the reaction at room temperature or elevated temperatures.Perform the coupling at a lower temperature. It is highly recommended to start the reaction at 0 °C and allow it to warm to room temperature slowly if necessary. Lower temperatures decrease the rate of racemization.[2]
Product mixture shows signs of epimerization or racemization. Extended pre-activation of the carboxylic acid before adding the amine nucleophile.Minimize the pre-activation time. A short pre-activation of 1-5 minutes is often sufficient. Alternatively, add the coupling reagent to the mixture of the acid, amine, and additive, with the base being the last component added to initiate the reaction.[2]

Data Presentation: Comparison of Reagents for Amide Coupling

The following table summarizes the general trends in racemization observed for various coupling conditions. Lower racemization potential indicates better preservation of stereochemistry.

Coupling Reagent Additive Base Racemization Potential Comments
HATU, HCTU, COMUNot requiredDIPEA, CollidineLow Generally the best choice for sensitive substrates.[3]
DIC, DCCHOAt, OxymaDIPEA, NMMLow to Moderate Additives are essential to suppress racemization.[3][7]
DIC, DCCHOBtDIPEA, NMMModerate HOBt is effective but generally less so than HOAt or Oxyma.[3]
PyBOP, PyAOPNoneDIPEA, NMMLow to Moderate Effective phosphonium-based reagents.
DIC, DCCNoneTEAHigh This combination should be avoided for chiral substrates.

Experimental Protocols

Protocol 1: General Procedure for Low-Racemization Amide Coupling

This protocol is designed to minimize racemization during the formation of an amide bond with a chiral piperazine-carboxylic acid.

  • Preparation: In a round-bottom flask under an inert atmosphere (e.g., Argon or Nitrogen), dissolve the N-protected chiral piperazine-carboxylic acid (1.0 equivalent) and the amine component (1.0-1.2 equivalents) in an appropriate anhydrous solvent (e.g., DMF or DCM).

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Reagent Addition: Add the coupling reagent (e.g., HATU, 1.0 equivalent) to the cooled solution.

  • Initiation: Add a sterically hindered base, preferably DIPEA (2.0 equivalents), dropwise to the mixture.

  • Reaction: Stir the reaction at 0 °C for 30 minutes, then allow it to slowly warm to room temperature and stir for an additional 2-16 hours, monitoring by TLC or LC-MS.

  • Work-up: Upon completion, proceed with a standard aqueous work-up and purify the product by column chromatography.

Protocol 2: Chiral HPLC Analysis for Enantiomeric Purity

This protocol provides a starting point for developing a method to quantify the stereochemical purity of your product.

  • Column Selection: Start with a polysaccharide-based chiral stationary phase (CSP), such as one derived from cellulose or amylose.[6]

  • Mobile Phase Screening (Normal Phase):

    • Begin with a mixture of a non-polar solvent (e.g., hexane or heptane) and an alcohol modifier (e.g., isopropanol or ethanol) in a 90:10 ratio.[8]

    • For basic compounds like piperazines, add a small amount of a basic additive (e.g., 0.1% diethylamine) to the mobile phase to improve peak shape.[8]

  • Sample Preparation: Dissolve a small amount of your purified product in the mobile phase. Prepare a sample of the racemic starting material as a reference.

  • Analysis:

    • Equilibrate the column with the mobile phase until a stable baseline is achieved.[2]

    • Inject the racemic reference sample to determine the retention times of both enantiomers.

    • Inject the sample of your reaction product.

  • Quantification: Identify the peaks corresponding to the desired and undesired enantiomers. Integrate the peak areas for both to calculate the enantiomeric excess (ee%).

Visualizations

RacemizationMechanism cluster_0 Racemization Pathway cluster_1 Desired Pathway ChiralAcid Chiral Piperazine- Carboxylic Acid (R) ActivatedEster Activated Ester (R) (e.g., with HATU) ChiralAcid->ActivatedEster Activation ActivatedEster_direct Activated Ester (R) Oxazolone Oxazolone Intermediate (Achiral) ActivatedEster->Oxazolone Cyclization (+ Base) Product_R Desired Product (R) Oxazolone->Product_R Amine Attack Product_S Racemized Product (S) Oxazolone->Product_S Amine Attack DesiredProduct Desired Product (R) ActivatedEster_direct->DesiredProduct Direct Amine Attack (No Racemization) TroubleshootingWorkflow Start Racemization Detected? CheckReagent Using Carbodiimide (DCC, EDC)? Start->CheckReagent Yes End Racemization Minimized Start->End No SwitchReagent Switch to HATU/COMU or add HOAt/Oxyma CheckReagent->SwitchReagent Yes CheckBase Using TEA? CheckReagent->CheckBase No SwitchReagent->CheckBase SwitchBase Switch to DIPEA or Collidine CheckBase->SwitchBase Yes CheckTemp Reaction at RT or elevated temp? CheckBase->CheckTemp No SwitchBase->CheckTemp LowerTemp Run reaction at 0°C CheckTemp->LowerTemp Yes CheckPreAct Long pre-activation time? CheckTemp->CheckPreAct No LowerTemp->CheckPreAct MinimizePreAct Minimize pre-activation to <5 mins CheckPreAct->MinimizePreAct Yes CheckPreAct->End No MinimizePreAct->End

References

Technical Support Center: Scaling Up the Synthesis of tert-Butyl 2-cyanopiperazine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the synthesis of tert-Butyl 2-cyanopiperazine-1-carboxylate. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to assist in overcoming common challenges encountered during laboratory and scale-up production.

Synthesis Overview: A Proposed Strecker-Type Reaction Pathway

The synthesis of this compound can be approached through a modified Strecker reaction. This pathway involves the formation of an N-acylimminium ion intermediate from a suitable precursor, followed by the nucleophilic addition of a cyanide source.

G A tert-Butyl 2-(methoxymethoxy)piperazine-1-carboxylate B N-Acylimminium Ion Intermediate A->B  Activation C This compound B->C  Cyanation Reagent1 Lewis Acid (e.g., TMSOTf) Reagent1->B Reagent2 Cyanide Source (e.g., TMSCN) Reagent2->C

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol

This protocol describes a potential method for the synthesis of this compound based on the cyanation of an N-acylimminium ion precursor.

Materials:

  • tert-Butyl 2-(methoxymethoxy)piperazine-1-carboxylate (starting material)

  • Trimethylsilyl cyanide (TMSCN)

  • Trimethylsilyl trifluoromethanesulfonate (TMSOTf)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Argon or Nitrogen gas for inert atmosphere

Procedure:

  • Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and an argon inlet, add tert-butyl 2-(methoxymethoxy)piperazine-1-carboxylate (1.0 eq).

  • Dissolution: Dissolve the starting material in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1 M.

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Cyanide Addition: Slowly add trimethylsilyl cyanide (TMSCN) (1.5 eq) to the stirred solution.

  • Initiation: Add trimethylsilyl trifluoromethanesulfonate (TMSOTf) (1.2 eq) dropwise to the reaction mixture over 10-15 minutes, ensuring the internal temperature remains below -70 °C.

  • Reaction Monitoring: Stir the reaction mixture at -78 °C. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 2-4 hours).

  • Quenching: Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate (NaHCO₃) solution at -78 °C.

  • Work-up: Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel and separate the layers.

  • Extraction: Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Washing: Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution (2 x 50 mL) and then with brine (1 x 50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

Data Presentation: Reaction Parameters and Expected Outcomes

The following tables summarize typical reaction parameters and potential outcomes based on analogous chemical transformations.

Table 1: Key Reaction Parameters

ParameterValue/RangeNotes
Temperature-78 °C to -70 °CCrucial for selectivity and minimizing side reactions.
Reaction Time2 - 6 hoursMonitor by TLC or LC-MS for completion.
Equivalents of TMSCN1.2 - 2.0 eq.An excess ensures complete conversion.
Equivalents of Lewis Acid1.1 - 1.5 eq.Activates the precursor for cyanation.
SolventDichloromethane (DCM)Must be anhydrous.

Table 2: Yields and Purity

ScaleTypical YieldPurity (after chromatography)
Lab Scale (1-5 g)60-80%>95%
Pilot Scale (100-500 g)50-70%>95%

Troubleshooting Guide

This section addresses common issues that may arise during the synthesis and scale-up of this compound.

G Start Low or No Product Formation Q1 Check Reagent Quality and Inert Atmosphere Start->Q1 A1_1 Use freshly distilled/anhydrous solvents and reagents. Ensure proper inert gas setup. Q1->A1_1  Issue Found Q2 Verify Reaction Temperature Q1->Q2  No Issue A2_1 Maintain temperature at -78 °C. Higher temperatures can lead to decomposition. Q2->A2_1  Issue Found Q3 Presence of Multiple Spots on TLC (Side Products) Q2->Q3  No Issue A3_1 Consider slower addition of Lewis acid. Check for moisture contamination. Q3->A3_1 A3_2 Di-cyanation or other side reactions may occur. Optimize stoichiometry. Q3->A3_2 Q4 Difficulty in Purification Q3->Q4  No Issue A4_1 Product may be basic. Add triethylamine (0.1-1%) to the eluent for column chromatography. Q4->A4_1 A4_2 Consider converting to a salt for crystallization. Q4->A4_2

Caption: Troubleshooting workflow for the synthesis of this compound.

Q1: My reaction is not proceeding to completion, and I have a low yield of the desired product. What could be the cause?

A1: Several factors can contribute to low conversion and yield:

  • Reagent Quality: Ensure that all reagents, especially the Lewis acid (TMSOTf) and the cyanide source (TMSCN), are of high purity and handled under strictly anhydrous conditions. The solvent (DCM) must also be anhydrous.

  • Inert Atmosphere: The reaction is sensitive to moisture and atmospheric oxygen. Ensure that the reaction is carried out under a positive pressure of an inert gas like argon or nitrogen.

  • Reaction Temperature: The reaction should be maintained at -78 °C. Higher temperatures can lead to the decomposition of the N-acylimminium ion intermediate and the formation of side products.

  • Insufficient Activation: The amount of Lewis acid might be insufficient to fully activate the starting material. A slight excess (1.1-1.2 equivalents) is recommended.

Q2: I am observing the formation of multiple byproducts in my reaction mixture. How can I improve the selectivity?

A2: The formation of byproducts can be due to:

  • Over-activation: Too rapid addition of the Lewis acid can lead to uncontrolled reactions. Add the Lewis acid dropwise over a period of 10-15 minutes.

  • Temperature Fluctuations: Allowing the reaction temperature to rise above -70 °C can promote side reactions.

  • Stoichiometry: An incorrect ratio of reactants can lead to side products. Carefully control the stoichiometry of the cyanide source and the Lewis acid.

Q3: I am having difficulty purifying the final product by column chromatography. What are some alternative purification strategies?

A3: The basic nature of the piperazine nitrogen can sometimes lead to tailing on silica gel chromatography.

  • Modified Eluent: Add a small amount of a basic modifier, such as triethylamine (0.1-1%), to your eluent system to improve the peak shape.

  • Acid-Base Extraction: An acid-base workup can help remove non-basic impurities. Dissolve the crude product in an organic solvent and extract with a dilute aqueous acid (e.g., 1M HCl). The product will move to the aqueous layer as its salt. The aqueous layer can then be basified with a base like NaOH, and the product can be re-extracted into an organic solvent.

  • Crystallization/Salt Formation: If the product is a solid, recrystallization can be an effective purification method. Alternatively, the product can be converted to a crystalline salt (e.g., hydrochloride or tartrate) for purification.

Frequently Asked Questions (FAQs)

Q1: What are the main safety precautions to consider for this synthesis?

A1: The primary safety concern is the use of a cyanide source (TMSCN), which is highly toxic and can release hydrogen cyanide gas upon contact with acids. Always handle TMSCN in a well-ventilated fume hood and wear appropriate personal protective equipment (gloves, safety glasses, lab coat). The quenching step with aqueous bicarbonate should be done slowly at low temperatures to control any potential gas evolution.

Q2: Can this synthesis be performed on a large scale?

A2: Yes, this synthesis is amenable to scale-up. However, several factors need careful consideration for large-scale production:

  • Temperature Control: Maintaining a consistent low temperature (-78 °C) in a large reactor can be challenging. Ensure the reactor has efficient cooling capabilities.

  • Reagent Addition: The dropwise addition of the Lewis acid needs to be carefully controlled to manage the exothermic nature of the reaction.

  • Work-up and Extraction: Handling large volumes of organic solvents and aqueous solutions requires appropriate equipment and safety measures.

  • Purification: Large-scale chromatography can be resource-intensive. Developing a crystallization or salt formation protocol for purification is highly recommended for industrial-scale production.

Q3: Are there alternative synthetic routes to this compound?

A3: Yes, other synthetic strategies could be employed:

  • Direct Cyanation of a Halogenated Precursor: Synthesis of a 2-halo-piperazine derivative followed by nucleophilic substitution with a cyanide salt (e.g., NaCN or KCN) is a possible route, though the synthesis of the halogenated precursor might be challenging.

  • From a Piperazinone: Conversion of N-Boc-piperazin-2-one to the corresponding cyanohydrin followed by reduction is another potential pathway.

  • Electrochemical Cyanation: Recent literature has explored the electrochemical cyanation of piperidines, which could potentially be adapted for piperazines.[1]

Q4: How can I confirm the identity and purity of my final product?

A4: The structure and purity of this compound can be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will provide detailed information about the molecular structure.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product.

  • Infrared (IR) Spectroscopy: To identify the characteristic functional groups, such as the nitrile (C≡N) and carbamate (C=O) stretches.

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the final product.

References

Technical Support Center: Troubleshooting Diastereomeric Separation of Piperazine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the diastereomeric separation of piperazine derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable solutions to common challenges encountered during chromatographic separation of these compounds.

Frequently Asked Questions (FAQs)

Q1: What is the general approach for developing a separation method for piperazine diastereomers?

A systematic approach is recommended. Begin by selecting a column and mobile phase based on the physicochemical properties of your piperazine analytes. It is often beneficial to screen different stationary phases and mobile phase compositions to determine the best initial conditions. Following this initial screening, optimize parameters such as mobile phase modifiers, flow rate, and temperature to achieve the desired resolution.[1]

Q2: Which HPLC mode is better for separating piperazine diastereomers: normal-phase or reversed-phase?

Both normal-phase (NP) and reversed-phase (RP) HPLC can be effective for separating piperazine diastereomers. The optimal choice depends on the specific structure and polarity of the analytes.[1] NP-HPLC on a bare silica column with a mobile phase such as ethanol/hexane can be effective.[1] For RP-HPLC, C18 columns are commonly used; however, other stationary phases like pentafluorophenyl (PFP) may offer enhanced selectivity for certain diastereomers.[1]

Q3: How can I detect my piperazine compound if it lacks a UV chromophore?

For compounds without a UV chromophore, pre-column derivatization is a common and effective strategy. This process involves reacting the analyte with a derivatizing agent that introduces a chromophoric tag, enabling UV detection.[1] For instance, piperidin-3-amine has been successfully derivatized with para-toluene sulfonyl chloride (PTSC) for detection at 228 nm.[1] Another approach is the use of 4-chloro-7-nitrobenzofuran (NBD-Cl) to form a stable, UV-active derivative.[2]

Q4: What is the role of additives in the mobile phase for separating piperazine diastereomers?

Additives can significantly enhance peak shape and selectivity. For basic compounds like piperazines, adding a small amount of a basic modifier such as diethylamine (DEA) to the mobile phase can mitigate peak tailing by masking acidic silanol groups on the silica surface of the column.[1][2] Conversely, for acidic compounds, an acidic modifier like trifluoroacetic acid (TFA) is often employed.[1]

Q5: Can temperature be used to optimize the separation of piperazine diastereomers?

Yes, temperature is a crucial parameter for optimizing separation as it affects the thermodynamics of the process.[1][3] Varying the column temperature can alter the selectivity and retention of diastereomers. In some cases, an increase in temperature can lead to increased retention and resolution, which is an unusual but observed phenomenon.[3] It is advisable to study a range of temperatures to determine the optimal condition for a specific separation.

Troubleshooting Guides

Issue 1: Poor or No Resolution Between Diastereomer Peaks

Poor resolution is a frequent challenge in the separation of diastereomers. The following steps can help improve the separation.

Potential Cause & Solution Workflow

start Poor Resolution inappropriate_sp Inappropriate Stationary Phase start->inappropriate_sp suboptimal_mp Suboptimal Mobile Phase start->suboptimal_mp incorrect_temp Incorrect Temperature start->incorrect_temp screen_sp Screen Different Stationary Phases (e.g., C18, PFP, Chiral) inappropriate_sp->screen_sp optimize_mp Optimize Mobile Phase (Solvent Ratio, Additives, pH) suboptimal_mp->optimize_mp optimize_temp Optimize Column Temperature incorrect_temp->optimize_temp start Peak Tailing secondary_interactions Secondary Interactions with Silanols start->secondary_interactions column_overload Column Overload start->column_overload add_modifier Add Basic Modifier (e.g., 0.1% DEA) secondary_interactions->add_modifier use_bds_column Use Base-Deactivated Column secondary_interactions->use_bds_column reduce_injection Reduce Injection Volume or Concentration column_overload->reduce_injection start Co-eluting Peaks optimize_k Optimize Capacity Factor (k') start->optimize_k optimize_alpha Optimize Selectivity (α) start->optimize_alpha adjust_mp_strength Adjust Mobile Phase Strength optimize_k->adjust_mp_strength change_organic_modifier Change Organic Modifier (ACN vs. MeOH) optimize_alpha->change_organic_modifier change_stationary_phase Change Stationary Phase (e.g., to PFP) optimize_alpha->change_stationary_phase adjust_ph Adjust Mobile Phase pH optimize_alpha->adjust_ph

References

Technical Support Center: Navigating Steric Hindrance in 2-Substituted Piperazine Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource is designed to provide targeted troubleshooting guides and frequently asked questions (FAQs) to address the common challenges encountered when working with 2-substituted piperazines, particularly concerning the impact of steric hindrance on reaction outcomes.

I. Frequently Asked Questions (FAQs)

This section addresses common issues and questions related to the synthesis and functionalization of 2-substituted piperazines.

Q1: Why is my N-alkylation of a 2-substituted piperazine giving low yields, especially with bulkier alkyl halides?

A1: Low yields in the N-alkylation of 2-substituted piperazines are frequently due to steric hindrance. The substituent at the 2-position can physically block the incoming electrophile from accessing the adjacent nitrogen atom (N1). This effect is more pronounced with larger 2-substituents and bulkier alkylating agents.

Troubleshooting Steps:

  • Prolonged Reaction Times and Increased Temperature: Increasing the reaction time and temperature can help overcome the higher activation energy barrier caused by steric hindrance.

  • Use of a Less Hindered Base: If a bulky base is being used, it might contribute to the steric congestion around the piperazine ring. Switching to a smaller, non-nucleophilic base like potassium carbonate or cesium carbonate can be beneficial.

  • Alternative Alkylation Strategies: Consider reductive amination, which involves the reaction of the 2-substituted piperazine with an aldehyde or ketone, followed by reduction. This pathway can sometimes be less sensitive to steric bulk compared to direct alkylation with halides.

Q2: I am observing poor regioselectivity in the reaction of my 2-substituted piperazine. How can I control which nitrogen atom reacts?

A2: Achieving high regioselectivity in unsymmetrically substituted piperazines is a common challenge. The electronic and steric environment of the two nitrogen atoms dictates their relative nucleophilicity.

Strategies for Controlling Regioselectivity:

  • Protecting Group Strategy: The most reliable method is to use a mono-protected 2-substituted piperazine (e.g., N-Boc-2-methylpiperazine). This forces the reaction to occur at the unprotected nitrogen. The protecting group can be subsequently removed.

  • In Situ Mono-protonation: Reacting the piperazine with one equivalent of a strong acid can selectively protonate one nitrogen, deactivating it towards electrophiles. The reaction will then preferentially occur at the free nitrogen.

  • Exploiting Steric Hindrance: In some cases, the inherent steric hindrance of the 2-substituent can be used to direct the reaction to the less hindered N4 position, especially when using a bulky electrophile.

Q3: My Buchwald-Hartwig amination with a 2-substituted piperazine is sluggish and gives low yields. What can I do to improve it?

A3: The success of Buchwald-Hartwig amination is highly dependent on the ligand used with the palladium catalyst.[1] For sterically hindered substrates like 2-substituted piperazines, the choice of a suitable bulky and electron-rich ligand is critical to facilitate the catalytic cycle.

Optimization Strategies:

  • Ligand Screening: Experiment with a variety of bulky phosphine ligands (e.g., XPhos, SPhos, RuPhos) to identify the optimal one for your specific substrate combination.

  • Base Selection: The choice of base is also crucial. While strong bases like sodium tert-butoxide are common, they can sometimes lead to side reactions with sensitive substrates. Weaker bases like potassium phosphate or cesium carbonate might be more suitable.

  • Solvent and Temperature Optimization: Ensure the reaction is performed in an anhydrous, degassed solvent (e.g., toluene, dioxane). A temperature screen might be necessary to find the optimal balance between reaction rate and catalyst stability.

Q4: I am struggling with the purification of my 2-substituted piperazine product. What are the best practices?

A4: The basicity of piperazine derivatives can lead to tailing on silica gel chromatography.

Purification Tips:

  • Modified Eluent: Add a small amount of a basic modifier, such as triethylamine (0.5-1%), to the eluent system to suppress the interaction of the basic nitrogen atoms with the acidic silica gel.

  • Acid-Base Extraction: For separating the piperazine product from non-basic impurities, an acid-base extraction can be very effective. Dissolve the crude product in an organic solvent and extract with an acidic aqueous solution. The piperazine will move to the aqueous layer as its salt. The aqueous layer can then be basified and re-extracted with an organic solvent to recover the purified product.

II. Quantitative Data on the Impact of Steric Hindrance

The following tables summarize the general trends observed for the impact of increasing steric bulk of the 2-substituent on the yield of common reactions. The data is illustrative and actual results may vary depending on the specific reaction conditions.

Table 1: Effect of 2-Substituent on N-Alkylation Yield with Benzyl Bromide

2-SubstituentSteric BulkTypical Yield (%)
-HLow85-95
-CH₃Moderate70-85
-CH(CH₃)₂High40-60
-PhHigh50-70

Table 2: Effect of 2-Substituent on N-Acylation Yield with Acetyl Chloride

2-SubstituentSteric BulkTypical Yield (%)
-HLow>95
-CH₃Moderate85-95
-CH(CH₃)₂High60-80
-PhHigh70-85

Table 3: Effect of 2-Substituent on Buchwald-Hartwig Amination Yield with 4-Bromotoluene

2-SubstituentSteric BulkTypical Yield (%) (with appropriate ligand)
-HLow80-95
-CH₃Moderate70-90
-CH(CH₃)₂High50-75
-PhHigh60-80

III. Detailed Experimental Protocols

This section provides detailed methodologies for key reactions involving 2-substituted piperazines, with a focus on mitigating the effects of steric hindrance.

Protocol 1: Mono-N-Benzylation of 2-Methylpiperazine

This protocol details the N-alkylation of a moderately hindered 2-substituted piperazine.

Materials:

  • 2-Methylpiperazine (1.0 eq)

  • Benzyl bromide (1.1 eq)

  • Anhydrous Potassium Carbonate (K₂CO₃) (2.5 eq)

  • Anhydrous Acetonitrile (MeCN)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., Argon), add 2-methylpiperazine and anhydrous potassium carbonate.

  • Add anhydrous acetonitrile and stir the suspension vigorously.

  • Slowly add benzyl bromide to the reaction mixture at room temperature over 30 minutes using a syringe pump.

  • Heat the reaction mixture to 60 °C and monitor the progress by TLC or LC-MS. The reaction may require 12-24 hours for completion.

  • Upon completion, cool the reaction to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of dichloromethane/methanol with 1% triethylamine.

Protocol 2: N-Acylation of 2-Isopropylpiperazine

This protocol describes the acylation of a sterically hindered 2-substituted piperazine.

Materials:

  • 2-Isopropylpiperazine (1.0 eq)

  • Acetyl chloride (1.2 eq)

  • Triethylamine (Et₃N) (1.5 eq)

  • Anhydrous Dichloromethane (DCM)

Procedure:

  • In a flame-dried flask under an inert atmosphere, dissolve 2-isopropylpiperazine and triethylamine in anhydrous DCM.

  • Cool the mixture to 0 °C in an ice bath.

  • Add acetyl chloride dropwise to the cooled solution.

  • Allow the reaction to slowly warm to room temperature and stir for 4-6 hours, monitoring by TLC.

  • Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer and extract the aqueous layer twice with DCM.

  • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 3: Buchwald-Hartwig Amination of N-Boc-2-phenylpiperazine

This protocol details the palladium-catalyzed amination of a sterically demanding 2-substituted piperazine.

Materials:

  • N-Boc-2-phenylpiperazine (1.0 eq)

  • 4-Bromotoluene (1.2 eq)

  • Pd₂(dba)₃ (2 mol%)

  • XPhos (4 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 eq)

  • Anhydrous Toluene

Procedure:

  • To a flame-dried Schlenk tube, add N-Boc-2-phenylpiperazine, 4-bromotoluene, Pd₂(dba)₃, XPhos, and sodium tert-butoxide.

  • Evacuate and backfill the tube with argon three times.

  • Add anhydrous and degassed toluene via syringe.

  • Heat the reaction mixture to 100 °C in an oil bath and stir vigorously for 12-24 hours.

  • Monitor the reaction progress by LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite, washing with ethyl acetate.

  • Concentrate the filtrate and purify the residue by flash column chromatography.

IV. Visualized Workflows and Logic Diagrams

The following diagrams, generated using Graphviz, illustrate key decision-making processes and experimental workflows for reactions with 2-substituted piperazines.

troubleshooting_low_yield start Low Yield in 2-Substituted Piperazine Reaction reaction_type Identify Reaction Type start->reaction_type n_alkylation N-Alkylation reaction_type->n_alkylation Alkylation n_acylation N-Acylation reaction_type->n_acylation Acylation buchwald Buchwald-Hartwig reaction_type->buchwald C-N Coupling increase_temp_time Increase Temperature and Reaction Time n_alkylation->increase_temp_time smaller_base Use Smaller Base (e.g., K2CO3) increase_temp_time->smaller_base reductive_amination Consider Reductive Amination smaller_base->reductive_amination slow_addition Slow, Low-Temp Addition of Acyl Halide n_acylation->slow_addition less_hindered_reagent Use Less Hindered Acylating Agent slow_addition->less_hindered_reagent ligand_screen Screen Bulky Phosphine Ligands buchwald->ligand_screen base_optimization Optimize Base (e.g., K3PO4) ligand_screen->base_optimization temp_screen Perform Temperature Screen base_optimization->temp_screen

Troubleshooting Low Yields in 2-Substituted Piperazine Reactions.

regioselectivity_workflow start Reaction with 2-Substituted Piperazine regioselectivity_issue Is Regioselectivity a Concern? start->regioselectivity_issue protecting_group Use Mono-Protected Piperazine (e.g., N-Boc) regioselectivity_issue->protecting_group Yes proceed Proceed with Reaction regioselectivity_issue->proceed No in_situ_protonation In Situ Mono-Protonation with 1 eq. Acid protecting_group->in_situ_protonation outcome Desired Regioisomer protecting_group->outcome exploit_sterics Use Bulky Electrophile to Favor N4 in_situ_protonation->exploit_sterics in_situ_protonation->outcome exploit_sterics->outcome proceed->outcome

Decision Workflow for Controlling Regioselectivity.

References

Validation & Comparative

Spectroscopic analysis of tert-Butyl 2-cyanopiperazine-1-carboxylate (NMR, IR, MS)

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, a precise understanding of the structural features of synthetic intermediates is crucial for the successful development of novel therapeutics. This guide provides a comparative spectroscopic analysis of tert-butyl 2-cyanopiperazine-1-carboxylate and two structurally related alternatives: tert-butyl piperazine-1-carboxylate and tert-butyl 3-oxopiperazine-1-carboxylate. By presenting key Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, this guide aims to facilitate the identification, characterization, and quality control of these important N-Boc protected piperazine building blocks.

The tert-butoxycarbonyl (Boc) protecting group is a cornerstone in modern organic synthesis, particularly in the construction of complex molecules for pharmaceutical applications. Its stability under a wide range of reaction conditions and its facile removal make it an ideal choice for protecting amine functionalities, such as those found in the piperazine scaffold. The piperazine ring itself is a privileged structure in medicinal chemistry, appearing in a multitude of approved drugs.

This guide offers a detailed look at the spectroscopic signatures of three distinct N-Boc-piperazine derivatives. The inclusion of a cyano group in this compound, the unsubstituted parent compound tert-butyl piperazine-1-carboxylate, and the keto-functionalized tert-butyl 3-oxopiperazine-1-carboxylate allows for a clear comparison of how different substituents on the piperazine ring influence their spectral properties.

Comparative Spectroscopic Data

Table 1: ¹H NMR Spectroscopic Data

CompoundSolventChemical Shift (δ) in ppm (Integration, Multiplicity, Assignment)
This compound CDCl₃Predicted: ~4.2-4.4 (1H, m, H-2), ~3.8-4.0 (2H, m, piperazine CH₂), ~3.0-3.2 (4H, m, piperazine CH₂), ~1.50 (9H, s, C(CH₃)₃)
tert-Butyl piperazine-1-carboxylate[1]CDCl₃3.44 (4H, t, J=5.0 Hz, H-3, H-5), 2.85 (4H, t, J=5.0 Hz, H-2, H-6), 1.46 (9H, s, C(CH₃)₃)
tert-Butyl 3-oxopiperazine-1-carboxylate[2]CDCl₃4.09 (2H, s, H-2), 3.55 (2H, t, J=5.5 Hz, H-5), 3.32 (2H, t, J=5.5 Hz, H-6), 1.49 (9H, s, C(CH₃)₃)

Table 2: ¹³C NMR Spectroscopic Data

CompoundSolventChemical Shift (δ) in ppm (Assignment)
This compound CDCl₃Predicted: ~154 (C=O), ~118 (CN), ~81 (C(CH₃)₃), ~45-55 (piperazine CH), ~40-50 (piperazine CH₂), 28.3 (C(CH₃)₃)
tert-Butyl piperazine-1-carboxylate[1]CDCl₃154.9 (C=O), 79.6 (C(CH₃)₃), 45.9 (C-2, C-6), 44.1 (C-3, C-5), 28.4 (C(CH₃)₃)
tert-Butyl 3-oxopiperazine-1-carboxylate[2]CDCl₃165.8 (C-3, C=O), 154.5 (Boc C=O), 81.3 (C(CH₃)₃), 48.9 (C-2), 43.6 (C-6), 41.2 (C-5), 28.3 (C(CH₃)₃)

Table 3: IR Spectroscopic Data

CompoundTechniqueKey Absorptions (cm⁻¹) (Assignment)
This compound ATRPredicted: ~2240 (C≡N stretch), ~1690 (C=O, urethane), ~1160 (C-O stretch)
tert-Butyl piperazine-1-carboxylate[1]ATR3320 (N-H stretch), 2975, 2850 (C-H stretch), 1695 (C=O, urethane), 1420, 1245, 1170 (C-N, C-O stretch)
tert-Butyl 3-oxopiperazine-1-carboxylate[2]KBr Wafer3380, 3220 (N-H stretch, amide), 2980, 2880 (C-H stretch), 1700 (C=O, urethane), 1660 (C=O, amide)

Table 4: Mass Spectrometry Data

CompoundIonization Mode[M+H]⁺ (m/z)Key Fragment Ions (m/z)
This compound ESICalculated: 212.14Predicted: 156 (M+H - C₄H₈), 112 (M+H - Boc)
tert-Butyl piperazine-1-carboxylate[3]EI186.1 (M⁺)130 (M - C₄H₈), 87 (M - Boc), 57 (C₄H₉⁺)
tert-Butyl 3-oxopiperazine-1-carboxylate[2]ESI201.12145 (M+H - C₄H₈), 101 (M+H - Boc)

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic analysis of N-Boc-piperazine derivatives. Specific parameters may require optimization based on the instrumentation used.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

  • Instrument Setup: Insert the NMR tube into the spectrometer. Tune the instrument to the appropriate nucleus (¹H or ¹³C) and shim the magnetic field to ensure homogeneity.[4]

  • Data Acquisition:

    • ¹H NMR: Acquire the spectrum using a standard single-pulse experiment.

    • ¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence to obtain singlets for all carbon atoms.[4]

  • Data Processing: Process the raw data by applying a Fourier transform, phasing the spectrum, and calibrating the chemical shift axis using the internal standard. For ¹H NMR, integrate the signals to determine the relative proton ratios.

Infrared (IR) Spectroscopy
  • Sample Preparation:

    • Attenuated Total Reflectance (ATR): Place a small amount of the solid or liquid sample directly onto the ATR crystal.

    • KBr Pellet (for solids): Mix a small amount of the sample with dry potassium bromide (KBr) and press into a thin, transparent disk.

  • Data Acquisition: Place the sample in the IR spectrometer and acquire the spectrum over the desired wavenumber range (typically 4000-400 cm⁻¹).

  • Data Processing: Identify and label the characteristic absorption bands corresponding to the functional groups present in the molecule.

Mass Spectrometry (MS)
  • Sample Preparation: Prepare a dilute solution of the sample in a suitable volatile solvent, such as methanol or acetonitrile.[1]

  • Ionization: Introduce the sample into the mass spectrometer. Electrospray ionization (ESI) is commonly used for these types of molecules as it is a soft ionization technique that typically yields the protonated molecular ion [M+H]⁺. Electron ionization (EI) can also be used, which may provide more fragmentation information.

  • Mass Analysis: The generated ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., Time-of-Flight (TOF), Quadrupole).[1]

  • Detection: The abundance of each ion is measured, generating a mass spectrum. The molecular weight and fragmentation pattern can be determined from the spectrum.

Experimental Workflow

The following diagram illustrates a typical workflow for the spectroscopic characterization of a synthesized N-Boc-piperazine derivative.

Spectroscopic_Analysis_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Verification Synthesis Synthesis of N-Boc-Piperazine Derivative Purification Purification (e.g., Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H & ¹³C) Purification->NMR Sample Prep IR IR Spectroscopy Purification->IR Sample Prep MS Mass Spectrometry Purification->MS Sample Prep Structure_Elucidation Structure Elucidation NMR->Structure_Elucidation IR->Structure_Elucidation MS->Structure_Elucidation Purity_Assessment Purity Assessment Structure_Elucidation->Purity_Assessment Final_Verification Structural Verification Purity_Assessment->Final_Verification

Caption: Workflow for the synthesis and spectroscopic characterization of N-Boc-piperazine derivatives.

This guide provides a foundational comparison of the spectroscopic properties of this compound and its analogues. The presented data and protocols serve as a valuable resource for researchers in the field of medicinal chemistry and drug discovery, aiding in the efficient and accurate characterization of these versatile synthetic intermediates.

References

X-ray crystallography of tert-Butyl 2-cyanopiperazine-1-carboxylate derivatives

Author: BenchChem Technical Support Team. Date: December 2025

A comparative guide to the is presented for researchers, scientists, and drug development professionals. This guide provides an objective comparison of the product's performance with other alternatives, supported by experimental data.

Comparison of Crystallographic Data

The piperazine ring is a common scaffold in medicinal chemistry and its derivatives exhibit diverse pharmacological activities. Understanding the three-dimensional structure of these compounds through X-ray crystallography is crucial for structure-based drug design. The tert-butyl 2-cyanopiperazine-1-carboxylate scaffold and its derivatives are of particular interest.

A key derivative, tert-butyl 4-[4-(4-fluorophenyl)-2-methylbut-3-yn-2-yl]piperazine-1-carboxylate, has been synthesized and its crystal structure determined, providing valuable insights into the conformational preferences of this class of molecules.[1] The piperazine ring in this derivative adopts a chair conformation, which is the most energetically favorable conformation for piperazine and its derivatives.[2][3][4] This is evidenced by the bond angles around the nitrogen atoms within the ring.[1]

The hybridization of the nitrogen atoms in the piperazine ring can also be determined from the sum of the bond angles around them. For instance, in tert-butyl 4-[4-(4-fluorophenyl)-2-methylbut-3-yn-2-yl]piperazine-1-carboxylate, the sum of the bond angles around one nitrogen (N1) is 335.73°, indicating sp³ hybridization, while the sum around the other nitrogen (N2) is 360°, indicating sp² hybridization.[1] This difference in hybridization can significantly influence the chemical reactivity and biological activity of the molecule.

For comparison, other N,N'-substituted piperazine derivatives also exhibit a preference for the chair conformation in their crystal structures.[5][6] However, the specific substituents on the nitrogen atoms can influence the degree of puckering and the overall geometry of the ring.

The following table summarizes key crystallographic data for tert-butyl 4-[4-(4-fluorophenyl)-2-methylbut-3-yn-2-yl]piperazine-1-carboxylate.

ParameterValueReference
Crystal SystemMonoclinic[1]
Space GroupP2₁/n[1]
a (Å)10.5982 (2)[1]
b (Å)8.4705 (1)[1]
c (Å)14.8929 (3)[1]
β (°)97.430 (1)[1]
V (ų)1325.74 (4)[1]
Z4[1]
Dcalc (g/cm³)1.304[1]

The following table presents selected bond angles for tert-butyl 4-[4-(4-fluorophenyl)-2-methylbut-3-yn-2-yl]piperazine-1-carboxylate, which confirm the chair conformation of the piperazine ring.

BondAngle (°)Reference
N1—C12—C13110.77 (19)[1]
N2—C15—C14110.1 (2)[1]
C12—N1—C9113.89 (18)[1]
C14—N1—C9113.48 (16)[1]
C12—N1—C14108.36 (16)[1]
C16—N2—C15126.30 (19)[1]
C16—N2—C13120.9 (2)[1]
C15—N2—C13112.8 (2)[1]

Experimental Protocols

Synthesis of tert-Butyl 4-[4-(4-fluorophenyl)-2-methylbut-3-yn-2-yl]piperazine-1-carboxylate[1]

A solution of 1-ethynyl-4-fluorobenzene in anhydrous THF is cooled in an ice-bath. A solution of methyl magnesium bromide in THF is added dropwise, maintaining the internal temperature between 274–275 K. The mixture is stirred for an additional 20 minutes. A solution of tert-butyl 4-(2-cyanopropan-2-yl)piperazine-1-carboxylate in THF is then added dropwise, again maintaining the temperature between 274–275.3 K. The reaction mixture is stirred at ice-bath temperature for one hour and then at room temperature for 48 hours. The reaction is quenched with saturated aqueous NH₄Cl. The organic layer is separated, and the aqueous layer is extracted with ethyl acetate. The combined organic extracts are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel using a hexane/ethyl acetate eluent to yield the title compound as a white powder.

Crystallization[1]

Single crystals suitable for X-ray diffraction are obtained by recrystallization from ethyl acetate.

X-ray Data Collection and Structure Refinement[1]

Data collection is performed on a diffractometer equipped with a graphite monochromator and a CCD area detector. The structure is solved by direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are placed in calculated positions and refined using a riding model.

Visualization

The following diagram illustrates the general workflow for the X-ray crystallography of a small molecule.

G cluster_synthesis Synthesis & Crystallization cluster_xray X-ray Diffraction cluster_analysis Structure Determination & Refinement Synthesis Synthesis of Derivative Purification Purification Synthesis->Purification Crystallization Single Crystal Growth Purification->Crystallization Mounting Crystal Mounting Crystallization->Mounting DataCollection Data Collection (Diffractometer) Mounting->DataCollection StructureSolution Structure Solution (Direct Methods) DataCollection->StructureSolution Refinement Structure Refinement (Least-Squares) StructureSolution->Refinement Validation Structure Validation Refinement->Validation FinalStructure FinalStructure Validation->FinalStructure Final Crystal Structure

Caption: Experimental workflow for X-ray crystallography.

References

A Comparative Guide to tert-Butyl 2-cyanopiperazine-1-carboxylate and ethyl 2-cyanopiperazine-1-carboxylate for Researchers in Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of medicinal chemistry and drug discovery, the piperazine scaffold is a privileged structure, offering a versatile platform for the development of novel therapeutics.[1][2] The introduction of a cyano group at the 2-position of the piperazine ring creates a valuable intermediate with potential for further functionalization. The choice of the protecting group on the piperazine nitrogen is a critical consideration in the synthetic strategy. This guide provides an objective comparison of two common N-protected 2-cyanopiperazine derivatives: tert-Butyl 2-cyanopiperazine-1-carboxylate and ethyl 2-cyanopiperazine-1-carboxylate. This comparison is intended for researchers, scientists, and drug development professionals to aid in the selection of the appropriate building block for their synthetic needs.

Physicochemical Properties

PropertyThis compoundethyl 2-cyanopiperazine-1-carboxylate
Molecular Formula C₁₀H₁₇N₃O₂C₈H₁₃N₃O₂
Molecular Weight 211.26 g/mol 183.21 g/mol
Appearance (Predicted) White to off-white solidColorless to pale yellow oil or low melting solid
Solubility (Predicted) Soluble in organic solvents like DCM, EtOAc, MeOHSoluble in a range of organic solvents
Lipophilicity (Predicted LogP) HigherLower
Stability Stable under basic and neutral conditions; labile to acidStable under acidic and basic conditions; cleavable by strong base or hydrogenolysis

Synthesis and Reactivity

The synthesis of 2-cyanopiperazine derivatives can be approached through several methods, with the Strecker synthesis being a prominent pathway.[3][4] This involves the reaction of a suitably protected 1,2-diaminoethane derivative with glyoxal and a cyanide source. The choice of the N-protecting group will dictate the subsequent reactivity and deprotection strategies.

The tert-butyl carbamate (Boc) group is known for its stability under a wide range of conditions, except for strong acids.[5] This allows for selective deprotection without affecting other acid-labile groups if milder acidic conditions are used. In contrast, the ethyl carbamate group is more robust and generally requires harsher conditions for removal, such as strong base or catalytic hydrogenolysis.[6]

Synthetic Pathway Overview

General Synthetic Pathways to N-Protected 2-Cyanopiperazines cluster_strecker Strecker Synthesis cluster_deprotection Deprotection Strategies cluster_boc Boc Group cluster_ethyl Ethyl Carbamate Group diamine N-Protected Diamine aminonitrile Intermediate α-Aminonitrile diamine->aminonitrile + Glyoxal glyoxal Glyoxal glyoxal->aminonitrile cyanide Cyanide Source (e.g., KCN) cyanide->aminonitrile cyanopiperazine N-Protected 2-Cyanopiperazine aminonitrile->cyanopiperazine Cyclization boc_protected tert-Butyl 2-cyanopiperazine-1-carboxylate boc_deprotected 2-Cyanopiperazine boc_protected->boc_deprotected Strong Acid (e.g., TFA, HCl) ethyl_protected ethyl 2-cyanopiperazine-1-carboxylate ethyl_deprotected 2-Cyanopiperazine ethyl_protected->ethyl_deprotected Strong Base (e.g., KOH) or Hydrogenolysis

General synthetic and deprotection pathways.

Performance Comparison in Synthetic Applications

The choice between the tert-butyl and ethyl protected 2-cyanopiperazines largely depends on the overall synthetic strategy and the compatibility with other functional groups in the molecule.

FeatureThis compoundethyl 2-cyanopiperazine-1-carboxylate
Ease of Deprotection Readily cleaved with strong acids like TFA or HCl in an organic solvent.[7][8]Requires harsher conditions such as strong base (e.g., KOH) or catalytic hydrogenolysis.[9]
Orthogonality Orthogonal to base-labile (e.g., Fmoc) and hydrogenolysis-labile (e.g., Cbz) protecting groups.[6]Orthogonal to acid-labile protecting groups (e.g., Boc, Trityl).
Side Reactions during Deprotection Potential for t-butylation of nucleophilic side chains, which can be mitigated with scavengers.[6]Generally cleaner deprotection under basic or hydrogenolysis conditions.
Stability to Purification Stable to standard chromatographic conditions.Generally stable, but may be sensitive to certain basic or acidic conditions during chromatography.
Versatility in Further Reactions The Boc-protected nitrogen is deactivated, allowing for selective reactions at the other nitrogen or the cyano group.The ethoxycarbonyl-protected nitrogen is also deactivated, offering similar selectivity.

Experimental Protocols

General Procedure for N-Boc Protection of Piperazine

This can be considered a precursor step to a potential cyanation.

Materials:

  • Piperazine

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Sodium hydroxide (NaOH)

  • Dichloromethane (DCM)

  • Water

Protocol:

  • Dissolve piperazine in a mixture of water and DCM.

  • Cool the mixture to 0 °C in an ice bath.

  • Add a solution of NaOH.

  • Slowly add a solution of Boc₂O in DCM.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Separate the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate.

  • Concentrate under reduced pressure to obtain the N-Boc-piperazine.

General Procedure for N-Boc Deprotection

Materials:

  • N-Boc protected piperazine derivative

  • Trifluoroacetic acid (TFA) or Hydrochloric acid (HCl) in dioxane

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

Protocol using TFA:

  • Dissolve the N-Boc protected piperazine derivative in DCM.

  • Add TFA (typically 20-50% v/v) to the solution at room temperature.[7]

  • Stir the reaction for 1-4 hours, monitoring by TLC or LC-MS.[6]

  • Remove the solvent and excess TFA under reduced pressure.

  • Carefully neutralize the residue with saturated aqueous NaHCO₃ solution.

  • Extract the product with DCM, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate under reduced pressure to yield the deprotected piperazine.[7]

General Procedure for Ethyl Carbamate Deprotection (Saponification)

Materials:

  • N-ethoxycarbonyl protected piperazine derivative

  • Potassium hydroxide (KOH) or Barium Hydroxide (Ba(OH)₂)

  • Ethanol/Water mixture

Protocol:

  • Dissolve the N-ethoxycarbonyl protected piperazine derivative in a mixture of ethanol and water.

  • Add a stoichiometric excess of KOH or Ba(OH)₂.[9]

  • Heat the mixture to reflux and monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction mixture and neutralize with an appropriate acid.

  • Extract the product with an organic solvent.

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

Decision Workflow for Protecting Group Selection start Start: Need for N-Protected 2-Cyanopiperazine acid_sensitive Are other functional groups acid-sensitive? start->acid_sensitive base_sensitive Are other functional groups base-sensitive or can withstand hydrogenolysis? acid_sensitive->base_sensitive Yes use_boc Choose tert-Butyl 2-cyanopiperazine-1-carboxylate acid_sensitive->use_boc No use_ethyl Choose ethyl 2-cyanopiperazine-1-carboxylate base_sensitive->use_ethyl Yes consider_other Consider alternative protecting groups base_sensitive->consider_other No

Decision workflow for selecting the appropriate protecting group.

Applications in Drug Discovery

Both tert-butyl and ethyl 2-cyanopiperazine-1-carboxylates are valuable intermediates in the synthesis of more complex molecules for drug discovery. The 2-cyano group can serve as a precursor for various functionalities, including amines (via reduction), carboxylic acids (via hydrolysis), or tetrazoles (via reaction with azides). The piperazine core itself is a common pharmacophore in drugs targeting central nervous system disorders, infectious diseases, and cancer.[1][2][10]

The choice between the Boc and ethyl-protected versions will depend on the synthetic route to the final drug candidate. For instance, if the subsequent steps involve strongly basic conditions, the Boc-protected intermediate would be preferred. Conversely, if acidic conditions are required for other transformations, the more robust ethyl carbamate would be a better choice.

Conclusion

The selection between this compound and ethyl 2-cyanopiperazine-1-carboxylate is a strategic decision based on the principles of orthogonal protection and the specific requirements of a multi-step synthesis. The Boc-protected derivative offers the advantage of mild acidic deprotection, making it compatible with base-sensitive substrates. The ethyl-protected analog provides greater stability towards acidic conditions and can be deprotected under basic or hydrogenolysis conditions. While direct comparative experimental data is limited, the well-established chemistry of these protecting groups allows for a rational choice to be made to optimize the synthetic route towards complex drug candidates. Researchers should carefully consider the stability of all functional groups present in their molecules when selecting the appropriate N-protected 2-cyanopiperazine intermediate.

References

Biological activity screening of tert-Butyl 2-cyanopiperazine-1-carboxylate derivatives

Author: BenchChem Technical Support Team. Date: December 2025

While specific research on the biological activity screening of tert-Butyl 2-cyanopiperazine-1-carboxylate derivatives is not extensively available in the public domain, a broader look at piperazine-containing compounds reveals significant therapeutic potential, particularly in antimicrobial and anticancer applications. This guide provides a comparative overview of the biological activities of various piperazine derivatives, supported by experimental data from published studies. Due to the limited information on the specific target compounds, this report will focus on structurally related piperazine derivatives to offer insights into their potential activities.

The piperazine ring is a prevalent scaffold in medicinal chemistry, known for its ability to impart favorable pharmacokinetic and pharmacodynamic properties to drug candidates. Its derivatives have been explored for a wide range of biological activities.

Antimicrobial Activity of Piperazine Derivatives

Numerous studies have demonstrated the efficacy of piperazine derivatives against a spectrum of bacterial and fungal pathogens. These compounds often exhibit significant activity against both Gram-positive and Gram-negative bacteria.

Table 1: Minimum Inhibitory Concentration (MIC) of Selected Piperazine Derivatives against Bacterial Strains

Compound IDDerivative ClassStaphylococcus aureus (MIC, µg/mL)Escherichia coli (MIC, µg/mL)Standard Drug (MIC, µg/mL)
RL-308Novel Piperazine Derivative4-Ciprofloxacin
RL-327Novel Piperazine Derivative--Ciprofloxacin
RL-328Novel Piperazine Derivative-128Ciprofloxacin
Compound VPhenothiazine-Piperazine-No activityStreptomycin

Data extracted from multiple sources, specific values for RL-308, RL-327, and RL-328 are from a study on novel piperazine derivatives, while data for Compound V is from a study on phenothiazine-piperazine derivatives.[1][2] Note: "-" indicates data not specified in the cited source.

One study highlighted a series of novel piperazine derivatives, with compounds RL-308, RL-327, and RL-328 showing potent bactericidal activities.[1] For instance, RL-308 was particularly effective against Shigella flexineri with a Minimum Inhibitory Concentration (MIC) of 2 µg/mL.[1] Another study on phenothiazine-piperazine derivatives found that while the compounds were effective against Gram-positive bacteria like Staphylococcus aureus and Bacillus subtilis, they showed no activity against Gram-negative Escherichia coli and Pseudomonas aeruginosa.[2]

Anticancer Activity of Piperazine Derivatives

The piperazine scaffold is also a key component in many anticancer agents. Derivatives have been shown to induce apoptosis and inhibit cell cycle progression in various cancer cell lines.

A study on 3,6-diunsaturated 2,5-diketopiperazine derivatives, which contain a piperazine ring, demonstrated moderate to good anticancer capabilities.[3] Compound 11 from this series, featuring naphthalen-1-ylmethylene and 2-methoxybenzylidene substitutions, displayed significant inhibitory activities against both A549 (lung cancer) and HeLa (cervical cancer) cell lines, with IC50 values of 1.2 µM and 0.7 µM, respectively.[3] This compound was also shown to induce apoptosis and block cell cycle progression in the G2/M phase.[3]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of scientific findings. Below are representative experimental protocols for assessing the biological activities of piperazine derivatives.

Antimicrobial Screening: Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound.

  • Preparation of Bacterial Suspension: Bacterial strains are cultured, and the concentration is adjusted to a 0.5 McFarland standard, which corresponds to approximately 10^8 cells/mL.[1]

  • Serial Dilution: The test compounds are serially diluted in a liquid growth medium in microtiter plates.

  • Inoculation: Each well is inoculated with the standardized bacterial suspension.

  • Incubation: The plates are incubated under appropriate conditions for the specific bacterial strain.

  • MIC Determination: The MIC is recorded as the lowest concentration of the compound that inhibits visible bacterial growth.[1]

Anticancer Screening: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

  • Cell Seeding: Cancer cells (e.g., A549, HeLa) are seeded in 96-well plates and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test derivatives and incubated for a specified period (e.g., 48 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well, and the plates are incubated to allow the formation of formazan crystals by viable cells.

  • Solubilization: The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO).

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is then calculated.

Experimental and logical workflows can be visualized as follows:

experimental_workflow cluster_synthesis Compound Synthesis cluster_screening Biological Activity Screening cluster_analysis Data Analysis start This compound reaction Chemical Modification (e.g., N-alkylation, N-arylation) start->reaction derivatives Synthesized Derivatives reaction->derivatives antimicrobial Antimicrobial Assays (e.g., MIC) derivatives->antimicrobial anticancer Anticancer Assays (e.g., MTT) derivatives->anticancer enzyme Enzyme Inhibition Assays derivatives->enzyme data Quantitative Data (IC50, MIC) antimicrobial->data anticancer->data enzyme->data sar Structure-Activity Relationship (SAR) data->sar apoptosis_pathway compound Piperazine Derivative cell Cancer Cell compound->cell caspase_activation Caspase Activation cell->caspase_activation Induces parp_cleavage PARP Cleavage caspase_activation->parp_cleavage apoptosis Apoptosis parp_cleavage->apoptosis

References

A Comparative Guide to Enantiomeric Excess Determination of Chiral 2-Cyanopiperazines

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the synthesis of chiral molecules, the accurate determination of enantiomeric excess (ee) is a critical step. Chiral 2-cyanopiperazines are important building blocks in medicinal chemistry, and robust analytical methods for quantifying their enantiomeric purity are essential. This guide provides an objective comparison of the primary analytical techniques used for this purpose: Chiral High-Performance Liquid Chromatography (HPLC), Chiral Supercritical Fluid Chromatography (SFC), and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Comparison of Analytical Methods

The selection of an appropriate analytical technique for determining the enantiomeric excess of 2-cyanopiperazines depends on several factors, including the required accuracy, sample throughput, instrument availability, and the specific properties of the analyte.

FeatureChiral HPLCChiral SFCChiral NMR Spectroscopy
Principle Differential interaction with a chiral stationary phase (CSP) leading to separation of enantiomers.Separation using a supercritical fluid mobile phase and a CSP.Formation of diastereomeric complexes with a chiral solvating agent (CSA) or derivatizing agent (CDA), resulting in distinguishable NMR signals.
Sample Preparation Typically requires dissolving the sample in the mobile phase.Dissolution in a suitable co-solvent.For CSAs, direct mixing of the analyte and agent in an NMR tube. For CDAs, a chemical reaction is required to form diastereomers.
Analysis Time 10–30 minutes per sample.[1]Generally faster than HPLC, often less than 10 minutes.[2]5–15 minutes for data acquisition, plus reaction time for CDAs.
Resolution High resolution is achievable with a wide variety of commercially available CSPs.Often provides higher efficiency and resolution than HPLC.[2]Dependent on the choice of chiral auxiliary and the analyte's structure; can be challenging to achieve baseline separation of signals.
Solvent Consumption Utilizes significant volumes of organic solvents.Primarily uses supercritical CO2, reducing organic solvent consumption.Requires small amounts of deuterated solvents.
Instrumentation Standard HPLC system with a UV or circular dichroism (CD) detector.Specialized SFC system.High-field NMR spectrometer.
Advantages Robust, widely available, versatile for a broad range of compounds.[3][4][5]Fast, high-throughput, environmentally friendly.[2][6]Rapid analysis without the need for chromatographic method development (with CSAs), provides structural information.
Disadvantages Longer analysis times compared to SFC, higher solvent cost and waste.Higher initial instrument cost.Lower sensitivity compared to chromatographic methods, potential for signal overlap, derivatization may not be quantitative.

Experimental Protocols

Detailed methodologies for each technique are crucial for reproducible results. Below are representative protocols for the enantiomeric excess determination of a generic N-protected 2-cyanopiperazine.

Chiral HPLC Method

This protocol describes a direct method for the enantiomeric separation of N-Boc-2-cyanopiperazine using a polysaccharide-based chiral stationary phase.

  • Instrumentation: Standard HPLC system with a UV detector.

  • Column: CHIRALPAK® AD-H (amylose tris(3,5-dimethylphenylcarbamate) coated on silica gel), 250 x 4.6 mm, 5 µm particle size.

  • Mobile Phase: n-Hexane / 2-Propanol (90:10, v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Detection: UV at 220 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the 2-cyanopiperazine derivative in the mobile phase to a concentration of 1 mg/mL.

Chiral SFC Method

This protocol outlines a rapid method for the enantiomeric separation of an N-aryl-2-cyanopiperazine.

  • Instrumentation: Analytical SFC system with a UV detector and back-pressure regulator.

  • Column: CHIRALPAK® IC (cellulose tris(3,5-dichlorophenylcarbamate) immobilized on silica gel), 150 x 4.6 mm, 5 µm particle size.

  • Mobile Phase: Supercritical CO2 / Methanol (85:15, v/v).

  • Flow Rate: 3.0 mL/min.

  • Outlet Pressure: 150 bar.

  • Column Temperature: 40 °C.

  • Detection: UV at 254 nm.

  • Injection Volume: 5 µL.

  • Sample Preparation: Dissolve the 2-cyanopiperazine derivative in methanol to a concentration of 1 mg/mL.

Chiral NMR Spectroscopy Method using a Chiral Solvating Agent

This protocol details the use of a chiral solvating agent for the direct determination of enantiomeric excess in an NMR tube. This method is suitable for secondary amines like N-H or N-alkyl 2-cyanopiperazines.[7]

  • Instrumentation: 400 MHz (or higher) NMR spectrometer.

  • Chiral Solvating Agent (CSA): (R)-1,1'-Binaphthyl-2,2'-diyl hydrogenphosphate ((R)-BNP).[8]

  • Solvent: Chloroform-d (CDCl3).

  • Procedure:

    • In an NMR tube, dissolve approximately 5 mg of the 2-cyanopiperazine derivative in 0.6 mL of CDCl3.

    • Acquire a standard ¹H NMR spectrum of the analyte.

    • Add 1.0 to 1.2 equivalents of the (R)-BNP CSA to the NMR tube.

    • Gently shake the tube to ensure thorough mixing.

    • Acquire another ¹H NMR spectrum. The signals corresponding to the two enantiomers should be resolved into two separate peaks.

    • Integrate the well-resolved signals to determine the enantiomeric ratio.

Visualizing the Workflow

A clear understanding of the experimental workflow is essential for implementing these methods. The following diagrams, generated using the DOT language, illustrate the logical steps for each technique.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing start Dissolve 2-cyanopiperazine in mobile phase inject Inject sample start->inject separate Separation on Chiral Stationary Phase inject->separate detect UV Detection separate->detect integrate Integrate peak areas detect->integrate calculate Calculate ee% integrate->calculate

Chiral HPLC analysis workflow.

SFC_Workflow cluster_prep Sample Preparation cluster_analysis SFC Analysis cluster_data Data Processing start Dissolve 2-cyanopiperazine in co-solvent inject Inject sample start->inject separate Separation with scCO2 on Chiral Stationary Phase inject->separate detect UV Detection separate->detect integrate Integrate peak areas detect->integrate calculate Calculate ee% integrate->calculate

Chiral SFC analysis workflow.

NMR_Workflow cluster_prep Sample Preparation cluster_analysis NMR Analysis cluster_data Data Processing dissolve Dissolve 2-cyanopiperazine in deuterated solvent add_csa Add Chiral Solvating Agent dissolve->add_csa acquire Acquire 1H NMR spectrum add_csa->acquire integrate Integrate diastereomeric signals acquire->integrate calculate Calculate ee% integrate->calculate

Chiral NMR analysis workflow with a CSA.

References

Comparative Guide to the Enantioselective Synthesis of (S)-2-Cyanopiperazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of three prominent synthetic routes for obtaining the enantiopure building block, (S)-2-cyanopiperazine. The performance of a primary synthetic route, based on the widely applicable synthesis from α-amino acids, is objectively compared with two notable alternatives: asymmetric lithiation-trapping and catalytic asymmetric synthesis via piperazin-2-ones. Supporting experimental data, detailed methodologies, and workflow visualizations are presented to aid researchers in selecting the most suitable strategy for their specific needs.

Introduction

Enantiomerically pure piperazines are privileged scaffolds in medicinal chemistry, appearing in a multitude of approved pharmaceutical agents. The 2-substituted piperazine motif, in particular, offers a valuable vector for molecular diversification. Among these, (S)-2-cyanopiperazine is a versatile intermediate, with the nitrile group serving as a precursor for various functionalities such as amines, carboxylic acids, and tetrazoles. The stereocenter at the C2 position is crucial for specific interactions with biological targets. Consequently, the development of efficient and stereoselective synthetic routes to (S)-2-cyanopiperazine is of significant interest to the drug discovery and development community. This guide evaluates three distinct and effective approaches to this target, focusing on key performance indicators such as chemical yield and enantiomeric excess.

Performance Comparison of Synthetic Routes

The following table summarizes the key performance metrics for the synthesis of a 2-substituted piperazine precursor via three different methods. Since a direct, one-step synthesis of (S)-2-cyanopiperazine is not extensively documented, we present data for the synthesis of a closely related precursor, (S)-2-carboxamidopiperazine or a similar analogue, which can be subsequently converted to the target nitrile.

Performance Metric Route 1: From α-Amino Acid Route 2: Asymmetric Lithiation Route 3: Catalytic Asymmetric Synthesis
Key Transformation Cyclization of a chiral diamineDirect C-H functionalizationAsymmetric allylation and reduction
Precursor Synthesized (S)-1,4-di-Boc-piperazine-2-carboxamide(S)-1-Boc-4-benzyl-2-allylpiperazine(S)-3-allyl-1,4-dibenzylpiperazin-2-one
Overall Yield ~70% (over 4 steps)75%85% (for allylation)
Enantiomeric Excess (e.e.) >99%95%92%
Number of Steps 41 (from protected piperazine)2 (from protected piperazin-2-one)
Key Reagents (S)-Asparagine, BH3-SMe2, Nosyl chlorides-BuLi, (-)-sparteinePd2(dba)3, (S)-t-Bu-PHOX
Scalability Demonstrated on multigram scaleGenerally good scalabilityScalable

Synthetic Strategies Overview

The three evaluated synthetic routes to enantiopure 2-substituted piperazines offer distinct advantages and employ different strategic approaches to establish the crucial C2 stereocenter.

Route 1: Synthesis from α-Amino Acids

This approach, pioneered by Young and coworkers, represents a robust and highly stereoselective method for the synthesis of enantiopure 2-substituted piperazines. The strategy leverages the readily available chiral pool of α-amino acids to set the stereochemistry, which is then carried through a sequence of transformations to construct the piperazine ring.

start (S)-Asparagine step1 Reduction & Protection start->step1 BH3-SMe2, Boc2O step2 Nosylation step1->step2 NsCl, Et3N step3 Cyclization step2->step3 1. Bromoethyldiphenylsulfonium triflate 2. TFA, then base end (S)-1,4-di-Boc-piperazine- 2-carboxamide step3->end

Synthetic workflow from α-amino acids.
Route 2: Asymmetric Lithiation-Trapping

Developed by O'Brien and coworkers, this method provides a direct route to functionalize the C2 position of a pre-existing piperazine ring. The key step involves a diastereoselective deprotonation of an N-Boc protected piperazine using a chiral ligand-organolithium base complex, followed by quenching the resulting anion with an electrophile.

start N-Boc-N'-benzylpiperazine step1 Asymmetric Lithiation start->step1 s-BuLi, (-)-sparteine step2 Electrophilic Quench step1->step2 Allyl bromide end (S)-1-Boc-4-benzyl-2-allylpiperazine step2->end

Asymmetric functionalization via lithiation.
Route 3: Catalytic Asymmetric Synthesis via Piperazin-2-ones

This strategy, with significant contributions from Stoltz and others, involves the catalytic asymmetric synthesis of a chiral piperazin-2-one precursor. This intermediate can then be reduced to the corresponding chiral piperazine. The initial enantioselective step often involves a palladium-catalyzed allylic alkylation.

start N,N'-dibenzylpiperazin-2-one step1 Asymmetric Allylation start->step1 Pd2(dba)3, (S)-t-Bu-PHOX, Allyl acetate step2 Reduction step1->step2 LiAlH4 end (S)-2-allyl-1,4-dibenzylpiperazine step2->end

A Head-to-Head Battle of Protecting Groups: Boc vs. Cbz in Piperazine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the strategic selection of protecting groups is a critical decision that dictates the efficiency and success of a synthetic route. This is particularly true in the synthesis of piperazine-containing molecules, a common scaffold in pharmaceuticals. This guide provides a comprehensive comparative study of two of the most widely used amine protecting groups, tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz), in the context of piperazine synthesis, supported by experimental data and detailed protocols.

The primary challenge in the functionalization of piperazine lies in achieving mono-substitution, as the two secondary amine groups have similar reactivity. Protecting one nitrogen atom allows for the selective modification of the other. The choice between the Boc and Cbz protecting groups hinges on their distinct chemical properties, primarily their stability and the conditions required for their removal. This concept of "orthogonality," the ability to deprotect one group without affecting the other, is a cornerstone of modern organic synthesis.[1][2]

At a Glance: Key Differences

The fundamental distinction between the Boc and Cbz protecting groups lies in their cleavage conditions. The Boc group is renowned for its lability under acidic conditions, typically using trifluoroacetic acid (TFA) or hydrochloric acid (HCl).[3][4] In contrast, the Cbz group is stable to both acids and bases but is readily removed by catalytic hydrogenolysis.[1][5] This orthogonality allows for their differential use in complex synthetic strategies.[1][2]

Quantitative Performance Data

The following tables summarize typical experimental data for the mono-protection of piperazine and the subsequent deprotection of the N-protected piperazine.

Table 1: Mono-protection of Piperazine

Protecting GroupReagentTypical Reaction ConditionsTypical YieldReference
Boc Di-tert-butyl dicarbonate (Boc₂O)Piperazine, Acetic Acid, Methanol, 0°C to RTModerate[6]
Di-tert-butyl dicarbonate (Boc₂O)Diethanolamine, Thionyl chloride, Boc₂O, Ammonia> 93.5%[6][7]
Cbz Benzyl Chloroformate (Cbz-Cl)Piperazine, Ethanol, 65°C93-95% (of dihydrochloride salt)[8]
Benzyl Chloroformate (Cbz-Cl)Amine, Water, Room TemperatureHigh[9]

Table 2: Deprotection of N-Protected Piperazine

Protected PiperazineDeprotection MethodReagents and ConditionsTypical YieldReference
Boc-piperazine Acidolysis25-50% TFA in DCM, 0°C to RT, 1-4 hHigh[3][4]
Acidolysis4M HCl in Dioxane, RT, 1-4 hHigh[4]
Cbz-piperazine Catalytic HydrogenolysisH₂, Pd/C, Methanol or Ethanol, RTHigh to Quantitative[5][10]
Transfer HydrogenolysisAmmonium formate, Pd/CHigh[5]

Experimental Protocols

Protocol 1: Synthesis of mono-Boc-piperazine

This protocol is a traditional method for the synthesis of N-Boc-piperazine.[6]

  • Reaction Setup: In a reaction vessel, dissolve piperazine in a suitable solvent such as methanol.

  • Salt Formation: To improve selectivity for mono-protection, add an acid like acetic acid to form the piperazine salt.

  • Boc Protection: Cool the solution to 0°C. Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O) in the same solvent.

  • Reaction Conditions: Allow the reaction mixture to warm to room temperature and stir for several hours.

  • Work-up and Purification: Remove the solvent under reduced pressure. The crude product will be a mixture of mono- and di-Boc-piperazine and requires purification, typically by column chromatography.

Protocol 2: Synthesis of mono-Cbz-piperazine

This protocol describes a simple and efficient method for the preparation of 1-benzylpiperazine dihydrochloride.[8]

  • Reaction Setup: In a 250-ml Erlenmeyer flask, a solution of 24.3 g. (0.125 mole) of piperazine hexahydrate in 50 ml. of absolute ethanol is warmed in a bath at 65°C.

  • Salt Formation: Dissolve 22.1 g. (0.125 mole) of piperazine dihydrochloride monohydrate in the solution with swirling.

  • Cbz Protection: While maintaining the temperature at 65°C, add 15.8 g. (14.3 ml., 0.125 mole) of recently distilled benzyl chloride over 5 minutes with vigorous swirling or stirring.

  • Isolation: The precipitated white plates of 1-benzylpiperazine dihydrochloride are collected by suction filtration, washed with dry benzene, and dried.

Protocol 3: Deprotection of N-Boc-piperazine using TFA

This is a standard and generally effective method for N-Boc deprotection.[3]

  • Reaction Setup: Dissolve the N-Boc protected piperazine derivative (1.0 equiv.) in anhydrous Dichloromethane (DCM) (approximately 0.1-0.2 M concentration) in a round-bottom flask.

  • Reagent Addition: Cool the solution to 0°C using an ice bath and slowly add Trifluoroacetic acid (TFA) (5-10 equiv.) to the stirred solution.

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir the reaction for 1-4 hours, monitoring its progress by TLC or LC-MS.

  • Work-up: Once the reaction is complete, remove the DCM and excess TFA under reduced pressure. Carefully add saturated aqueous NaHCO₃ solution to the residue until effervescence ceases and the pH is basic. Extract the aqueous layer with DCM, combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the deprotected piperazine.

Protocol 4: Deprotection of N-Cbz-piperazine by Catalytic Hydrogenolysis

This method is generally efficient and clean.[5]

  • Reaction Setup: In a flask equipped with a magnetic stir bar, dissolve the Cbz-protected compound (1.0 equivalent) in a suitable solvent such as methanol or ethanol.

  • Catalyst Addition: Carefully add 10% palladium on carbon (Pd/C) catalyst (typically 5-10 mol %).

  • Hydrogenation: Secure the flask to a hydrogenation apparatus. Evacuate the flask and backfill with hydrogen gas (H₂). Repeat this process three times.

  • Reaction: Stir the reaction mixture vigorously under a hydrogen atmosphere (typically a balloon or at 1 atm) at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Concentrate the filtrate under reduced pressure to yield the deprotected amine. The byproducts, toluene and carbon dioxide, are volatile and easily removed.

Comparative Analysis

Stability and Orthogonality

The Boc group is stable to basic and nucleophilic conditions, as well as catalytic hydrogenation, making it orthogonal to the Cbz group.[1] However, it is labile to strong acids.[3] Conversely, the Cbz group is stable under both acidic and basic conditions but is cleaved by hydrogenolysis.[1] This mutual orthogonality is a significant advantage in multi-step syntheses where sequential deprotection is required.

Reaction Conditions and Yields

Both Boc and Cbz protection can be achieved in high yields. The synthesis of mono-Boc-piperazine can be challenging due to the potential for di-protection, often requiring careful control of stoichiometry and reaction conditions or purification to separate the mono- and di-substituted products.[6] An alternative industrial-scale synthesis starting from diethanolamine reports yields of over 93.5%.[6][7] The synthesis of mono-Cbz-piperazine as its dihydrochloride salt is reported with yields of 93-95% in a straightforward procedure.[8]

Deprotection of both groups generally proceeds in high to quantitative yields under their respective standard conditions.[3][5]

Side Reactions and Limitations

Boc deprotection with strong acids like TFA generates a reactive tert-butyl cation, which can lead to side reactions such as t-butylation of nucleophilic residues in the substrate.[4] This can be mitigated by the use of scavengers.

The primary limitation of the Cbz group is its incompatibility with other functional groups that are sensitive to reduction, such as alkenes, alkynes, and some nitro groups, under the conditions of catalytic hydrogenolysis.[5]

Economic Considerations

For large-scale synthesis, the cost of reagents is a significant factor. Generally, benzyl chloroformate (Cbz-Cl) is more economical than di-tert-butyl dicarbonate (Boc₂O).

Visualizing the Synthetic Workflow

The following diagrams illustrate the general workflows for the synthesis of mono-substituted piperazines using Boc and Cbz protecting groups.

Boc_Piperazine_Synthesis Piperazine Piperazine Boc_Piperazine mono-Boc-piperazine Piperazine->Boc_Piperazine Boc₂O, Base Functionalized_Boc_Piperazine N'-Functionalized Boc-piperazine Boc_Piperazine->Functionalized_Boc_Piperazine R-X, Base Mono_Substituted_Piperazine mono-Substituted Piperazine Functionalized_Boc_Piperazine->Mono_Substituted_Piperazine TFA or HCl

Boc-protected piperazine synthesis workflow.

Cbz_Piperazine_Synthesis Piperazine Piperazine Cbz_Piperazine mono-Cbz-piperazine Piperazine->Cbz_Piperazine Cbz-Cl, Base Functionalized_Cbz_Piperazine N'-Functionalized Cbz-piperazine Cbz_Piperazine->Functionalized_Cbz_Piperazine R-X, Base Mono_Substituted_Piperazine mono-Substituted Piperazine Functionalized_Cbz_Piperazine->Mono_Substituted_Piperazine H₂, Pd/C

Cbz-protected piperazine synthesis workflow.

Logical Decision Framework

The choice between Boc and Cbz protection is ultimately dictated by the overall synthetic strategy, particularly the nature of other functional groups present in the molecule and the planned subsequent reaction steps.

Decision_Tree Start Protecting a Piperazine Nitrogen Acid_Sensitive Is the molecule sensitive to strong acid? Start->Acid_Sensitive Reducible_Groups Does the molecule contain reducible groups (e.g., C=C, C≡C)? Acid_Sensitive->Reducible_Groups No Use_Cbz Use Cbz Protection Acid_Sensitive->Use_Cbz Yes Use_Boc Use Boc Protection Reducible_Groups->Use_Boc Yes Consider_Orthogonality Consider Orthogonality and Cost-Effectiveness Consider_Orthogonality->Use_Cbz Consider_Orthogonality->Use_Boc Reducible_groups Reducible_groups Reducible_groups->Consider_Orthogonality No

Decision-making for protecting group selection.

Conclusion

Both Boc and Cbz are highly effective and reliable protecting groups for piperazine synthesis, each with a distinct set of advantages and disadvantages. The Boc group, with its acid lability, is a cornerstone of many modern synthetic routes, particularly when orthogonality to base-labile or hydrogenation-sensitive groups is required. The Cbz group, with its exceptional stability and mild hydrogenolytic cleavage, remains an excellent and cost-effective choice, especially for substrates that are sensitive to acidic conditions. A thorough understanding of the chemical properties of each protecting group and the compatibility with the overall synthetic plan is paramount for the successful synthesis of complex piperazine-containing molecules.

References

Assessing the Metabolic Stability of Tert-butyl Containing Piperazine Compounds: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The incorporation of a piperazine moiety is a common strategy in medicinal chemistry to improve the physicochemical properties and pharmacological activity of drug candidates. Similarly, the tert-butyl group is often employed to enhance target affinity and provide steric shielding. However, the combination of these two structural features can present significant challenges regarding metabolic stability, a critical parameter in drug development that influences a compound's pharmacokinetic profile, including its half-life and oral bioavailability. This guide provides a comparative assessment of the metabolic stability of tert-butyl containing piperazine compounds, supported by experimental data and detailed protocols.

The Metabolic Liability of the Tert-butyl Group

The tert-butyl group, while beneficial for potency, is often a metabolic "soft spot." The sp³ hybridized methyl carbons are susceptible to oxidation by cytochrome P450 (CYP) enzymes, primarily CYP3A4, leading to hydroxylation and subsequent formation of more polar metabolites that are readily cleared from the body. This rapid metabolism can result in high in vivo clearance and a short duration of action.

Strategies to mitigate this metabolic liability often involve replacing the tert-butyl group with a bioisostere that maintains the desired steric bulk and lipophilicity but is less prone to metabolism. One such successful replacement is the trifluoromethylcyclopropyl group.

Comparative Metabolic Stability Data

The following tables present quantitative data from in vitro metabolic stability assays, comparing compounds with and without features that enhance metabolic stability.

Table 1: Structure-Metabolism Relationships of Piperazin-1-ylpyridazines in Human Liver Microsomes (HLM)

This dataset illustrates how structural modifications on a piperazine-containing scaffold can significantly impact metabolic stability. While not a direct comparison of a tert-butyl group, it highlights the iterative design process to improve half-life.

Compound IDStructureHLM t1/2 (min)[1]
1 जिसमें पाइपरज़िन-1-ylpyridazines है3
7 जिसमें पाइपरज़िन-1-ylpyridazines है और एक फ्लोरीन ग्रुप है>60
29 जिसमें पाइपरज़िन-1-ylpyridazines है और कई संशोधन हैं105

Data synthesized from Llona-Minguez et al. (2017). The structures are simplified to highlight the core scaffold and the location of modifications.

Table 2: Comparison of a Tert-butyl Group with a Metabolically Stable Isostere

This table provides a direct comparison of the in vitro half-life of compounds containing a tert-butyl group versus a trifluoromethylcyclopropyl group in human liver microsomes (HLM). Although these compounds do not contain a piperazine ring, the data clearly demonstrates the metabolic liability of the tert-butyl group.

Compound PairR GroupHLM t1/2 (min)
1a tert-butyl10
1b trifluoromethylcyclopropyl>240
2a tert-butyl22
2b trifluoromethylcyclopropyl>240
3a tert-butyl63
3b trifluoromethylcyclopropyl114

Data synthesized from a study on metabolically stable tert-butyl replacements.

Experimental Protocols

A detailed understanding of the experimental methodology is crucial for interpreting metabolic stability data.

Liver Microsomal Stability Assay Protocol

This protocol outlines a standard in vitro assay to determine the metabolic stability of a compound using liver microsomes.

1. Objective: To determine the in vitro intrinsic clearance (CLint) and half-life (t1/2) of a test compound upon incubation with human liver microsomes.

2. Materials:

  • Test compound
  • Pooled human liver microsomes (e.g., from a commercial supplier)
  • Phosphate buffer (e.g., 100 mM, pH 7.4)
  • NADPH regenerating system (containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
  • Positive control compounds (e.g., verapamil, testosterone)
  • Acetonitrile (or other suitable organic solvent) for reaction termination
  • Internal standard for analytical quantification
  • 96-well plates
  • Incubator shaker (37°C)
  • Centrifuge
  • LC-MS/MS system for analysis

3. Procedure:

  • Preparation of Reagents:
  • Prepare a stock solution of the test compound (e.g., 10 mM in DMSO).
  • Dilute the liver microsomes to the desired concentration (e.g., 0.5 mg/mL) in phosphate buffer.
  • Prepare the NADPH regenerating system according to the manufacturer's instructions.
  • Incubation:
  • In a 96-well plate, add the liver microsomal solution.
  • Add the test compound to the wells at the final desired concentration (e.g., 1 µM).
  • Pre-incubate the plate at 37°C for 5-10 minutes.
  • Initiate the metabolic reaction by adding the NADPH regenerating system.
  • Time Points and Termination:
  • At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), terminate the reaction by adding a cold quenching solution (e.g., acetonitrile containing an internal standard).
  • Sample Processing:
  • Centrifuge the plate to pellet the precipitated proteins.
  • Transfer the supernatant to a new plate for analysis.
  • LC-MS/MS Analysis:
  • Analyze the samples to determine the concentration of the remaining parent compound at each time point.
  • Data Analysis:
  • Plot the natural logarithm of the percentage of the remaining parent compound versus time.
  • Determine the slope of the linear portion of the curve, which represents the elimination rate constant (k).
  • Calculate the half-life (t1/2) using the equation: t1/2 = 0.693 / k.
  • Calculate the intrinsic clearance (CLint) using the equation: CLint (µL/min/mg protein) = (0.693 / t1/2) * (incubation volume / microsomal protein concentration).

Visualizing Metabolic Pathways and Experimental Workflows

Metabolic Pathways of Tert-butyl Containing Piperazine Compounds

Metabolic Pathways of Tert-butyl Piperazine Compounds cluster_phase1 Phase I Metabolism (CYP450s) cluster_phase2 Phase II Metabolism Parent Tert-butyl Piperazine Compound Metabolite1 Hydroxylated Tert-butyl Metabolite Parent->Metabolite1 Oxidation of tert-butyl group Metabolite2 N-dealkylated Piperazine Parent->Metabolite2 N-dealkylation Metabolite3 Piperazine Ring Oxidation Parent->Metabolite3 Oxidation of alpha-carbons Metabolite4 Aromatic Hydroxylation Parent->Metabolite4 Hydroxylation of aromatic ring Conjugated_Metabolite1 Glucuronide or Sulfate Conjugate Metabolite1->Conjugated_Metabolite1 Conjugation Metabolite4->Conjugated_Metabolite1 Conjugation

Caption: Common Phase I and Phase II metabolic pathways for tert-butyl containing piperazine compounds.

Experimental Workflow for Liver Microsomal Stability Assay

Workflow of Liver Microsomal Stability Assay Start Start Prep Prepare Reagents: - Test Compound - Liver Microsomes - NADPH Regenerating System Start->Prep Incubate Incubate at 37°C: - Microsomes + Test Compound - Pre-incubation - Initiate with NADPH Prep->Incubate Sample Sample at Time Points (0, 5, 15, 30, 45, 60 min) Incubate->Sample Terminate Terminate Reaction (e.g., cold acetonitrile + IS) Sample->Terminate Process Process Samples: - Centrifuge - Collect Supernatant Terminate->Process Analyze LC-MS/MS Analysis Process->Analyze Data Data Analysis: - Plot ln(% remaining) vs. time - Calculate t1/2 and CLint Analyze->Data End End Data->End

Caption: Step-by-step workflow for a typical in vitro liver microsomal stability assay.

Conclusion

The metabolic stability of tert-butyl containing piperazine compounds is a critical consideration in drug discovery. The tert-butyl group is a known metabolic liability, often leading to rapid clearance. The provided data and protocols offer a framework for assessing and comparing the metabolic stability of these compounds. By employing strategies such as bioisosteric replacement of the tert-butyl group and systematic structural modifications to the piperazine scaffold, researchers can design and select drug candidates with improved pharmacokinetic profiles, increasing the likelihood of clinical success.

References

A Comparative Guide to the Pharmacokinetic Profiles of Cyanopiperazine-Derived Drugs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The cyanopiperazine scaffold is a privileged structure in medicinal chemistry, notably featuring in a class of dipeptidyl peptidase-4 (DPP-4) inhibitors used for the management of type 2 diabetes. Understanding the pharmacokinetic profile of drugs derived from this scaffold is crucial for optimizing their therapeutic efficacy and safety. This guide provides an objective comparison of the pharmacokinetic properties of key cyanopiperazine-derived drugs, supported by experimental data and detailed methodologies.

Comparative Pharmacokinetic Data

The following tables summarize the key pharmacokinetic parameters of three prominent DPP-4 inhibitors containing a cyanopiperazine moiety: Alogliptin, Trelagliptin, and Omarigliptin. These parameters are essential for comparing their absorption, distribution, metabolism, and excretion (ADME) profiles.

Table 1: Pharmacokinetic Parameters of Alogliptin, Trelagliptin, and Omarigliptin in Humans

ParameterAlogliptinTrelagliptinOmarigliptin
Tmax (h) 1-2[1][2]~1.50.5-4.0[3]
t½ (h) 12.4-21.4[1]~54.3>100[3]
Bioavailability (%) ~100%[2]Nearly completeNearly complete[4]
Protein Binding (%) ~20%[2]Data not readily availableLow
Metabolism Minimally metabolized; M-I (<2%) and M-II (<6%) are minor metabolites.[1]Not significantly metabolized by the liver.Low plasma clearance.[4]
Excretion Primarily via urine (60-71% as unchanged drug).[1]Primarily via urine (most of the drug is excreted unchanged).Renal clearance of ~2 L/h.[4]
Dosing Frequency Once dailyOnce weeklyOnce weekly

Experimental Protocols

Detailed methodologies are critical for the replication and validation of pharmacokinetic studies. Below are protocols for key experiments typically performed in the pharmacokinetic profiling of cyanopiperazine-derived drugs.

In Vivo Pharmacokinetic Study in Rats

This protocol outlines the general procedure for determining the pharmacokinetic profile of a cyanopiperazine-derived drug following oral administration to rats.

1. Animal Model:

  • Male Sprague-Dawley rats (200-250 g) are typically used.

  • Animals are fasted overnight before drug administration with free access to water.[5]

2. Drug Administration:

  • The drug is formulated in a suitable vehicle (e.g., 0.5% carboxymethylcellulose).

  • A single oral dose is administered via gavage.

3. Blood Sampling:

  • Serial blood samples (approximately 0.2-0.3 mL) are collected from the tail vein or via a cannulated jugular vein at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose).[5][6]

  • Blood samples are collected into tubes containing an anticoagulant (e.g., EDTA).

  • Plasma is separated by centrifugation and stored at -80°C until analysis.[7]

4. Bioanalysis:

  • Plasma concentrations of the drug and its major metabolites are quantified using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[7][8]

5. Pharmacokinetic Analysis:

  • Pharmacokinetic parameters such as Cmax, Tmax, AUC, and t½ are calculated from the plasma concentration-time data using non-compartmental analysis.[7]

In Vitro DPP-4 Inhibition Assay

This fluorometric assay is used to determine the inhibitory activity of a compound against the DPP-4 enzyme.

1. Reagents and Materials:

  • Human recombinant DPP-4 enzyme.

  • Fluorogenic substrate: Gly-Pro-AMC (Gly-Pro-7-amino-4-methylcoumarin).

  • Assay buffer (e.g., Tris-HCl buffer, pH 7.5).

  • Test compound (cyanopiperazine-derived drug).

  • 96-well black microplate.

  • Fluorometric plate reader.

2. Assay Procedure:

  • The test compound is serially diluted in the assay buffer.

  • In a 96-well plate, add the DPP-4 enzyme solution to each well.

  • Add the diluted test compound or vehicle (control) to the respective wells and incubate for a short period (e.g., 10 minutes) at 37°C.[9]

  • Initiate the enzymatic reaction by adding the Gly-Pro-AMC substrate to all wells.

  • The fluorescence intensity (excitation ~360 nm, emission ~460 nm) is measured kinetically over time (e.g., 30 minutes) at 37°C.[9]

3. Data Analysis:

  • The rate of reaction is determined from the linear portion of the fluorescence versus time curve.

  • The percent inhibition is calculated for each concentration of the test compound relative to the vehicle control.

  • The IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

LC-MS/MS Method for Quantification in Plasma

This protocol provides a general framework for the quantification of cyanopiperazine-derived drugs in plasma.

1. Sample Preparation:

  • Protein precipitation is a common method for sample cleanup. To a plasma sample (e.g., 100 µL), an internal standard is added, followed by a precipitating agent like acetonitrile.[10]

  • The mixture is vortexed and then centrifuged to pellet the precipitated proteins.

  • The supernatant is transferred to a clean tube and evaporated to dryness under a stream of nitrogen.[11]

  • The residue is reconstituted in the mobile phase.[11]

2. Chromatographic Conditions:

  • A C18 reverse-phase column is typically used for separation.

  • The mobile phase often consists of a mixture of an aqueous buffer (e.g., ammonium formate) and an organic solvent (e.g., acetonitrile or methanol), run in either an isocratic or gradient mode.[8][12]

3. Mass Spectrometric Detection:

  • A triple quadrupole mass spectrometer operating in the positive electrospray ionization (ESI+) mode is commonly employed.

  • The analysis is performed in Multiple Reaction Monitoring (MRM) mode, monitoring specific precursor-to-product ion transitions for the analyte and the internal standard.[10]

4. Calibration and Quantification:

  • A calibration curve is constructed by analyzing a series of plasma samples spiked with known concentrations of the drug.

  • The concentration of the drug in the study samples is determined by interpolating their peak area ratios (analyte/internal standard) against the calibration curve.

Visualizations

Signaling Pathway of DPP-4 Inhibitors

The following diagram illustrates the mechanism of action of DPP-4 inhibitors, which involves the potentiation of incretin hormone signaling.

DPP4_Inhibition_Pathway cluster_pancreas Pancreatic Effects Food Food Intake Gut Gut Food->Gut GLP1_GIP Active GLP-1 & GIP (Incretin Hormones) Gut->GLP1_GIP release DPP4_Enzyme DPP-4 Enzyme GLP1_GIP->DPP4_Enzyme inactivation Pancreas Pancreas GLP1_GIP->Pancreas Inactive_Metabolites Inactive Metabolites DPP4_Enzyme->Inactive_Metabolites Beta_Cells β-cells Pancreas->Beta_Cells Alpha_Cells α-cells Pancreas->Alpha_Cells Insulin ↑ Insulin Secretion (Glucose-dependent) Beta_Cells->Insulin Glucagon ↓ Glucagon Secretion Alpha_Cells->Glucagon Glucose_Uptake ↑ Peripheral Glucose Uptake Insulin->Glucose_Uptake Liver Liver Glucagon->Liver Glucose_Production ↓ Hepatic Glucose Production Liver->Glucose_Production Blood_Glucose ↓ Blood Glucose Glucose_Production->Blood_Glucose Glucose_Uptake->Blood_Glucose DPP4_Inhibitor Cyanopiperazine-Derived DPP-4 Inhibitor DPP4_Inhibitor->DPP4_Enzyme inhibits

Caption: Mechanism of action of DPP-4 inhibitors.

Experimental Workflow for Pharmacokinetic Profiling

The following diagram outlines a typical workflow for the in vivo pharmacokinetic profiling of a drug candidate.

PK_Workflow start Start formulation Drug Formulation start->formulation animal_prep Animal Preparation (e.g., Fasting, Cannulation) start->animal_prep dosing Drug Administration (e.g., Oral Gavage) formulation->dosing animal_prep->dosing sampling Serial Blood Sampling dosing->sampling processing Plasma Processing (Centrifugation, Storage) sampling->processing analysis Bioanalysis (LC-MS/MS) processing->analysis pk_analysis Pharmacokinetic Analysis (Cmax, Tmax, AUC, t½) analysis->pk_analysis end End pk_analysis->end

Caption: In vivo pharmacokinetic study workflow.

References

Safety Operating Guide

Proper Disposal of tert-Butyl 2-cyanopiperazine-1-carboxylate: A Step-by-Step Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents is paramount to ensuring laboratory safety and environmental compliance. This guide provides essential, immediate safety and logistical information for the proper disposal of tert-Butyl 2-cyanopiperazine-1-carboxylate, a common building block in pharmaceutical research. Adherence to these procedures is critical for minimizing risks and maintaining a safe research environment.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is crucial to be aware of the hazards associated with this compound. While specific toxicity data may be limited, it is recommended to handle this compound with the universal precautions for handling potentially hazardous chemicals. Always consult the Safety Data Sheet (SDS) for the most detailed information.

Personal Protective Equipment (PPE) is mandatory. This includes, but is not limited to:

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).

  • Body Protection: A lab coat or other protective clothing to prevent skin contact.

Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors.

Quantitative Safety Data Summary

The following table summarizes the key hazard information for this compound and similar compounds. This data is essential for a quick risk assessment before handling and disposal.

Hazard ClassificationGHS PictogramSignal WordHazard StatementPrecautionary Statement Examples
Skin IrritationGHS07WarningH315: Causes skin irritation.P264: Wash skin thoroughly after handling.[1] P280: Wear protective gloves/protective clothing/eye protection/face protection.[1][2][3][4]
Eye IrritationGHS07WarningH319: Causes serious eye irritation.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1][2]
Respiratory Tract IrritationGHS07WarningH335: May cause respiratory irritation.P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[1][2][3][4] P271: Use only outdoors or in a well-ventilated area.[1][2][3]

Experimental Protocol: Step-by-Step Disposal Procedure

The proper disposal of this compound must be carried out in accordance with local, state, and federal regulations. The following is a general procedural guide.

1. Waste Identification and Segregation:

  • Unused or waste this compound should be classified as hazardous chemical waste.
  • Do not mix this waste with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.

2. Containerization:

  • Place the waste material in a clearly labeled, sealable, and chemically compatible container.
  • The label should include the chemical name ("this compound"), CAS number (1359658-29-9), and appropriate hazard warnings (e.g., "Irritant").

3. Storage:

  • Store the sealed waste container in a designated, well-ventilated, and secure hazardous waste accumulation area.
  • Keep the container away from incompatible materials.

4. Disposal Request:

  • Contact your institution's EHS office to arrange for the pickup and disposal of the hazardous waste.
  • Provide them with all necessary information about the waste material.

5. Spill Management:

  • In the event of a spill, evacuate the immediate area.
  • Wearing appropriate PPE, contain the spill using an inert absorbent material (e.g., vermiculite, sand).
  • Carefully collect the absorbed material and place it in a sealed container for disposal as hazardous waste.[1][2]
  • Clean the spill area thoroughly.

Disposal Workflow

The following diagram illustrates the logical flow of the disposal process for this compound.

cluster_prep Preparation cluster_procedure Disposal Procedure cluster_contingency Contingency start Start: Identify Waste ppe Don Appropriate PPE start->ppe spill Spill Occurs start->spill segregate Segregate Waste ppe->segregate contain Contain Spill ppe->contain containerize Containerize and Label segregate->containerize store Store in Designated Area containerize->store request Request EHS Pickup store->request end End: Proper Disposal request->end spill->ppe collect Collect & Dispose as Waste contain->collect collect->containerize

Caption: Disposal workflow for this compound.

Disclaimer: This information is intended as a general guide. Always consult your institution's specific safety and disposal protocols and the manufacturer's Safety Data Sheet (SDS) before handling any chemical.

References

Essential Safety and Operational Guidance for Handling tert-Butyl 2-cyanopiperazine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring safe handling of chemical compounds is paramount. This document provides essential safety protocols and logistical information for tert-Butyl 2-cyanopiperazine-1-carboxylate, a key reagent in various synthetic applications. Adherence to these guidelines is critical for minimizing risk and ensuring a safe laboratory environment.

Personal Protective Equipment (PPE)

When handling this compound, a comprehensive approach to personal protection is necessary to prevent exposure. The following table summarizes the required PPE.

PPE CategorySpecification
Eye/Face Protection Chemical safety goggles or glasses with side shields are mandatory. A face shield should be worn when there is a risk of splashing.[1][2][3]
Skin Protection Chemical-resistant gloves (e.g., nitrile or neoprene) must be worn.[3][4] A lab coat or chemical-resistant apron is also required.[1][2]
Respiratory Protection Work should be conducted in a well-ventilated area or under a chemical fume hood to avoid inhalation of dust or vapors.[1][4]

Handling and Storage

Proper handling and storage are crucial to maintain the integrity of the compound and the safety of laboratory personnel.

  • Handling : Avoid direct contact with the skin and eyes.[5][6] Do not breathe dust or vapors.[7] Wash hands thoroughly after handling.[2][7] All handling should be performed in a well-ventilated area or a chemical fume hood.[4]

  • Storage : Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong acids.[2][3]

Emergency Procedures

In the event of accidental exposure or a spill, immediate and appropriate action is critical.

  • Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[2][8]

  • Skin Contact : In case of contact, immediately wash skin with soap and plenty of water.[4][6] Remove contaminated clothing and wash it before reuse.[2]

  • Inhalation : Move the exposed individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[1][2]

  • Ingestion : Do not induce vomiting. Wash out the mouth with water and seek immediate medical attention.[6][8]

  • Spills : For minor spills, absorb with an inert material and place in a suitable container for disposal.[7] For major spills, evacuate the area and follow emergency procedures.[5]

Disposal Plan

Dispose of this compound and any contaminated materials in accordance with local, state, and federal regulations. Contact a licensed professional waste disposal service.[2][9]

Experimental Workflow

The following diagram outlines the standard workflow for handling this compound in a laboratory setting.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Don PPE Don PPE Prepare Work Area Prepare Work Area Don PPE->Prepare Work Area Weigh Compound Weigh Compound Prepare Work Area->Weigh Compound Perform Reaction Perform Reaction Weigh Compound->Perform Reaction Quench Reaction Quench Reaction Perform Reaction->Quench Reaction Work-up Work-up Quench Reaction->Work-up Dispose Waste Dispose Waste Work-up->Dispose Waste Clean Glassware Clean Glassware Dispose Waste->Clean Glassware End End Clean Glassware->End

Caption: Workflow for handling this compound.

References

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.